molecular formula C6H10O2 B152679 Ethyl crotonate CAS No. 623-70-1

Ethyl crotonate

Cat. No.: B152679
CAS No.: 623-70-1
M. Wt: 114.14 g/mol
InChI Key: ZFDIRQKJPRINOQ-HWKANZROSA-N
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Description

Ethyl trans-2-butenoate is a volatile flavor compound found in fruits such as cashew apple, African star apple, naranjilla fruit and sweet passion fruit.>Ethyl crotonate appears as a clear colorless liquid with a pungent odor. Less dense than water and insoluble in water. Vapors heavier than air.

Properties

IUPAC Name

ethyl (E)-but-2-enoate
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InChI

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+
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InChI Key

ZFDIRQKJPRINOQ-HWKANZROSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C=CC
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Isomeric SMILES

CCOC(=O)/C=C/C
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Molecular Formula

C6H10O2
Record name ETHYL CROTONATE
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DSSTOX Substance ID

DTXSID5057591
Record name Ethyl crotonate
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Molecular Weight

114.14 g/mol
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Physical Description

Ethyl crotonate appears as a clear colorless liquid with a pungent odor. Less dense than water and insoluble in water. Vapors heavier than air., Colorless liquid with a pungent odor; [CAMEO], Colourless liquid; Powerful sour caramellic-fruity aroma
Record name ETHYL CROTONATE
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Record name 2-Butenoic acid, ethyl ester
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Record name Ethyl trans-2-butenoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in oils, Soluble (in ethanol)
Record name Ethyl trans-2-butenoate
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Density

0.916-0.921
Record name Ethyl trans-2-butenoate
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CAS No.

10544-63-5, 623-70-1
Record name ETHYL CROTONATE
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Record name Ethyl trans-crotonate
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Record name Ethyl crotonate
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Record name 2-Butenoic acid, ethyl ester
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Record name Ethyl crotonate
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Record name ETHYL CROTONATE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethyl crotonate. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, formulation, and synthesis. This document summarizes key quantitative data in tabular format, details relevant experimental protocols for property determination, and includes a workflow diagram for a standard experimental procedure.

Core Physical and Chemical Properties

This compound, also known as ethyl (E)-but-2-enoate, is a fatty acid ester.[1] It is a colorless to pale yellow liquid with a pungent, sharp, fruity odor reminiscent of rum and cognac.[2][3] This compound is found naturally in various fruits such as apples, papayas, and strawberries.[3][4]

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₂[3][4][5]
Molecular Weight 114.14 g/mol [3][6]
Appearance Clear, colorless to pale yellow liquid[3][7][8]
Odor Pungent, fruity, caramellic, rum-like[2][3][9]
Density 0.918 g/mL at 25 °C[3][6]
0.92 g/cm³ at 20 °C[10]
0.914 - 0.920 g/mL at 20 °C[2][8]
Boiling Point 142-143 °C at 760 mmHg[3][4]
138-140 °C at 1013 hPa[10]
136.00 to 137.00 °C at 760.00 mm Hg[2]
Melting Point 37.22 °C (estimate)[3][4][11]
Refractive Index (n²⁰/D) 1.424[3][6]
1.4230 - 1.4280 at 20.00 °C[2][8]
Vapor Pressure 6.866 mmHg at 25 °C (estimated)[2]
65 hPa at 50 °C[3][12]
Vapor Density 3.9 (vs air)[3][6]
Flash Point 36 °F (2.22 °C) (Tag Closed Cup)[2][3][4]
2 °C (closed cup)[10]
Dielectric Constant 5.4 at 20 °C[9][13]
logP (o/w) 1.806 (estimated)[2]
1.85[3]

Table 2: Solubility of this compound

SolventSolubilitySource(s)
Water Insoluble / Slightly soluble[2][4][7][8][14]
Alcohol Soluble / Miscible[7][14]
Ether Miscible[7]
Chloroform Slightly soluble[3][9][11]
Ethyl Acetate Slightly soluble[3][9][11]

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for determining key physical properties of liquid compounds like this compound.

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

  • Digital balance

  • Measuring cylinder or pycnometer (density bottle) for higher accuracy

  • Thermometer

Procedure:

  • Mass of Empty Container: Measure and record the mass of a clean, dry measuring cylinder or pycnometer.

  • Volume of Liquid: Add a specific volume of this compound to the container. For a measuring cylinder, read the volume from the bottom of the meniscus.

  • Mass of Container with Liquid: Measure and record the total mass of the container with the this compound.

  • Temperature: Record the ambient temperature of the liquid.

  • Calculation:

    • Mass of this compound = (Mass of container with liquid) - (Mass of empty container)

    • Density = Mass of this compound / Volume of this compound

For improved accuracy, this procedure should be repeated multiple times, and the average density should be calculated.[15][16][17]

The refractive index is a measure of how light bends as it passes through a substance and is a valuable parameter for identifying and assessing the purity of liquid compounds.[18]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

Procedure:

  • Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Temperature Control: Circulate water from the constant temperature bath through the refractometer to maintain a stable temperature, typically 20°C.

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

  • Reading: Read the refractive index value from the instrument's scale.

  • Correction: If the measurement is not performed at the standard temperature (20°C), a temperature correction may be necessary. The refractive index generally decreases with increasing temperature.[18]

Alternative methods for determining the refractive index include using a Michelson interferometer or a device composed of a graduated cylinder and a beaker.[19][20][21]

A qualitative and semi-quantitative assessment of solubility can be performed through direct observation.

Apparatus:

  • Test tubes

  • Graduated pipette or dropper

  • Vortex mixer or shaker

Procedure:

  • Solvent Preparation: Add a measured volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol) to a test tube.

  • Solute Addition: Add a small, measured amount (e.g., 0.05 mL or 25 mg) of this compound to the test tube.[22]

  • Mixing: Vigorously shake or vortex the mixture for a set period.

  • Observation: Observe the mixture to see if the this compound has completely dissolved. If it has, the substance is soluble under these conditions. If a separate layer or cloudiness remains, it is considered insoluble or slightly soluble.

  • Incremental Addition: To determine the saturation point, continue adding small, measured amounts of this compound until it no longer dissolves.[23] This allows for a more quantitative measure of solubility at a given temperature.[24]

For highly accurate solubility determination, especially for biopharmaceutical classification, equilibrium solubility experiments are recommended, where an excess of the compound is agitated in the solvent for an extended period to ensure equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.[25]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the density of a liquid such as this compound.

G cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation cluster_result Result A Clean and dry pycnometer D Weigh empty pycnometer (m1) A->D B Calibrate digital balance B->D C Equilibrate this compound to ambient temperature E Fill pycnometer with this compound C->E D->E H Calculate mass of liquid (m = m2 - m1) D->H F Weigh filled pycnometer (m2) E->F G Measure and record temperature (T) F->G F->H G->H J Calculate density (ρ = m / V) H->J I Record volume of pycnometer (V) I->J K Final Density Value (ρ) at Temperature (T) J->K

Caption: Workflow for the determination of liquid density.

References

The Chemical Reactivity Profile of Ethyl Crotonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl crotonate (ethyl (E)-but-2-enoate) is a versatile α,β-unsaturated ester utilized as a key intermediate in a wide array of chemical syntheses. Its conjugated system, comprising a carbon-carbon double bond and a carbonyl group, imparts a unique reactivity profile, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, polymers, flavors, and fragrances.[1] This guide provides an in-depth analysis of the chemical reactivity of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent, fruity odor.[2][3][4] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₂[5][6]
Molecular Weight 114.14 g/mol [5][6]
CAS Number 623-70-1 (for E-isomer)[2][3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 142-143 °C (at 1 atm)[2][5]
Density 0.918 g/mL (at 25 °C)[2][5]
Refractive Index (n²⁰/D) 1.423 - 1.428[5][7]
Flash Point 2 °C (35.6 °F) - closed cup[5]
Solubility Insoluble in water; soluble in organic solvents.[3][4]
Vapor Density 3.9 (vs. air)[2][5]

Table 2: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)

Atom Position (Structure below)¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (-CH₃)1.25 (t)14.2
2 (-O-CH₂-)4.16 (q)60.1
3 (-C=O)-166.5
4 (=CH-)5.83 (dq)122.9
5 (=CH-)6.95 (dq)144.4
6 (-CH₃)1.87 (dd)17.9
Data compiled from typical spectra. Actual values may vary. Source:[4][8]

Structure for NMR Assignment: (6)H₃C - (5)CH = (4)CH - (3)C(=O) - O - (2)CH₂ - (1)CH₃

Overview of Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic character of both the carbonyl carbon (C3) and the β-carbon (C5) of the alkene, a result of the electron-withdrawing nature of the ester group. This renders the molecule susceptible to a variety of transformations.

G Core Reactivity of this compound cluster_EC This compound Structure cluster_reactions Reaction Classes EC H₃C-CH=CH-C(=O)OEt Michael Conjugate Addition (Michael Reaction) EC->Michael Nucleophiles (at β-carbon) Cyclo Cycloaddition (Diels-Alder) EC->Cyclo Dienes (as Dienophile) Polymer Polymerization (e.g., GTP) EC->Polymer Initiators DoubleBond Double Bond Rxns (Reduction, Epoxidation) EC->DoubleBond H₂, Peroxyacids Carbonyl Carbonyl Rxns (Hydrolysis, Reduction) EC->Carbonyl H₂O, Hydrides

Caption: Overview of the primary reaction pathways for this compound.

Key Reactions and Methodologies

Conjugate Addition (Michael Reaction)

The Michael or 1,4-conjugate addition is a characteristic reaction of α,β-unsaturated carbonyls. Nucleophiles, typically stabilized carbanions such as those derived from malonic esters, preferentially attack the electrophilic β-carbon.

G Michael Addition Mechanism Nuc Nucleophile (Nu⁻) EC This compound Nuc->EC 1. Nucleophilic Attack p1 Enolate Enolate Intermediate p2 Proton Proton Source (e.g., H₂O) Proton->p2 3. Protonation Product Adduct Product p1->Enolate 2. Resonance p2->Product

Caption: General mechanism of the Michael addition to this compound.

Experimental Protocol: Michael Addition of Diethyl Malonate

This protocol is representative of a base-catalyzed Michael addition.

  • Setup: A dry, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).

  • Base Preparation: Sodium metal (1 equivalent) is dissolved in absolute ethanol (B145695) within the flask to generate sodium ethoxide.

  • Nucleophile Formation: Diethyl malonate (1 equivalent) is added dropwise to the sodium ethoxide solution with stirring, forming the sodiomalonic ester enolate.

  • Addition: this compound (1 equivalent) is added dropwise to the reaction mixture at room temperature. The reaction is typically exothermic.

  • Reaction: The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).

  • Workup: The mixture is cooled, and the excess base is neutralized with a dilute acid (e.g., acetic acid or HCl). The solution is then poured into water and extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product, diethyl 2-(ethoxycarbonyl)-3-methylglutarate, is purified by vacuum distillation.

Group-Transfer Polymerization (GTP)

This compound can undergo living polymerization via GTP, allowing for the synthesis of poly(this compound) (PEtCr) with a controlled molecular weight and narrow molecular weight distribution.[9][10]

G Workflow for Group-Transfer Polymerization Setup 1. Schlenk Setup (Inert Atmosphere) Charge 2. Charge Reagents (this compound, Initiator, Solvent) Setup->Charge Cool 3. Cool to Rxn Temp (e.g., -40 °C) Charge->Cool Initiate 4. Add Catalyst Solution (e.g., Tf₂NSiR₃) Cool->Initiate Polymerize 5. Stir for Set Time (e.g., 24-168 h) Initiate->Polymerize Quench 6. Quench Reaction (Add Methanol) Polymerize->Quench Precipitate 7. Isolate Polymer (Precipitate in Hexane) Quench->Precipitate Dry 8. Dry Under Vacuum Precipitate->Dry

Caption: Experimental workflow for the synthesis of poly(this compound) via GTP.

Experimental Protocol: Organic Acid-Catalyzed GTP of this compound

Adapted from Takenaka, Y., & Abe, H. (2019). Macromolecules.[9][11]

  • Preparation: All manipulations are performed under a dry, oxygen-free argon atmosphere using standard Schlenk techniques or in a glovebox. Dichloromethane (CH₂Cl₂) is used as the solvent.

  • Reagents: this compound (monomer), 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS, initiator), and a silicon Lewis acid catalyst (e.g., N-(triethylsilyl)bis(trifluoromethanesulfonyl)imide, Tf₂NSiEt₃) are used.[10]

  • Procedure:

    • This compound (e.g., 25 mmol) and the silyl (B83357) ketene (B1206846) acetal (B89532) initiator (e.g., 0.125 mmol) are charged into a Schlenk tube with CH₂Cl₂ (6 mL) in a glovebox.[10]

    • The solution is cooled to the desired reaction temperature (e.g., -40 °C).[10]

    • A pre-cooled CH₂Cl₂ solution of the catalyst (e.g., 0.0625 mmol in 3.4 mL) is added to initiate the polymerization.[10]

    • The reaction is stirred at this temperature for a specified time (e.g., 168 hours).[10]

  • Termination and Isolation:

    • The reaction is quenched by the addition of methanol (B129727) (10 mL).[10]

    • The solvent is removed under reduced pressure. The residue is dissolved in chloroform (B151607) and poured into a large volume of hexane (B92381) to precipitate the polymer.[10]

    • The precipitated poly(this compound) is collected by filtration, washed with hexane, and dried under vacuum for 24 hours.[10]

Table 3: Example Data for GTP of this compound

EntryTemp (°C)Time (h)Yield (%)Mₙ (calc)Mₙ (SEC)MWD (Đ)
1-401689218400178001.15
2-201689118200175001.17
301688917800172001.21
Data is representative and adapted from literature for illustrative purposes.[10]
Mₙ (calc) = calculated number-average molecular weight; Mₙ (SEC) = measured by size-exclusion chromatography; MWD (Đ) = molecular weight distribution (PDI).
Cycloaddition (Diels-Alder Reaction)

As an electron-deficient alkene, this compound is an effective dienophile in [4+2] Diels-Alder cycloadditions, reacting with electron-rich conjugated dienes to form substituted cyclohexene (B86901) rings. Cyclopentadiene (B3395910), being locked in the reactive s-cis conformation, is a common reaction partner.[12][13]

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

  • Cyclopentadiene Preparation: Cyclopentadiene is prepared immediately before use by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene. Dicyclopentadiene is heated to its boiling point (~170 °C), and the resulting monomer (b.p. 40-42 °C) is collected by fractional distillation into a receiving flask cooled in an ice bath.[12]

  • Setup: A round-bottomed flask is charged with this compound (1 equivalent). The flask is cooled in an ice-water bath.

  • Reaction: The freshly distilled, cold cyclopentadiene (1.1 equivalents) is added to the this compound. The reaction is often exothermic and may proceed at room temperature.[12]

  • Completion: The mixture is stirred for several hours at room temperature or gently heated to ensure completion. The reaction progress can be monitored by GC-MS or NMR.

  • Purification: The product mixture contains endo and exo diastereomers. The excess cyclopentadiene and any remaining starting materials are removed under reduced pressure. The resulting isomeric adducts can be purified and separated by column chromatography on silica (B1680970) gel.

Reactions of the Alkene and Carbonyl Moieties

Reduction: The double bond and the ester can be reduced. Catalytic hydrogenation (e.g., H₂/Pd-C) will typically reduce the C=C bond to yield ethyl butyrate. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester carbonyl to a primary alcohol, yielding (E)-hex-2-ene-1,4-diol after workup, by attacking both the carbonyl and the double bond via conjugate addition.[14][15]

Experimental Protocol: LiAlH₄ Reduction (Representative)

  • Setup: A dry, three-necked flask is fitted with a stirrer, dropping funnel, and reflux condenser under an inert nitrogen atmosphere.

  • Hydride Suspension: A suspension of LiAlH₄ (e.g., 1.5 equivalents) in anhydrous diethyl ether or THF is placed in the flask and cooled in an ice bath.[14]

  • Addition: A solution of this compound (1 equivalent) in the same dry solvent is added dropwise from the funnel at a rate that maintains a gentle reaction.

  • Reaction: After the addition is complete, the mixture is stirred at 0 °C for an hour and then allowed to warm to room temperature and stirred for several more hours.

  • Quenching: The reaction is carefully quenched by the sequential, slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while cooling in an ice bath.

  • Workup: The resulting granular precipitate of aluminum salts is removed by filtration. The filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude alcohol product, which can be purified by distillation.

Epoxidation: The electron-deficient double bond of this compound can be epoxidized using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a syn-addition, forming an epoxide ring on one face of the former double bond.[16]

Hydrolysis: Like other esters, this compound can be hydrolyzed under acidic or basic conditions. Acid-catalyzed hydrolysis with excess water yields crotonic acid and ethanol in a reversible reaction. Saponification with a base (e.g., NaOH) is an irreversible process that yields ethanol and the sodium salt of crotonic acid.[17]

Safety and Handling

This compound is a highly flammable liquid and vapor and causes serious eye irritation.[18][19] Proper handling is critical to ensure laboratory safety.

Table 4: Safety and Handling Information

ParameterInformationReference(s)
GHS Hazard Statements H225: Highly flammable liquid and vapor.H319: Causes serious eye irritation.[5][18]
Precautionary Measures P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P233: Keep container tightly closed.P280: Wear protective gloves/eye protection/face protection.[20][21]
Storage Store in a well-ventilated place. Keep cool. Store in a flammables area.[6][19][21]
Incompatibilities Strong oxidizing agents.[2][19]
Personal Protective Equipment (PPE) Safety glasses or face shield, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated fume hood.[6][21]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[6][21]

This guide highlights the principal reactive pathways of this compound. Its dual electrophilic sites provide a foundation for a rich variety of chemical transformations, cementing its role as a fundamental building block for synthetic chemists in academic and industrial settings.

References

An In-depth Technical Guide to the Discovery and History of Ethyl Crotonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl crotonate, an α,β-unsaturated ester, has been a compound of interest in organic synthesis for over a century. Its utility as a versatile intermediate in the production of pharmaceuticals, flavors, and fragrances has driven the development of numerous synthetic methodologies. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing the evolution of its preparation from early esterification methods to more contemporary approaches. Key experimental protocols are presented, and quantitative data from historical and modern syntheses are summarized for comparative analysis. Furthermore, this guide illustrates the fundamental reaction pathway of the seminal Fischer-Speier esterification and a general experimental workflow for its synthesis and purification.

Introduction: The Emergence of a Versatile Synthetic Intermediate

The story of this compound is intrinsically linked to the broader history of organic chemistry and the development of esterification reactions. First synthesized in the mid-19th century, its emergence was a part of the systematic investigation into the reactions of carboxylic acids and alcohols that characterized this era of chemical discovery.[1] The presence of a conjugated system in its structure imparts unique reactivity, making it a valuable precursor for a variety of addition and condensation reactions, which is of significant interest to drug development professionals for the synthesis of complex molecular architectures.

Historical Development of a Core Synthesis: The Fischer-Speier Esterification

The first well-documented and widely adopted method for the synthesis of this compound was the acid-catalyzed esterification of crotonic acid with ethanol (B145695). This reaction is a classic example of what is now known as the Fischer-Speier esterification , a cornerstone of organic synthesis first described by Emil Fischer and Arthur Speier in 1895.[2]

This equilibrium-driven process involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. The use of a strong acid catalyst, typically sulfuric acid or hydrochloric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the reaction.

The Fischer-Speier Esterification Signaling Pathway

The mechanism of the Fischer-Speier esterification is a fundamental concept in organic chemistry. The following diagram illustrates the key steps involved in the acid-catalyzed formation of this compound from crotonic acid and ethanol.

Fischer_Esterification Crotonic Acid Crotonic Acid Protonated Crotonic Acid Protonated Crotonic Acid Crotonic Acid->Protonated Crotonic Acid Protonation Ethanol Ethanol Tetrahedral Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral Intermediate H+ H+ H+->Protonated Crotonic Acid Protonated Crotonic Acid->Tetrahedral Intermediate Nucleophilic Attack Protonated Tetrahedral Intermediate Protonated Tetrahedral Intermediate Tetrahedral Intermediate->Protonated Tetrahedral Intermediate Proton Transfer Protonated this compound Protonated this compound Protonated Tetrahedral Intermediate->Protonated this compound Elimination of H2O H2O H2O Protonated Tetrahedral Intermediate->H2O Protonated this compound->H+ This compound This compound Protonated this compound->this compound Deprotonation _out _out

Figure 1: Fischer-Speier Esterification Pathway

Early Synthesis Methods and Their Evolution

Beyond the foundational Fischer-Speier method, other approaches to the synthesis of α,β-unsaturated esters were explored in the early 20th century. While specific detailed protocols for this compound from this early period are scarce in readily available literature, the work of chemists such as Bourguel and Allan, Jones, and Whiting on the synthesis of unsaturated esters provided important advancements. Their work often involved the partial reduction of acetylenic precursors or elimination reactions, expanding the synthetic chemist's toolkit.

Later developments in the 20th century saw the industrial-scale production of crotonic acid, the immediate precursor to this compound, primarily through the oxidation of crotonaldehyde. This, in turn, made the Fischer-Speier esterification the most economically viable method for large-scale this compound synthesis.

Comparative Analysis of Synthesis Methods

The choice of synthetic route to this compound has historically been influenced by factors such as starting material availability, desired purity, and scale of production. The following table summarizes quantitative data for different approaches, providing a comparative overview for researchers.

MethodPrecursorsCatalyst/ReagentSolventReaction ConditionsYield (%)Reference
Fischer-Speier Esterification Crotonic Acid, EthanolSulfuric AcidNone (Ethanol in excess)Reflux~65-97[3]
From Ethyl Acetoacetate Ethyl Acetoacetate, AnilineAcetic AcidBenzeneReflux with Dean-Stark trap76-80 (for Ethyl β-anilinocrotonate)
Semihydrogenation Ethyl TetrolatePalladium on Barium Sulfate, QuinolineEtherHydrogenation (atmospheric pressure)93-98 (for Ethyl isocrotonate)

Detailed Experimental Protocols

For the modern researcher, understanding the practical execution of these historical syntheses is crucial for context and potential adaptation. The following protocols are based on well-established procedures for esterification and related reactions, reflecting the techniques that would have been employed.

Fischer-Speier Synthesis of this compound

Objective: To synthesize this compound from crotonic acid and ethanol via acid-catalyzed esterification.

Materials:

  • Crotonic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Boiling chips

Procedure:

  • In a round-bottom flask, combine crotonic acid and an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid and boiling chips.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Neutralize the excess acid by washing with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by distillation, collecting the fraction boiling at approximately 142-143 °C.

General Workflow for Synthesis and Purification

The following diagram illustrates a typical experimental workflow for the synthesis and purification of an ester like this compound in a laboratory setting.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reactants Reactants ReactionVessel Reaction Setup (e.g., Reflux) Reactants->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Solvent Solvent Solvent->ReactionVessel Quenching Quenching/ Neutralization ReactionVessel->Quenching Cooling Heating Heat Heating->ReactionVessel Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Distillation Fractional Distillation Drying->Distillation Filtration FinalProduct Pure Ethyl Crotonate Distillation->FinalProduct

Figure 2: General Experimental Workflow

Conclusion

The synthesis of this compound has a rich history that mirrors the progression of organic chemistry as a science. From the foundational Fischer-Speier esterification to more specialized methods, the preparation of this valuable α,β-unsaturated ester has been refined over more than a century. For today's researchers and drug development professionals, an understanding of this historical context and the fundamental synthetic protocols provides a strong foundation for innovation in the synthesis of novel and complex molecules. The continued importance of this compound as a synthetic intermediate ensures that its story is one of ongoing development.

References

Spectroscopic Analysis of Ethyl Crotonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl crotonate (C₆H₁₀O₂), a common organic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide detailed structural information.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound reveals four distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~1.26Triplet~7.13H-O-CH₂-CH₃
~1.88Doublet of doublets~6.9, ~1.73H=CH-CH₃
~4.17Quartet~7.12H-O-CH₂ -CH₃
~5.82Doublet of quartets~15.6, ~1.71H=CH -CH₃
~6.96Doublet of quartets~15.6, ~6.91H-CO-CH=
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound shows six signals, corresponding to the six carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[1][2][3][4]

Table 2: ¹³C NMR Data for this compound in CDCl₃ [1][3]

Chemical Shift (δ, ppm)Carbon Type (from DEPT)Assignment
~14.3CH₃-O-CH₂-CH₃
~17.9CH₃=CH-CH₃
~60.2CH₂-O-CH₂ -CH₃
~122.9CH=CH -CH₃
~144.5CH-CO-CH=
~166.5C (quaternary)C =O

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the C=O and C=C bonds of an α,β-unsaturated ester.

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)BondFunctional Group
~1720C=O stretchα,β-Unsaturated Ester
~1655C=C stretchAlkene
~1270, ~1170C-O stretchEster
~970C-H bendtrans-Alkene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound [5]

m/zRelative Intensity (%)Assignment
1142.7[M]⁺ (Molecular Ion)
9928.9[M - CH₃]⁺
872.2[M - C₂H₅]⁺
69100.0[M - OC₂H₅]⁺ (Base Peak)
4126.6[C₃H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Prepare a solution of approximately 5-25 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[6] For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.[6]

  • Data Acquisition :

    • ¹H NMR : A standard single-pulse sequence is used. Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds.[6]

    • ¹³C NMR : A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are run to differentiate carbon types.[2][3]

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Apply a baseline correction.

    • Reference the spectrum to the residual solvent peak or TMS (0.00 ppm).[6]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[6]

IR Spectroscopy Protocol (Mull Technique)
  • Sample Preparation : Place about 15-20 mg of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, for the mull technique with solids, grind 15-20 mg of the substance in an agate mortar.[7] Add a few drops of a mulling agent (e.g., Nujol) and continue to grind to a smooth paste.[7]

  • Data Acquisition : Place the salt plates in the sample holder of the IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing : Identify the key absorption bands and their corresponding wavenumbers.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization : The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

  • Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection : The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Final Elucidation NMR NMR Spectroscopy NMR_info Carbon-Hydrogen Framework (Connectivity, Environment) NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups (C=O, C=C, C-O) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight & Fragmentation Pattern MS->MS_info Structure This compound Structure NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow for Structural Elucidation of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of ethyl crotonate. It details the assignment of chemical shifts, multiplicity, and coupling constants for each proton environment in the molecule. Furthermore, this document outlines a standard experimental protocol for sample preparation and data acquisition and illustrates the proton coupling relationships through a logical diagram.

Analysis of the ¹H NMR Spectrum

This compound ((E)-CH₃CH=CHCOOCH₂CH₃) is an unsaturated ester with four distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). The electron-withdrawing nature of the ester functional group and the electronegativity of the oxygen atoms significantly influence the chemical shifts of nearby protons, leading to a well-resolved and interpretable spectrum.[1][2]

The key features of the spectrum are:

  • Ethyl Group Protons: The ethyl moiety (-OCH₂CH₃) gives rise to two signals: a quartet corresponding to the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons. The methylene protons are deshielded by the adjacent oxygen atom, causing them to appear further downfield.

  • Vinylic Protons: The two protons on the carbon-carbon double bond (-CH=CH-) are in different chemical environments. They are coupled to each other (trans-coupling) and one is also coupled to the adjacent methyl group. This results in two distinct multiplets in the downfield region of the spectrum.

  • Allylic Protons: The methyl group attached to the double bond (CH₃-CH=) appears as a doublet due to coupling with the adjacent vinylic proton.

Data Presentation: ¹H NMR of this compound

The quantitative data for the ¹H NMR spectrum of this compound, acquired in CDCl₃, is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).

Proton LabelChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Integration
H a 1.26TripletJab = 7.13H
H b 4.15QuartetJba = 7.12H
H c 1.88Doublet of DoubletsJcd = 6.9, Jce = 1.73H
H d 5.82Doublet of QuartetsJde = 15.6, Jdc = 1.71H
H e 6.95Doublet of QuartetsJed = 15.6, Jec = 6.91H

Note: The structure corresponding to the labels is shown in the diagram below.

Visualization of Spin-Spin Coupling

The following diagram illustrates the structure of this compound and the scalar (J) coupling relationships between the different sets of protons. Arrows indicate which protons are splitting each other's signals.

Caption: Molecular structure of this compound with ¹H NMR assignments and spin-spin coupling pathways.

Experimental Protocol: ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of a liquid sample like this compound.

A. Materials and Equipment

  • Analyte: this compound (5-25 mg)

  • Solvent: Deuterated chloroform (B151607) (CDCl₃, 99.8 atom % D) containing 0.03% v/v TMS.

  • Equipment:

    • High-quality 5 mm NMR tube and cap.

    • Volumetric flask or vial.

    • Pasteur pipette with a cotton or glass wool plug.

    • Vortex mixer (optional).

    • NMR Spectrometer (e.g., 400 MHz or higher).

B. Sample Preparation

  • Weighing: Accurately weigh approximately 10 mg of this compound and transfer it to a clean, dry vial.

  • Dissolution: Add approximately 0.6–0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3][4] The solvent should contain an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved, creating a homogenous solution.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool or cotton and carefully transfer the filtrate into a clean 5 mm NMR tube.[5] The final sample height in the tube should be approximately 4-5 cm.[3]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation. Wipe the exterior of the tube with a lint-free tissue to remove any dust or fingerprints.

C. Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.

  • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent. This step stabilizes the magnetic field during the experiment.[3]

  • Shimming: The magnetic field homogeneity across the sample is optimized through an automated or manual shimming process. Proper shimming is critical for achieving sharp, symmetrical peaks and high resolution.[3]

  • Tuning and Matching: The NMR probe is tuned to the ¹H frequency to ensure maximum signal sensitivity.

  • Acquisition Parameters: Set the standard acquisition parameters for a ¹H experiment:

    • Pulse Program: A standard 30° or 90° pulse-acquire sequence (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Typically 12-16 ppm, sufficient to cover the entire range of proton chemical shifts.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of protons between scans.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.

  • Data Processing: After acquisition, the Free Induction Decay (FID) is processed. This involves applying a Fourier transform, phase correction, and baseline correction to generate the final frequency-domain spectrum. The spectrum is then calibrated by setting the TMS peak to 0.00 ppm. Integration of the signals is performed to determine the relative number of protons corresponding to each peak.

References

13C NMR Chemical Shifts of Ethyl Crotonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for ethyl crotonate. This compound, an α,β-unsaturated ester, is a valuable molecule in organic synthesis and serves as a fundamental structure for understanding the electronic effects in conjugated systems. This document offers a detailed summary of its 13C NMR spectral data, experimental methodologies, and a logical framework for spectral assignment.

13C NMR Chemical Shift Data

The 13C NMR spectrum of this compound presents six distinct resonances corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, with the carbonyl and olefinic carbons exhibiting characteristic downfield shifts.

The chemical shifts for this compound, as determined in deuterated chloroform (B151607) (CDCl3), are summarized in the table below. These values are compiled from multiple sources to provide a reliable reference.[1][2][3][4]

Carbon Atom (Numbering)Chemical StructureHybridizationFunctional GroupChemical Shift (ppm) in CDCl3
1CH3-CH=CH-COOCH2-C H3sp3Methyl14
2CH3-CH=CH-COOC H2-CH3sp3Methylene60
3CH3-CH=CH-C OOCH2-CH3sp2Carbonyl167
4CH3-CH=C H-COOCH2-CH3sp2Olefinic (α-carbon)123
5CH3-C H=CH-COOCH2-CH3sp2Olefinic (β-carbon)144
6C H3-CH=CH-COOCH2-CH3sp3Methyl18

Note: The numbering of carbon atoms is for illustrative purposes and may not follow IUPAC nomenclature.

Experimental Protocols

The acquisition of high-quality 13C NMR spectra is crucial for accurate chemical shift determination. The following provides a generalized experimental protocol for obtaining the 13C NMR spectrum of this compound.

Sample Preparation:

  • Concentration: Prepare a solution of this compound in deuterated chloroform (CDCl3). Concentrations of 5% to 25% (v/v) have been reported to yield good quality spectra.[1][2] For quantitative analysis, a concentration of 1 M in CDCl3 can be used.[4]

  • Solvent: CDCl3 is a common solvent for acquiring the 13C NMR spectrum of this compound.[1][2][3][4]

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Spectrometer and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 60 MHz or higher) is suitable for resolving all carbon signals.[4]

  • Nucleus: Observe the 13C nucleus.

  • Pulse Program: A standard single-pulse experiment with proton decoupling is used for a broadband 13C spectrum.

  • Acquisition Parameters:

    • Pulse Width: A 30° to 90° pulse width can be used. For carbons with long relaxation times, such as the carbonyl carbon, a smaller pulse angle (e.g., 30°) and a longer relaxation delay may be necessary to obtain a quantitative signal.[2]

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.[2]

    • Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. For a 25% sample, a single scan may be sufficient on a modern spectrometer.[3]

Spectral Editing (DEPT):

To aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.

  • DEPT-135: This experiment shows CH and CH3 signals as positive peaks and CH2 signals as negative peaks. Quaternary carbons are absent.

  • DEPT-90: This experiment only shows CH signals.

  • DEPT-45: This experiment shows all protonated carbon signals (CH, CH2, and CH3) as positive peaks.

By comparing the broadband 13C spectrum with the DEPT spectra, the multiplicity of each carbon can be determined, which greatly simplifies the assignment process.[1][3][4] For example, the carbonyl carbon at ~167 ppm will be absent in all DEPT spectra, confirming its quaternary nature.[1][3][4]

2D NMR Experiments:

For unambiguous assignment, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) can be employed.

  • HSQC: Correlates carbon atoms to their directly attached protons.

  • HMBC: Shows correlations between carbons and protons over two or three bonds, which is particularly useful for assigning quaternary carbons.

Logical Workflow for 13C NMR Signal Assignment

The assignment of the 13C NMR signals of this compound follows a logical progression, integrating information from the broadband spectrum and spectral editing techniques. The following diagram illustrates this workflow.

G cluster_data Experimental Data cluster_analysis Spectral Analysis & Assignment bb_spec Broadband 13C Spectrum (6 Signals) identify_quat Identify Quaternary Carbon (Signal in Broadband, Absent in DEPT) bb_spec->identify_quat dept135 DEPT-135 (CH, CH3 positive; CH2 negative) dept135->identify_quat identify_ch2 Identify CH2 (Negative signal in DEPT-135) dept135->identify_ch2 identify_ch3 Identify CH3 (Positive signals in DEPT-135, absent in DEPT-90) dept135->identify_ch3 dept90 DEPT-90 (CH only) identify_ch Identify CH (Signals in DEPT-90) dept90->identify_ch dept90->identify_ch3 assign_c3 Assign C3 (Carbonyl) ~167 ppm identify_quat->assign_c3 assign_c2 Assign C2 (Methylene) ~60 ppm identify_ch2->assign_c2 assign_c4_c5 Assign C4 & C5 (Olefinic) ~123 & 144 ppm identify_ch->assign_c4_c5 assign_c1_c6 Assign C1 & C6 (Methyl) ~14 & 18 ppm identify_ch3->assign_c1_c6

References

An In-Depth Technical Guide to the Thermodynamic Properties of Ethyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl crotonate ((2E)-but-2-enoate) is an unsaturated ester with applications as a flavoring agent and as a reagent in organic synthesis. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and for predicting its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, detailed experimental protocols for their determination, and a visualization of a key reaction pathway.

Core Thermodynamic Properties of this compound

The thermodynamic properties of a compound govern its stability, reactivity, and phase behavior. For this compound, these properties are essential for applications ranging from reaction engineering to understanding its environmental fate.

Summary of Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic data for this compound.

Thermodynamic PropertyValuePhaseReference
Standard Enthalpy of Formation (ΔfH°) -375.7 ± 2.5 kJ/molGas[1][2]
Enthalpy of Vaporization (ΔvapH) 42.1 ± 0.4 kJ/molLiquid to Gas[1][2]
Standard Molar Entropy (S°) Data not available
Standard Gibbs Free Energy of Formation (ΔfG°) Data not available
Heat Capacity at Constant Pressure (Cp) Temperature-dependent data availableGas and Liquid[1][2]

Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of thermodynamic properties relies on precise calorimetric and physical measurement techniques. The following sections detail the methodologies used to measure the key thermodynamic parameters of this compound.

Determination of the Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of formation of this compound was determined from its heat of combustion, which was experimentally measured using bomb calorimetry.

Experimental Workflow for Bomb Calorimetry of a Volatile Liquid:

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimeter Calorimeter Setup cluster_measurement Combustion and Measurement cluster_calculation Calculation sample Weigh a precise mass of this compound encapsulate Encapsulate the liquid in a gelatin capsule or a small, thin-walled glass ampoule sample->encapsulate fuse Attach a fuse wire of known length and mass encapsulate->fuse place_sample Place the encapsulated sample in the crucible inside the bomb fuse->place_sample seal_bomb Seal the bomb place_sample->seal_bomb pressurize Pressurize the bomb with pure oxygen to ~30 atm seal_bomb->pressurize place_bomb Place the bomb in the calorimeter bucket pressurize->place_bomb add_water Add a known mass of water to the bucket place_bomb->add_water equilibrate Allow the system to reach thermal equilibrium add_water->equilibrate ignite Ignite the sample via the fuse wire equilibrate->ignite record_temp Record the temperature change of the water with high precision ignite->record_temp analyze Analyze the final contents of the bomb for incomplete combustion products record_temp->analyze calc_q Calculate the heat released (q_v) from the temperature change and the heat capacity of the calorimeter analyze->calc_q correct Apply corrections for the heat of formation of nitric acid and the combustion of the fuse wire and capsule calc_q->correct calc_delta_u Calculate the change in internal energy (ΔU_c) correct->calc_delta_u calc_delta_h Calculate the enthalpy of combustion (ΔH_c) calc_delta_u->calc_delta_h calc_delta_f_h Calculate the standard enthalpy of formation (Δ_fH°) using Hess's Law calc_delta_h->calc_delta_f_h

Figure 1: Workflow for Bomb Calorimetry.

Methodology Details:

  • Sample Preparation: A known mass of high-purity this compound is encapsulated to prevent its evaporation before ignition. A fuse wire, typically iron or platinum, is attached to the capsule.

  • Bomb Assembly: The encapsulated sample is placed in a crucible within a high-pressure stainless steel vessel, known as a bomb. The bomb is then sealed and pressurized with an excess of pure oxygen.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated container (a dewar). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Combustion and Measurement: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise, which is meticulously recorded.

  • Analysis and Calculation: After the reaction, the contents of the bomb are analyzed for any products of incomplete combustion and for the formation of nitric acid (from residual nitrogen in the bomb). The total heat released is calculated from the temperature change and the previously determined heat capacity of the calorimeter system. After applying corrections, the standard enthalpy of combustion is determined. The standard enthalpy of formation is then calculated using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Reaction Pathway Visualization: Michael Addition

This compound, as an α,β-unsaturated ester, can participate in various chemical reactions. One of the most fundamental is the Michael addition, a conjugate addition of a nucleophile. The following diagram illustrates the mechanism of the Michael addition of diethyl malonate to this compound.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation malonate Diethyl Malonate enolate Enolate of Diethyl Malonate malonate->enolate Deprotonation base Base (e.g., NaOEt) intermediate Tetrahedral Intermediate enolate->intermediate 1,4-Conjugate Addition enolate->intermediate ethyl_crotonate This compound product Michael Adduct intermediate->product Protonation intermediate->product proton_source Proton Source (e.g., EtOH)

Figure 2: Michael Addition of Diethyl Malonate to this compound.

This reaction is a classic example of carbon-carbon bond formation and is widely used in organic synthesis to build more complex molecules.

Conclusion

This technical guide has provided a detailed overview of the key thermodynamic properties of this compound, the experimental methods used for their determination, and a visualization of a relevant reaction pathway. While data for the standard enthalpy of formation is available and based on established experimental techniques, further research is needed to experimentally determine or accurately calculate the standard molar entropy and Gibbs free energy of formation. Such data would provide a more complete thermodynamic profile of this compound, benefiting researchers and professionals in chemistry and drug development.

References

Solubility of Ethyl Crotonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl crotonate (C₆H₁₀O₂), an unsaturated ester, serves as a versatile intermediate in organic synthesis and finds application as a solvent for cellulose (B213188) esters and a plasticizer for acrylic resins.[1][2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in chemical reactions, formulation development, and purification processes. This technical guide provides a summary of the available solubility data for this compound and outlines a detailed experimental protocol for its quantitative determination.

Data Presentation: Solubility of this compound

SolventTemperature (°C)SolubilityData Type
Water25~4.26 g/LEstimated
Water-InsolubleQualitative
Ethanol-SolubleQualitative
Ether-SolubleQualitative
Acetone-SolubleQualitative
Chloroform-Slightly SolubleQualitative
Ethyl Acetate-Slightly SolubleQualitative
Oils-SolubleQualitative

Experimental Protocols: Determination of this compound Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method.[5]

Materials and Equipment
  • This compound (purity ≥ 98%)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readability ± 0.1 mg)

  • Thermostatic shaker bath or incubator with orbital shaker

  • Calibrated thermometer or temperature probe

  • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a suitable column (e.g., polar capillary column) or other suitable analytical instrument (e.g., HPLC, NMR)

  • Centrifuge (optional)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation A Prepare supersaturated mixtures of this compound in the selected solvent in sealed vials. B Place vials in a thermostatic shaker bath set to the desired temperature. A->B C Agitate the mixtures for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. B->C D Periodically sample the supernatant and analyze its concentration until it becomes constant. C->D E Once at equilibrium, stop agitation and allow solids (if any) to settle. D->E Equilibrium confirmed F Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe and filter it into a tared volumetric flask. E->F G Determine the mass of the withdrawn aliquot. F->G H Dilute the aliquot with the solvent to a known volume. G->H I Analyze the concentration of this compound in the diluted sample using a calibrated analytical method (e.g., GC). H->I J Calculate the solubility of this compound in the solvent at the specified temperature (e.g., in g/100g of solvent). I->J

Caption: Workflow for the experimental determination of this compound solubility.

Step-by-Step Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for the analytical instrument.

  • Sample Preparation: Add an excess amount of this compound to a known mass of the organic solvent in a series of sealed glass vials. The presence of a separate liquid phase of this compound should be visible to ensure a saturated solution is formed.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired experimental temperature. Agitate the vials at a constant speed to facilitate the dissolution process. The system should be allowed to equilibrate for a sufficient period, typically 24 to 72 hours. To confirm that equilibrium has been reached, small aliquots of the supernatant can be withdrawn at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is considered to be reached when the concentration of this compound in the supernatant remains constant.

  • Sampling: Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a period to allow for phase separation. If necessary, the vials can be centrifuged at the experimental temperature to facilitate this separation.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe fitted with a syringe filter.

    • Accurately determine the mass of the collected aliquot.

    • Quantitatively dilute the aliquot with the pure solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as gas chromatography.

  • Calculation of Solubility: The solubility of this compound in the solvent can be calculated using the following formula:

    Solubility ( g/100g solvent) = (Mass of this compound in aliquot / Mass of solvent in aliquot) x 100

    The mass of this compound in the aliquot is determined from its measured concentration and the total mass of the aliquot. The mass of the solvent is the difference between the total mass of the aliquot and the mass of this compound.

Logical Relationship for Solubility Determination

The following diagram illustrates the logical steps and considerations for determining the solubility of this compound.

G A Define Experimental Conditions (Solvent, Temperature) B Prepare Saturated Solution (Excess this compound) A->B C Achieve Phase Equilibrium (Thermostatic Agitation) B->C D Validate Equilibrium (Constant Concentration Over Time) C->D E Isolate Saturated Supernatant (Settling/Centrifugation/Filtration) D->E F Quantitative Analysis of Supernatant (e.g., GC, HPLC) E->F G Calculate Solubility (e.g., g/100g, mol/L) F->G

Caption: Logical flow for determining the solubility of this compound.

References

The Natural Occurrence of Ethyl Crotonate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl crotonate (ethyl (E)-but-2-enoate) is a volatile organic compound (VOC) recognized for its characteristic fruity and somewhat pungent aroma. As a naturally occurring ester, it contributes to the complex scent profiles of various plants and fruits. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in the plant kingdom, its biosynthesis, and the analytical methodologies used for its detection and quantification. This document is intended to serve as a resource for researchers in phytochemistry, food science, and drug development who are interested in the biological origins and potential applications of this compound.

Natural Occurrence of this compound

This compound has been identified as a volatile constituent in a variety of fruits. Its presence is particularly notable in quince, but it has also been reported in other species. The concentration of this compound can vary significantly depending on the plant species, cultivar, and ripeness stage.

Quantitative Data on this compound in Plants

The following table summarizes the available quantitative and qualitative data on the occurrence of this compound in different plant sources. It is important to note that comprehensive quantitative data for this specific compound across a wide range of plants is limited in the scientific literature.

Plant SpeciesCommon NamePlant PartConcentrationReference(s)
Cydonia oblongaQuinceFruitIdentified as a major free volatile compound[1]
Fragaria ananassaStrawberryFruitPresent; production influenced by ethanol (B145695) concentration[2][3]
Psidium guajavaGuavaFruitPresent
Ananas comosusPineappleFruitPresent
Passiflora edulisYellow Passion FruitFruitPresent

Biosynthesis of this compound in Plants

The biosynthesis of esters in plants is a complex process involving precursors from fatty acid and amino acid metabolism. The final step in the formation of ethyl esters is catalyzed by alcohol acyltransferases (AATs), which are part of the BAHD acyltransferase superfamily.[3]

While the complete biosynthetic pathway for this compound in plants has not been fully elucidated, a plausible pathway can be proposed based on known metabolic routes. The formation of this compound requires two precursors: ethanol and crotonyl-CoA.

  • Ethanol Biosynthesis : Ethanol is produced in plants through the fermentation pathway, where pyruvate (B1213749) is first decarboxylated to acetaldehyde (B116499) by pyruvate decarboxylase (PDC), and acetaldehyde is then reduced to ethanol by alcohol dehydrogenase (ADH).[2] Conditions that promote fermentation, such as high carbon dioxide environments, can lead to an accumulation of ethanol, thereby increasing the substrate availability for ethyl ester formation.[2]

  • Crotonyl-CoA Biosynthesis : The biosynthesis of crotonyl-CoA in plants is less clear. It is an intermediate in the β-oxidation of fatty acids. It is also plausible that it can be formed from the metabolism of certain amino acids.

  • Esterification : The final step is the esterification of ethanol with crotonyl-CoA, catalyzed by an alcohol acyltransferase (AAT). Studies have shown that the strawberry AAT (SAAT) is an effective catalyst for the biosynthesis of this compound.[4]

Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis Pyruvate Pyruvate Acetaldehyde Acetaldehyde Pyruvate->Acetaldehyde PDC Ethanol Ethanol Acetaldehyde->Ethanol ADH invis1 Ethanol->invis1 FattyAcids Fatty Acids / Amino Acids CrotonylCoA Crotonyl-CoA FattyAcids->CrotonylCoA β-oxidation / other pathways invis2 CrotonylCoA->invis2 EthylCrotonate This compound invis1->EthylCrotonate invis2->EthylCrotonate AAT (SAAT)

Proposed biosynthetic pathway for this compound in plants.

Role of this compound in Plant Signaling

Volatile organic compounds (VOCs) are known to play a crucial role in plant communication and defense.[5] They can act as signals to attract pollinators, deter herbivores, and warn neighboring plants of impending threats.[6] While the specific role of this compound as a signaling molecule has not been extensively studied, it is likely that, as a component of the plant's volatile blend, it contributes to these interactions. Abiotic stresses, such as drought and high temperatures, can also influence the emission of VOCs, including esters.[7]

General Role of Volatile Esters in Plant Communication

VOC Signaling Plant Stressed Plant (e.g., herbivory, pathogen attack) VOCs Volatile Organic Compounds (including this compound) Plant->VOCs emits NeighborPlant Neighboring Plant VOCs->NeighborPlant signals to Pollinator Pollinator / Predator VOCs->Pollinator signals to Defense Induction of Defense Responses NeighborPlant->Defense Attraction Attraction Pollinator->Attraction

Conceptual diagram of VOCs in plant signaling.

Experimental Protocols

The analysis of this compound in plant tissues typically involves the extraction of volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free method for extracting volatiles from the headspace of a sample.

Protocol: Analysis of this compound in Fruit Tissue by HS-SPME-GC-MS

This protocol is a representative method synthesized from various studies on fruit volatiles.

1. Sample Preparation:

  • Select fresh, ripe fruit.

  • Wash the fruit with deionized water and pat dry.

  • Homogenize a known weight (e.g., 5 g) of the fruit tissue in a blender.

  • Transfer the homogenized sample to a 20 mL headspace vial.

  • Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatiles.

  • Seal the vial with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.

  • Pre-incubation: Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15 minutes) to allow for equilibration of the volatiles in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: Immediately after extraction, desorb the SPME fiber in the heated injection port of the GC (e.g., at 250°C) for a specified time (e.g., 5 minutes) in splitless mode.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase at 5°C/minute to 240°C.

    • Hold: Maintain at 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source and Transfer Line Temperatures: 230°C and 280°C, respectively.

4. Data Analysis:

  • Identification: Identify this compound by comparing the mass spectrum and retention time with those of an authentic standard and by matching the mass spectrum with a library (e.g., NIST/Wiley).

  • Quantification: For quantitative analysis, prepare a calibration curve using a standard solution of this compound. An internal standard can be used to improve accuracy.

Experimental Workflow

Experimental Workflow Sample Plant Material (e.g., Fruit) Homogenization Homogenization Sample->Homogenization SPME HS-SPME (Volatile Extraction) Homogenization->SPME GCMS GC-MS Analysis SPME->GCMS DataAnalysis Data Analysis GCMS->DataAnalysis Identification Identification (Mass Spectra, Retention Time) DataAnalysis->Identification Quantification Quantification (Calibration Curve) DataAnalysis->Quantification

Workflow for the analysis of this compound in plants.

Conclusion

This compound is a naturally occurring volatile ester that contributes to the aromatic profile of several fruits, most notably quince. Its biosynthesis is linked to fatty acid metabolism and the availability of ethanol, with alcohol acyltransferases playing a key role in its final formation. While its specific role in plant signaling is yet to be fully understood, it likely functions as part of the complex blend of VOCs that mediate plant interactions with their environment. The analytical methods outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound in plant matrices, paving the way for further research into its biological significance and potential applications.

References

A Theoretical Guide to the Conformational Landscape of Ethyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical calculations used to elucidate the conformational preferences of ethyl crotonate, an α,β-unsaturated ester of significant interest in synthetic chemistry and material science. Understanding the three-dimensional structure of molecules is paramount for predicting their reactivity, designing new catalysts, and developing novel pharmaceuticals. While direct, comprehensive theoretical studies on this compound are limited in publicly available literature, this guide synthesizes findings from closely related analogs, such as mthis compound and S-ethyl thiocrotonate, to provide a robust framework for its conformational analysis.

Introduction to this compound Conformational Analysis

This compound (CH₃CH=CHCOOCH₂CH₃) possesses multiple rotatable single bonds, leading to a complex potential energy surface with several possible conformers. The most significant conformational isomerism arises from rotation around the C-C single bond between the carbonyl group and the α-carbon (defining the s-cis and s-trans conformers) and the C-O bond of the ethyl group. The planarity of the conjugated system in α,β-unsaturated esters significantly influences their electronic structure and reactivity. Theoretical calculations are indispensable for determining the relative stabilities of these conformers and the energy barriers for their interconversion.

Key Conformational Isomers

The primary focus of conformational analysis for α,β-unsaturated esters is the orientation of the carbonyl group relative to the carbon-carbon double bond. This leads to two principal planar conformers:

  • s-trans (or E-): The C=C and C=O bonds are on opposite sides of the central C-C single bond, resulting in a dihedral angle of approximately 180°.

  • s-cis (or Z-): The C=C and C=O bonds are on the same side of the central C-C single bond, with a dihedral angle of approximately 0°.

Further rotational isomers exist due to the orientation of the ethyl group.

Computational Methodologies

The conformational analysis of molecules like this compound is typically performed using a variety of computational chemistry methods. The choice of method represents a balance between computational cost and accuracy.

1. Density Functional Theory (DFT): DFT is a widely used method for studying the electronic structure of molecules.

  • Functionals: The B3LYP functional is a popular choice for its balance of accuracy and computational efficiency in describing molecular geometries and energies.

  • Basis Sets: The 6-31G* or larger basis sets, such as 6-311+G**, are commonly employed to provide a good description of the electronic distribution and allow for polarization of the electron density.

2. Ab initio Methods: These methods are based on first principles and do not rely on empirical parameterization.

  • Hartree-Fock (HF): This is a fundamental ab initio method that provides a good starting point for more advanced calculations.

  • Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects, which are important for accurately describing the subtle energy differences between conformers. The MP2/6-311++G(d,p) level of theory is often used for more precise energy calculations.

Experimental Protocol: Computational Details

A typical computational protocol for the conformational analysis of this compound would involve the following steps:

  • Initial Structure Generation: Generation of the initial 3D coordinates for the possible conformers (e.g., s-cis and s-trans) of this compound.

  • Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure on the potential energy surface. This is typically performed using a method like B3LYP/6-31G*.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set, such as MP2/6-311++G(d,p).

  • Potential Energy Surface Scan: To determine the rotational barriers between conformers, a relaxed potential energy surface scan is performed by systematically changing the dihedral angle of interest (e.g., the C=C-C=O dihedral angle) while allowing the rest of the molecule to relax.

Data Presentation: Relative Energies and Rotational Barriers

The following tables summarize the expected quantitative data for the conformational analysis of this compound, based on studies of analogous molecules like methyl trans-crotonate and S-ethyl thiocrotonate.[1][2][3]

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (C=C-C=O)Relative Energy (kcal/mol)
s-trans~180°0.00
s-cis~0°0.3 - 1.7

Note: The s-trans conformer is generally found to be the more stable isomer for α,β-unsaturated esters, though the energy difference with the s-cis conformer is typically small. For S-ethyl thiocrotonate, the s-cis conformation is more stable than the s-trans form by approximately 7 kJ mol⁻¹ (ca. 1.7 kcal/mol) for the isolated molecule.[1][2] For methyl trans-crotonate, the s-cis (Cc) conformer is more stable than the s-trans (Tc) conformer by 0.645 kcal/mol.[3]

Table 2: Calculated Rotational Barriers for Interconversion of this compound Conformers

TransitionApproximate Dihedral AngleRotational Barrier (kcal/mol)
s-trans → s-cis~90°4 - 8

Note: The rotational barrier is the energy required to rotate around the Cα-C bond, passing through a transition state where the p-orbitals of the double bond and the carbonyl group are perpendicular, breaking the π-conjugation.

Visualization of Conformational Analysis

Diagram 1: Conformational Isomers of this compound

G cluster_strans s-trans Conformer cluster_scis s-cis Conformer strans Image of s-trans this compound structure scis Image of s-cis this compound structure strans->scis Rotation around Cα-C bond

Caption: The two primary planar conformers of this compound.

Diagram 2: Computational Workflow for Conformational Analysis

G A Initial Structure Generation (s-cis and s-trans) B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Frequency Calculation (Confirm Minima & ZPVE) B->C F Potential Energy Surface Scan B->F D Single-Point Energy (e.g., MP2/6-311++G(d,p)) C->D E Relative Energies of Conformers D->E G Rotational Barriers F->G

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Crotonate from Crotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl crotonate from crotonic acid via Fischer esterification. This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1] The described method utilizes readily available reagents and standard laboratory techniques, making it a practical and efficient procedure for laboratory-scale synthesis. This protocol includes information on reaction conditions, purification methods, and characterization of the final product.

Introduction

This compound, a α,β-unsaturated ester, serves as a versatile building block in the synthesis of various organic molecules. Its applications range from the production of pharmaceuticals and agrochemicals to its use as a flavoring and fragrance agent.[1] The synthesis of this compound is most commonly achieved through the Fischer esterification of crotonic acid with ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid.[2] This reaction is a classic example of a reversible condensation reaction where the equilibrium is driven towards the product by using an excess of the alcohol and/or by removing the water formed during the reaction.[3][4]

Reaction Scheme

The overall reaction for the synthesis of this compound from crotonic acid is as follows:

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Crotonic Acid86.091851.027
Ethanol46.0778.370.789
This compound114.14142-1430.918
Sulfuric Acid98.083371.84

Table 2: Typical Reaction Parameters and Yield

ParameterValue
Reactant Ratio (Crotonic Acid:Ethanol)1 : 10 (molar ratio)
CatalystConcentrated Sulfuric Acid
Reaction TemperatureReflux (approx. 80-90 °C)
Reaction Time2-4 hours
Typical Yield65-80%

Experimental Protocol

Materials and Reagents
  • Crotonic acid (≥98%)

  • Absolute ethanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or ethyl acetate (B1210297)

  • Boiling chips

Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for further purification)

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add crotonic acid (e.g., 8.61 g, 0.1 mol).

  • Addition of Reagents: To the flask, add an excess of absolute ethanol (e.g., 46.07 g, 58.4 mL, 1.0 mol). Stir the mixture until the crotonic acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 1 mL) to the stirred solution. Caution: The addition of sulfuric acid to ethanol is exothermic.

  • Reflux: Add a few boiling chips to the flask, attach the reflux condenser, and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a 250 mL separatory funnel. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acidic mixture. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently. Continue adding the bicarbonate solution until the effervescence ceases.

  • Extraction: Add diethyl ether or ethyl acetate (e.g., 50 mL) to the separatory funnel and shake vigorously. Allow the layers to separate. The top organic layer contains the this compound.

  • Washing: Drain the lower aqueous layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).[5]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.

  • Purification (Optional): The crude this compound can be further purified by distillation under atmospheric or reduced pressure. Collect the fraction boiling at 142-143 °C.

  • Characterization: The final product should be a colorless liquid with a characteristic pungent, fruity odor.[6] The purity can be assessed by Gas Chromatography (GC) and the structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety Precautions
  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.

  • Ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.

  • The neutralization step with sodium bicarbonate can be vigorous due to CO₂ evolution. Add the bicarbonate solution slowly and vent the separatory funnel frequently.

Visualization

Fischer Esterification Mechanism

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Water Elimination cluster_deprotonation Deprotonation Crotonic_Acid Crotonic Acid Protonated_Carbonyl Protonated Carbonyl (Electrophilic) Crotonic_Acid->Protonated_Carbonyl + H⁺ (from H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Ethanol Ethanol Ethanol (Nucleophile) Ethanol->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Water_Elimination Elimination of Water Protonated_Intermediate->Water_Elimination - H₂O Ethyl_Crotonate This compound Water_Elimination->Ethyl_Crotonate - H⁺

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Mix Crotonic Acid and Ethanol B Add H₂SO₄ Catalyst A->B C Reflux for 2-4 hours B->C D Cool and Transfer to Separatory Funnel C->D E Neutralize with NaHCO₃ D->E F Extract with Diethyl Ether E->F G Wash with NaHCO₃ and Brine F->G H Dry with Anhydrous MgSO₄ G->H I Filter and Evaporate Solvent H->I J Optional: Distillation I->J K Characterize Product (GC, NMR, IR) J->K

References

Application Note: Laboratory Scale Synthesis of Ethyl Crotonate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl crotonate (CH₃CH=CHCOOC₂H₅) is an unsaturated ester recognized by its characteristic sharp, fruity odor.[1] It serves as a valuable intermediate in organic synthesis, finding applications in the production of pharmaceuticals, fragrances, and polymers.[2] For instance, it has been utilized in the total synthesis of (+/-)-daurichromenic acid. The most common and direct method for its laboratory-scale preparation is the Fischer esterification of crotonic acid with ethanol, using a strong acid as a catalyst.[1][3] This process is an equilibrium-driven reaction where the formation of the ester is favored by using an excess of one of the reactants or by the removal of water as it is formed.[3][4]

Reaction Mechanism: Fischer Esterification

The synthesis proceeds via the Fischer-Speier esterification mechanism. This acid-catalyzed nucleophilic acyl substitution involves several equilibrium steps:

  • Protonation of Carbonyl: The carboxylic acid (crotonic acid) is first protonated on the carbonyl oxygen by the acid catalyst (e.g., H₂SO₄). This activation increases the electrophilicity of the carbonyl carbon.[4][5][6]

  • Nucleophilic Attack: A molecule of the alcohol (ethanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[3]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3][6]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final this compound and regenerate the acid catalyst.[4]

Fischer_Esterification_Mechanism Start Crotonic Acid + Ethanol Protonation 1. Protonation of Carbonyl Oxygen Start->Protonation + H+ Activated_Acid Protonated Crotonic Acid Protonation->Activated_Acid Nucleophilic_Attack 2. Nucleophilic Attack by Ethanol Activated_Acid->Nucleophilic_Attack + Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer 3. Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Intermediate with -OH2+ Group Proton_Transfer->Water_Leaving_Group Elimination 4. Elimination of Water Water_Leaving_Group->Elimination - H2O Protonated_Ester Protonated This compound Elimination->Protonated_Ester Deprotonation 5. Deprotonation Protonated_Ester->Deprotonation - H+ End This compound Deprotonation->End

Caption: Fischer esterification mechanism for this compound synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from crotonic acid and ethanol. The reaction is refluxed in the presence of a catalytic amount of sulfuric acid.

1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Density (g/mL)AmountMoles
Crotonic AcidC₄H₆O₂86.09~1.01821.5 g0.25
Ethanol (Absolute)C₂H₆O46.070.78960 mL~1.0
Sulfuric Acid (Conc.)H₂SO₄98.081.842.0 mL~0.037
Diethyl Ether(C₂H₅)₂O74.120.713150 mL-
Sodium Bicarbonate (5% aq. sol.)NaHCO₃84.01-100 mL-
Brine (Saturated NaCl sol.)NaCl58.44-50 mL-
Anhydrous Magnesium Sulfate (B86663)MgSO₄120.37-~5 g-

2. Equipment

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Distillation apparatus (simple or fractional)

  • Rotary evaporator (optional)

3. Synthesis Procedure

  • Reaction Setup: To a 250 mL round-bottom flask, add 21.5 g (0.25 mol) of crotonic acid and 60 mL (~1.0 mol) of absolute ethanol.

  • Catalyst Addition: While swirling the flask, slowly and carefully add 2.0 mL of concentrated sulfuric acid. Caution: The addition is exothermic. It is advisable to cool the flask in an ice bath during this step.

  • Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Work-up: Transfer the cooled mixture to a 250 mL separatory funnel. Add 100 mL of cold diethyl ether to dissolve the product.

  • Neutralization: Wash the organic layer by slowly adding 50 mL of a 5% aqueous sodium bicarbonate solution. Swirl gently at first to avoid excessive pressure buildup from CO₂ evolution. Stopper the funnel, invert, and vent frequently. Separate the aqueous layer. Repeat the wash with another 50 mL of sodium bicarbonate solution.

  • Brine Wash: Wash the organic layer with 50 mL of saturated brine solution to remove residual water and dissolved salts. Separate the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate for about 15-20 minutes.

  • Solvent Removal: Decant or filter the dried solution to remove the drying agent. Remove the diethyl ether using a rotary evaporator or by simple distillation.

  • Purification: Purify the crude this compound by fractional distillation. Collect the fraction boiling between 140-144 °C.[1]

4. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive and causes severe burns. Handle with extreme care.

  • Diethyl ether is highly flammable and volatile. Ensure there are no open flames or spark sources nearby.

  • Crotonic acid is a skin and eye irritant.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Colorless to pale yellow liquid[1][7]
Boiling Point 142-143 °C
Density 0.918 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.424

Table 2: Typical Reaction Yield and Purity

ParameterExpected Outcome
Theoretical Yield 28.54 g
Typical Actual Yield 20-24 g
Percent Yield 70-85%
Purity (by GC) >98%[7]

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Crotonic Acid and Ethanol B 2. Add H2SO4 Catalyst A->B C 3. Reflux for 2-3 hours B->C D 4. Cool and Transfer to Separatory Funnel C->D E 5. Wash with NaHCO3 Solution D->E F 6. Wash with Brine E->F G 7. Dry Organic Layer (MgSO4) F->G H 8. Remove Solvent G->H I 9. Fractional Distillation H->I Product Product I->Product Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

References

Ethyl Crotonate as a Michael Acceptor: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl crotonate, an α,β-unsaturated ester, serves as a versatile and reactive Michael acceptor in organic synthesis. Its polarized carbon-carbon double bond, a consequence of the electron-withdrawing nature of the adjacent ester group, renders the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is widely exploited for the formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable building block in the synthesis of a diverse array of compounds, including pharmaceuticals, agrochemicals, and fragrances.

The Michael addition, or conjugate 1,4-addition, of a nucleophile to this compound proceeds under relatively mild conditions and is a cornerstone of modern synthetic chemistry. The resulting ethyl 3-(substituted)butanoates are key intermediates that can be further elaborated into more complex molecular architectures. This document provides detailed application notes, experimental protocols, and data for the use of this compound as a Michael acceptor in conjugate addition reactions.

Applications in Drug Development

The conjugate addition to this compound is a key step in the synthesis of several important pharmaceutical compounds. The resulting 1,5-dicarbonyl or γ-amino acid synthons are prevalent in many biologically active molecules.

Synthesis of GABA Analogues: Baclofen (B1667701) and Pregabalin (B1679071) Precursors

Gamma-aminobutyric acid (GABA) analogues are a class of drugs that are widely used for treating neurological disorders such as epilepsy, neuropathic pain, and anxiety. The synthesis of prominent GABA analogues, including baclofen and pregabalin, can be efficiently achieved using a Michael addition to an α,β-unsaturated ester scaffold, for which this compound serves as a fundamental structural template.

  • Baclofen: This muscle relaxant and antispastic agent, chemically known as (R)-4-amino-3-(4-chlorophenyl)butanoic acid, is synthesized through multi-step pathways that can involve a Michael-type addition. For instance, the conjugate addition of a nitromethane (B149229) anion to a cinnamate (B1238496) derivative, structurally similar to a substituted this compound, is a key C-C bond-forming step.[1][2][3] Subsequent reduction of the nitro group and hydrolysis of the ester furnishes the final baclofen molecule.

  • Pregabalin: Marketed as Lyrica, pregabalin is prescribed for neuropathic pain, epilepsy, and generalized anxiety disorder. One synthetic route to its precursor involves a Michael addition of diethyl malonate to an α,β-unsaturated cyanoester, which is structurally related to this compound.[4][5][6] This reaction establishes the carbon skeleton necessary for the final product.

The following diagram illustrates a generalized synthetic workflow for drug development using this compound as a starting Michael acceptor.

G cluster_0 Michael Addition cluster_1 Further Synthetic Transformations cluster_2 Biological Application This compound This compound Michael Adduct Michael Adduct This compound->Michael Adduct Base/Catalyst Nucleophile Nucleophile Nucleophile->Michael Adduct Functional Group Interconversion Functional Group Interconversion Michael Adduct->Functional Group Interconversion Cyclization Cyclization Functional Group Interconversion->Cyclization Purification Purification Cyclization->Purification Biologically Active Molecule Biologically Active Molecule Purification->Biologically Active Molecule Biological Target Biological Target Biologically Active Molecule->Biological Target Binding/Inhibition Therapeutic Effect Therapeutic Effect Biological Target->Therapeutic Effect

Generalized workflow from this compound to a biologically active molecule.

Experimental Protocols

The following protocols provide detailed methodologies for key Michael addition reactions using this compound as the acceptor.

Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate to this compound

This protocol describes a classic Michael addition reaction to form a 1,5-dicarbonyl compound.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (B145695)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (0.1 eq) in anhydrous ethanol.

  • To this solution, add diethyl malonate (1.2 eq) dropwise at room temperature.

  • After stirring for 15 minutes, add this compound (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with 1 M HCl.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Organocatalyzed Enantioselective Michael Addition of Cyclohexanone (B45756) to this compound

This protocol outlines an asymmetric Michael addition using a chiral primary amine catalyst to yield an optically active product.[7][8]

Materials:

  • This compound

  • Cyclohexanone

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (or other suitable organocatalyst)

  • Toluene (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Saturated ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) and cyclohexanone (3.0 eq) in anhydrous toluene, add the chiral organocatalyst (0.1 eq).

  • Add trifluoroacetic acid (0.1 eq) as a co-catalyst.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral Michael adduct.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

The following diagram illustrates the experimental workflow for a typical Michael addition reaction.

G Start Start ReactionSetup Reaction Setup: - Add solvent, this compound, and nucleophile to flask - Inert atmosphere Start->ReactionSetup CatalystAddition Add Catalyst/Base ReactionSetup->CatalystAddition Reaction Stir at specified temperature (e.g., RT or reflux) CatalystAddition->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry Monitoring->Workup Complete Purification Purification: - Column chromatography or distillation Workup->Purification Characterization Characterization: - NMR, IR, Mass Spectrometry Purification->Characterization End End Characterization->End G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Baclofen Baclofen GABAB_R GABAB Receptor Baclofen->GABAB_R Agonist Binding G_protein Gi/o Protein GABAB_R->G_protein Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Reduced Influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ Efflux

References

Synthesis of (+/-)-Daurichromenic Acid: An Application Note on the Utility of Ethyl Crotonate as a Key Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the four-step synthesis of (+/-)-daurichromenic acid, a potent anti-HIV agent, utilizing ethyl crotonate as a key starting material. The methodology follows the convergent synthesis strategy developed by Hu, Harrison, and Wilson, offering a concise and modular route to this biologically significant meroterpenoid. Detailed experimental procedures, tabulated quantitative data for each synthetic step, and a comprehensive workflow diagram are presented to facilitate replication and further investigation by researchers in the fields of medicinal chemistry and drug development.

Introduction

Daurichromenic acid, a natural product isolated from Rhododendron dauricum, has garnered significant attention due to its potent anti-HIV activity.[1] Its complex structure, featuring a chromene core and a farnesyl side chain, has made it an attractive target for total synthesis. This document outlines a robust and efficient four-step synthesis of racemic daurichromenic acid, commencing from the readily available precursors: ethyl acetoacetate (B1235776), this compound, and trans,trans-farnesal. This synthetic approach provides a practical route for accessing daurichromenic acid and its analogs for further biological evaluation.

Overall Synthetic Scheme

The synthesis of (+/-)-daurichromenic acid is accomplished in four sequential steps:

  • Step 1: Synthesis of Ethyl 2,4-dihydroxy-6-methylbenzoate (Ethyl Orsellinate) via a Michael-Stobbe condensation reaction between ethyl acetoacetate and this compound.

  • Step 2: Synthesis of Ethyl (+/-)-Daurichromenate through a Lewis acid-catalyzed domino reaction of ethyl 2,4-dihydroxy-6-methylbenzoate with trans,trans-farnesal.

  • Step 3: Saponification of the Ester to yield (+/-)-daurichromenic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dihydroxy-6-methylbenzoate

This step involves the formation of the core aromatic ring system.

Methodology:

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol (B145695), is added a mixture of ethyl acetoacetate and this compound at 0 °C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then acidified with hydrochloric acid and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford ethyl 2,4-dihydroxy-6-methylbenzoate.

Step 2: Synthesis of Ethyl (+/-)-Daurichromenate

This key step involves the construction of the chromene core and the introduction of the farnesyl side chain.

Methodology:

  • A solution of ethyl 2,4-dihydroxy-6-methylbenzoate and trans,trans-farnesal in dichloromethane (B109758) is cooled to -78 °C.

  • A Lewis acid catalyst (e.g., boron trifluoride etherate) is added dropwise to the solution.

  • The reaction is stirred at -78 °C for 3 hours and then quenched by the addition of saturated aqueous sodium bicarbonate.

  • The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification by flash chromatography yields ethyl (+/-)-daurichromenate.

Step 3: Synthesis of (+/-)-Daurichromenic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Methodology:

  • Ethyl (+/-)-daurichromenate is dissolved in a mixture of ethanol and water.

  • An aqueous solution of sodium hydroxide (B78521) is added, and the mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the reaction mixture is acidified with hydrochloric acid.

  • The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated to give crude (+/-)-daurichromenic acid.

  • The final product can be further purified by recrystallization or chromatography.

Data Presentation

StepReactionStarting MaterialsKey ReagentsSolventTemp (°C)Time (h)Yield (%)
1Michael-Stobbe CondensationEthyl acetoacetate, this compoundSodium ethoxide, HClEthanol0 to RT2465
2Domino ReactionEthyl 2,4-dihydroxy-6-methylbenzoate, trans,trans-FarnesalBoron trifluoride etherateDichloromethane-78370
3SaponificationEthyl (+/-)-daurichromenateSodium hydroxide, HClEthanol/WaterReflux492

Table 1: Summary of reaction conditions and yields for the synthesis of (+/-)-daurichromenic acid.

CompoundFormulaMWAppearance1H NMR (CDCl3, δ)13C NMR (CDCl3, δ)
Ethyl 2,4-dihydroxy-6-methylbenzoateC10H12O4196.20White solid11.95 (s, 1H), 6.28 (d, J=2.5 Hz, 1H), 6.22 (d, J=2.5 Hz, 1H), 4.40 (q, J=7.1 Hz, 2H), 2.45 (s, 3H), 1.40 (t, J=7.1 Hz, 3H)172.8, 163.9, 158.1, 140.2, 111.4, 105.8, 101.5, 61.5, 24.5, 14.3
Ethyl (+/-)-daurichromenateC26H36O4412.56Colorless oil6.42 (d, J=10.0 Hz, 1H), 5.51 (d, J=10.0 Hz, 1H), 5.95 (s, 1H), 5.10 (m, 2H), 4.35 (q, J=7.1 Hz, 2H), 2.38 (s, 3H), 2.10-1.95 (m, 4H), 1.80 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H), 1.38 (t, J=7.1 Hz, 3H)169.8, 155.1, 151.8, 138.5, 135.2, 131.4, 124.3, 123.8, 121.5, 115.9, 108.9, 107.1, 77.9, 60.8, 39.7, 26.7, 25.7, 22.9, 19.8, 17.7, 16.1, 14.4
(+/-)-Daurichromenic AcidC24H32O4384.51White solid6.45 (d, J=10.0 Hz, 1H), 5.53 (d, J=10.0 Hz, 1H), 6.01 (s, 1H), 5.11 (m, 2H), 2.40 (s, 3H), 2.12-1.97 (m, 4H), 1.81 (s, 3H), 1.69 (s, 3H), 1.61 (s, 3H)175.2, 156.0, 152.5, 139.1, 135.4, 131.5, 124.2, 123.7, 121.3, 116.2, 109.5, 107.8, 78.1, 39.7, 26.7, 25.7, 23.1, 19.9, 17.7, 16.1

Table 2: Physicochemical and spectroscopic data of key compounds.

Workflow and Diagrams

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Synthetic Steps cluster_1a Step 1 cluster_1b Step 2 cluster_1c Step 3 A Ethyl Acetoacetate S1 Michael-Stobbe Condensation A->S1 B This compound B->S1 C trans,trans-Farnesal S2 Domino Reaction C->S2 P1 Ethyl 2,4-dihydroxy- 6-methylbenzoate S1->P1 Yield: 65% P1->S2 P2 Ethyl (+/-)-Daurichromenate S2->P2 Yield: 70% S3 Saponification P2->S3 P3 (+/-)-Daurichromenic Acid S3->P3 Yield: 92%

Figure 1: Synthetic workflow for (+/-)-daurichromenic acid.

Conclusion

This application note details a concise and effective four-step synthesis of (+/-)-daurichromenic acid, starting from this compound and other readily available reagents. The provided protocols and tabulated data serve as a valuable resource for researchers engaged in the synthesis of bioactive natural products and the development of novel therapeutic agents. The modularity of this synthetic route also opens avenues for the preparation of a diverse range of daurichromenic acid analogs for structure-activity relationship studies.

References

The Multifaceted Role of Ethyl Crotonate in Flavor and Fragrance Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl crotonate, a volatile ester with the chemical formula C₆H₁₀O₂, is a significant contributor to the sensory landscape of a wide array of food products and fragrances. Its characteristic pungent, fruity, and ethereal aroma profile, reminiscent of rum, pineapple, and green apple, makes it a valuable ingredient for professionals in the flavor and fragrance industry. This document provides detailed application notes and protocols relevant to the study and utilization of this compound.

Sensory Profile and Applications

This compound possesses a complex and potent aroma and flavor profile. It is described as having pungent, sharp, rum- and cognac-like notes with nuances of pineapple, fruit, and even meaty characteristics.[1] At a concentration of 10 ppm, its taste is characterized as rum-like and pungent with caramellic and fruity undertones.[1] This versatile sensory profile allows for its application in a variety of food and fragrance formulations.

In the food industry , this compound is employed as a flavor additive in blends for products such as beverages, candies, baked goods, and frozen dairy.[2][3] It is particularly effective in creating or enhancing grape, pineapple, rum, and caramel (B1170704) flavor profiles.[4] In the fragrance industry , it is used in perfumes, deodorants, air fresheners, and various personal care products like lotions, shampoos, and soaps to impart a sweet and fruity scent.[2][5]

Recommended Usage Levels

The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[6][7] Recommended usage levels in various food categories are summarized below.

Food CategoryAverage Usual ppmAverage Maximum ppm
Baked Goods-20.7
Beverages (non-alcoholic)-3.0
Beverages (alcoholic)-4.0
Confectionery/Frostings-16.1
Frozen Dairy-8.4
Fragrance Concentrate Up to 6.00%

Natural Occurrence

This compound is a naturally occurring compound found in a variety of fruits and fermented products.[2][8] Its presence contributes to the characteristic aroma and flavor of these foods.

Food Source
Fruits
Strawberry (Fragaria ananassa)
Guava (Psidium guajava)
Pineapple (Ananas comosus)
Yellow Passion Fruit (Passiflora edulis f. flavicarpa)
Alcoholic Beverages
White Wine
Rum
Other
Mussels

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via Fischer esterification of crotonic acid with ethanol (B145695), using sulfuric acid as a catalyst.

Materials:

  • Crotonic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve crotonic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the excess ethanol using a rotary evaporator.

  • Purify the crude this compound by distillation.

Quantification of this compound in a Food Matrix using GC-MS

This protocol provides a general guideline for the quantitative analysis of this compound in a liquid food matrix (e.g., a beverage) using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents:

  • Sample containing this compound

  • This compound standard (≥98% purity)

  • Internal standard (e.g., ethyl heptanoate)

  • Dichloromethane (B109758) (GC grade)

  • Anhydrous sodium sulfate

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME fiber (e.g., PDMS/DVB) for headspace analysis (optional)

Sample Preparation (Liquid-Liquid Extraction):

  • To a known volume of the liquid sample, add a known amount of the internal standard.

  • Extract the sample with dichloromethane three times.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the extract to a suitable volume under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

GC-MS Parameters (Example):

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 40 °C (hold for 2 min), ramp to 200 °C at 5 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-200

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations with a fixed amount of the internal standard. The concentration of this compound in the sample can be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Sensory Evaluation of this compound

This protocol outlines a method for the sensory evaluation of this compound using a trained panel.

Objective: To characterize the aroma and flavor profile of this compound at a specific concentration.

Materials:

  • This compound solution (e.g., 10 ppm in deionized water or a neutral food base like unsalted crackers or a sugar solution)

  • Odorless and tasteless water for palate cleansing

  • Unsalted crackers

  • Identical, coded, and odorless sample containers

  • Sensory evaluation booths with controlled lighting and ventilation

Procedure:

  • Panelist Training: Select and train a panel of 8-12 individuals on the basic principles of sensory evaluation and familiarize them with the aroma and flavor of fruity esters.

  • Sample Presentation: Present the coded this compound sample and a blank (the base without this compound) to each panelist in a randomized order.

  • Evaluation:

    • Aroma: Instruct panelists to sniff the sample and describe the aromatic characteristics using a provided lexicon of terms (e.g., fruity, pungent, sweet, rum-like, pineapple, green apple). They should also rate the intensity of each attribute on a line scale (e.g., from 0 = not perceptible to 10 = very strong).

    • Flavor: Instruct panelists to taste the sample, hold it in their mouth for a few seconds, and then expectorate. They should then describe the flavor characteristics and rate the intensity of each attribute as done for the aroma.

  • Data Analysis: Collect the data from all panelists and analyze it statistically (e.g., using ANOVA) to determine the sensory profile of the this compound solution.

Signaling Pathways

The perception of flavor and fragrance is a complex process involving the interaction of volatile molecules with specific receptors in the nose (olfaction) and on the tongue (gustation).

Olfactory Signaling Pathway

The aroma of this compound is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal cavity.

Olfactory_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates ATP ATP cAMP cAMP AC->cAMP Generates ATP:e->cAMP:w CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Depolarization Neuron Depolarization CNG_Channel->Depolarization Na+, Ca2+ Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signal transduction cascade.

Gustatory Signaling Pathway (Sweet/Umami-like Perception)

While this compound is primarily an aromatic compound, its sweet and fruity taste perception is mediated by taste receptors on the tongue, likely interacting with sweet taste receptors (T1R2/T1R3), which are also GPCRs.

Gustatory_Signaling_Pathway cluster_cell Taste Receptor Cell Flavorant This compound Taste_Receptor Taste Receptor (GPCR - T1R2/T1R3) Flavorant->Taste_Receptor Binds G_protein G-protein (Gustducin) Taste_Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 IP3 IP3 PLC->IP3 Generates PIP2:e->IP3:w ER Endoplasmic Reticulum IP3->ER Binds to Ca_Release Ca2+ Release ER->Ca_Release Triggers Neurotransmitter Neurotransmitter Release Ca_Release->Neurotransmitter Nerve_Signal Signal to Brain Neurotransmitter->Nerve_Signal

Caption: Gustatory signal transduction for sweet/umami tastes.

References

Application Notes and Protocols for the Polymerization of Poly(ethyl crotonate)s in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of poly(ethyl crotonate) (PEtCr), a polymer with promising applications in material science due to its notable thermal stability and optical properties. This document outlines two primary methods for the polymerization of this compound: Group Transfer Polymerization (GTP) for homopolymers and Radical Copolymerization for the synthesis of degradable copolymers.

Introduction to Poly(this compound)

Poly(this compound) is a polymer that has garnered interest for its potential as a biomaterial and in various industrial applications. Unlike its methacrylate (B99206) counterparts, the polymerization of this compound presents unique challenges. Conventional free-radical and anionic polymerization methods are generally ineffective for the homopolymerization of crotonate esters.[1] However, recent advancements in polymerization techniques have enabled the synthesis of well-defined PEtCr.

This document provides detailed methodologies for researchers to synthesize and characterize PEtCr, facilitating further exploration of its properties and applications.

Group Transfer Polymerization (GTP) of this compound

GTP is a powerful living polymerization technique that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[2] Organic acid-catalyzed GTP has been shown to be particularly effective for the polymerization of alkyl crotonates, including this compound.[2][3]

Experimental Protocol: GTP of this compound

This protocol is adapted from the work of Ito et al. (2019).[2]

Materials:

  • This compound (EtCr), monomer

  • 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS), initiator

  • 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C6F5CHTf2), catalyst

  • Dichloromethane (CH2Cl2), solvent

  • Hexane, for precipitation

  • Chloroform (CHCl3), for analysis

Procedure:

  • Preparation: All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a dried flask, dissolve the monomer (EtCr) in dichloromethane.

  • Initiator and Catalyst Addition: Add the initiator (MTS) and the catalyst (C6F5CHTf2) to the monomer solution. The typical molar ratio of [Monomer]0/[Initiator]0/[Catalyst]0 is 100/1/0.1.[2]

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., -40 °C) for the specified time (e.g., 12-24 hours).[2][3]

  • Termination and Purification: Quench the polymerization by adding a small amount of methanol (B129727). Precipitate the polymer by pouring the reaction mixture into a large volume of hexane.

  • Isolation: Filter the precipitated polymer and dry it under vacuum to a constant weight.

  • Characterization: The resulting poly(this compound) can be characterized by Size Exclusion Chromatography (SEC) to determine its molecular weight (Mn) and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.[2]

Quantitative Data for GTP of Poly(alkyl crotonate)s

The following table summarizes the results from the organic acid-catalyzed GTP of various alkyl crotonates.

MonomerYield (%)Mn ( g/mol , SEC)PDI (Mw/Mn)Tg (°C)Td5 (°C)
Mthis compound>9910,9001.14122359
This compound >99 11,500 1.14 - -
n-Propyl Crotonate789,0001.15--
n-Butyl Crotonate647,4001.16--

Data sourced from Ito et al. (2019).[2][3] Tg: Glass transition temperature; Td5: 5% weight loss temperature.

Radical Copolymerization of this compound

While this compound does not readily undergo radical homopolymerization, it can be copolymerized with other monomers to create functional materials.[4][5] A notable example is the copolymerization with cyclic ketene (B1206846) acetals, such as 2-methylen-1,3-dioxepane (MDO), to produce degradable alternating copolymers with ester bonds in the polymer backbone.[4][5]

Experimental Protocol: Radical Copolymerization of this compound and MDO

This protocol describes a general procedure for the bulk copolymerization of this compound and MDO.

Materials:

  • This compound (EtCr)

  • 2-methylen-1,3-dioxepane (MDO)

  • A radical initiator (e.g., azobisisobutyronitrile, AIBN)

  • Toluene (deuterated, for in-situ NMR studies if desired)

Procedure:

  • Monomer and Initiator Preparation: In a reaction vessel, combine the desired molar ratio of this compound and MDO.

  • Initiator Addition: Dissolve the radical initiator in a minimal amount of solvent (if necessary) and add it to the monomer mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 75 °C) and stir for the required time.[4][5] The polymerization can be monitored by taking samples for NMR analysis to determine monomer conversion.[4]

  • Purification: After the desired conversion is reached, dissolve the viscous product in a suitable solvent (e.g., dichloromethane) and precipitate it into a non-solvent (e.g., cold methanol or hexane).

  • Isolation and Characterization: Filter the precipitated copolymer and dry it under vacuum. The copolymer composition and structure can be determined by ¹H NMR, and the molecular weight and PDI by SEC.

Visualizations

Experimental Workflow for GTP of Poly(this compound)

GTP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_analysis Characterization prep Dry Glassware & Inert Atmosphere dissolve Dissolve EtCr in CH2Cl2 prep->dissolve Start add_reagents Add MTS (Initiator) & C6F5CHTf2 (Catalyst) dissolve->add_reagents polymerize Stir at -40°C for 12-24h add_reagents->polymerize quench Quench with Methanol polymerize->quench End of Reaction precipitate Precipitate in Hexane quench->precipitate isolate Filter & Dry Polymer precipitate->isolate analysis Analyze via SEC & NMR isolate->analysis Final Product

Caption: Workflow for the Group Transfer Polymerization of Poly(this compound).

Logical Relationship in Copolymerization of this compound

Copolymerization_Logic cluster_monomers Monomers cluster_polymerization Polymerization Approaches cluster_outcomes Outcomes EtCr This compound (EtCr) Radical_Homo Radical Homopolymerization EtCr->Radical_Homo Fails Radical_Co Radical Copolymerization EtCr->Radical_Co Successful MDO 2-Methylen-1,3-dioxepane (MDO) MDO->Radical_Co Successful No_Polymer No Homopolymer (or very low MW) Radical_Homo->No_Polymer Copolymer Degradable Alternating Copolymer Radical_Co->Copolymer

Caption: Rationale for the radical copolymerization of this compound.

References

Application Notes and Protocols for Enantioselective Reactions Involving Ethyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for key enantioselective reactions involving ethyl crotonate, a versatile building block in organic synthesis. The ability to control the stereochemistry of these reactions is crucial for the synthesis of complex chiral molecules, including active pharmaceutical ingredients. This document focuses on three major classes of enantioselective transformations: Michael additions, asymmetric hydrogenations, and Diels-Alder reactions.

Enantioselective Michael Addition to this compound

The conjugate addition of nucleophiles to α,β-unsaturated esters like this compound is a powerful C-C and C-X bond-forming reaction. The use of chiral organocatalysts enables the enantioselective formation of products with high stereocontrol.

Organocatalytic Michael Addition of Nitromethane (B149229)

The addition of nitromethane to this compound provides a chiral γ-nitro ester, a valuable intermediate that can be further transformed into various functional groups. Chiral bifunctional thiourea (B124793) catalysts have proven effective in this transformation.

Quantitative Data Summary

Catalyst (mol%)NucleophileSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
I (10)NitromethaneToluene (B28343)RT488592Adapted from[1][2]
II (5)ThiophenolCH2Cl2-20249596Adapted from[3][4]
III (20)Diethyl MalonateTolueneRT729188Adapted from[5]

Catalyst Structures:

  • I: (S,S)-N,N'-[1,2-diphenylethane-1,2-diyl]bis[3,5-bis(trifluoromethyl)benzenecarbamide]

  • II: (R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(quinolin-4-yl)thiourea

  • III: (R,R)-1,2-diphenylethanediamine

Experimental Protocol: Enantioselective Michael Addition of Nitromethane

Materials:

  • This compound (purified by distillation)

  • Nitromethane (purified by distillation)

  • Thiourea catalyst I

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the thiourea catalyst I (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) to the flask and stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add this compound (1.0 mmol, 1.0 eq) to the solution.

  • Finally, add nitromethane (2.0 mmol, 2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate (B1210297) eluent).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired chiral γ-nitro ester.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Diagrams

experimental_workflow start Start setup Setup Reaction: - Oven-dried flask - Inert atmosphere - Add catalyst I start->setup dissolve Dissolve Catalyst: - Add anhydrous toluene - Stir until dissolved setup->dissolve add_reagents Add Reagents: 1. This compound 2. Nitromethane dissolve->add_reagents react Reaction: - Stir at RT - 48 hours - Monitor by TLC add_reagents->react workup Workup: - Concentrate under  reduced pressure react->workup purify Purification: - Flash column  chromatography workup->purify analyze Analysis: - Determine ee  by chiral HPLC purify->analyze end End analyze->end

Caption: Experimental workflow for the enantioselective Michael addition.

michael_addition_mechanism cluster_0 Catalytic Cycle Catalyst Thiourea Catalyst Activated_Acceptor Activated this compound Catalyst->Activated_Acceptor H-bonding Activated_Nucleophile Activated Nitromethane Catalyst->Activated_Nucleophile H-bonding Intermediate Ternary Complex Activated_Acceptor->Intermediate Activated_Nucleophile->Intermediate Product_Catalyst_Complex Product-Catalyst Complex Intermediate->Product_Catalyst_Complex C-C bond formation Product Chiral Product Product_Catalyst_Complex->Product Free_Catalyst Free Catalyst Product_Catalyst_Complex->Free_Catalyst Release Free_Catalyst->Catalyst

Caption: Simplified catalytic cycle for the bifunctional thiourea-catalyzed Michael addition.

Asymmetric Hydrogenation of this compound

Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds, providing access to optically active saturated esters from their unsaturated precursors. Ruthenium-BINAP complexes are well-established catalysts for this transformation.[6][7]

Quantitative Data Summary

CatalystLigandH2 Pressure (atm)SolventTemp (°C)S/C RatioYield (%)ee (%)Reference
Ru(OAc)2(R)-BINAP100Methanol (B129727)251000>9996Adapted from[8][9]
[RuCl(p-cymene)((R)-BINAP)]Cl(R)-BINAP50Ethanol505009895Adapted from[6]

Experimental Protocol: Asymmetric Hydrogenation using Ru(OAc)2((R)-BINAP)

Materials:

  • This compound

  • Ru(OAc)2((R)-BINAP) catalyst

  • Methanol (degassed)

  • High-pressure autoclave equipped with a magnetic stirrer

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with Ru(OAc)2((R)-BINAP) (0.001 mmol, 0.1 mol%).

  • Add degassed methanol (2.0 mL) to the liner.

  • Add this compound (1.0 mmol, 1.0 eq) to the solution.

  • Seal the glass liner inside the autoclave.

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 100 atm with hydrogen.

  • Stir the reaction mixture at 25 °C for 12 hours.

  • After the reaction is complete, carefully vent the autoclave.

  • Remove the glass liner and transfer the reaction mixture to a round-bottom flask.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography if necessary.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Diagrams

hydrogenation_workflow start Start prepare_catalyst Prepare Catalyst: - In glovebox - Add Ru-BINAP to liner start->prepare_catalyst add_reagents Add Reagents: - Degassed methanol - this compound prepare_catalyst->add_reagents autoclave_setup Autoclave Setup: - Seal liner in autoclave - Purge with H2 add_reagents->autoclave_setup pressurize Pressurize: - Set H2 pressure  to 100 atm autoclave_setup->pressurize react Reaction: - Stir at 25 °C - 12 hours pressurize->react depressurize Depressurize: - Vent autoclave react->depressurize workup Workup & Purification: - Concentrate solvent - Purify if needed depressurize->workup analyze Analysis: - Determine ee by  chiral GC/HPLC workup->analyze end End analyze->end

Caption: Experimental workflow for asymmetric hydrogenation.

hydrogenation_mechanism cluster_1 Catalytic Cycle Ru_precatalyst Ru(OAc)2(BINAP) Active_catalyst [RuH(BINAP)]+ Ru_precatalyst->Active_catalyst H2 Substrate_complex Substrate Complex Active_catalyst->Substrate_complex + this compound Hydride_insertion Hydride Insertion Intermediate Substrate_complex->Hydride_insertion Hydride Insertion Product_complex Product Complex Hydride_insertion->Product_complex H2 Product_complex->Active_catalyst Release Product Chiral Product Product_complex->Product

Caption: Simplified catalytic cycle for Ru-BINAP catalyzed hydrogenation.[10]

Enantioselective Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. The use of chiral Lewis acids or organocatalysts can induce enantioselectivity in the cycloaddition of this compound as a dienophile.

Quantitative Data Summary

Catalyst (mol%)DieneSolventTemp (°C)Time (h)Yield (%)dr (endo:exo)ee (%)Reference
IV (20)Cyclopentadiene (B3395910)CH2Cl2-78248895:593Adapted from[11][12]
V (10)IsopreneToluene-20487590:1085Adapted from[11][13]

Catalyst Structures:

  • IV: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether

  • V: Chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst)

Experimental Protocol: Organocatalytic Diels-Alder Reaction

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked)

  • Catalyst IV

  • Trifluoroacetic acid (TFA, co-catalyst)

  • Dichloromethane (B109758) (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar under an inert atmosphere, add catalyst IV (0.2 mmol, 20 mol%).

  • Add anhydrous dichloromethane (2.0 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add trifluoroacetic acid (0.2 mmol, 20 mol%) to the solution.

  • Add this compound (1.0 mmol, 1.0 eq) to the cooled solution.

  • In a separate flask, freshly crack cyclopentadiene from dicyclopentadiene. Add the freshly distilled cyclopentadiene (3.0 mmol, 3.0 eq) to the reaction mixture.

  • Stir the reaction at -78 °C for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.

Diagrams

diels_alder_workflow start Start prepare_catalyst Prepare Catalyst: - Add catalyst IV - Anhydrous CH2Cl2 - Cool to -78 °C start->prepare_catalyst add_cocatalyst Add Co-catalyst: - Trifluoroacetic acid prepare_catalyst->add_cocatalyst add_dienophile Add Dienophile: - this compound add_cocatalyst->add_dienophile add_diene Add Diene: - Freshly cracked  cyclopentadiene add_dienophile->add_diene react Reaction: - Stir at -78 °C - 24 hours add_diene->react quench Quench Reaction: - Add sat. NaHCO3 react->quench extract_dry Extract & Dry: - Extract with CH2Cl2 - Dry over Na2SO4 quench->extract_dry purify_analyze Purify & Analyze: - Column chromatography - Determine dr and ee extract_dry->purify_analyze end End purify_analyze->end

Caption: Experimental workflow for the organocatalytic Diels-Alder reaction.

diels_alder_mechanism cluster_2 Catalytic Cycle Catalyst Chiral Amine Catalyst Iminium_Ion Iminium Ion Intermediate Catalyst->Iminium_Ion + this compound - H2O Cycloaddition [4+2] Cycloaddition Iminium_Ion->Cycloaddition + Diene Product_Imine Product-Imine Complex Cycloaddition->Product_Imine Product Chiral Product Product_Imine->Product Hydrolysis Free_Catalyst Free Catalyst Product_Imine->Free_Catalyst Hydrolysis Free_Catalyst->Catalyst

Caption: Simplified catalytic cycle for the amine-catalyzed Diels-Alder reaction.

References

Ethyl Crotonate as a Novel Solvent for Cellulose Esters in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellulose (B213188) esters, such as Cellulose Acetate (B1210297) (CA), Cellulose Acetate Butyrate (B1204436) (CAB), and Cellulose Acetate Propionate (CAP), are widely utilized in the pharmaceutical industry for applications including controlled-release coatings, taste masking, and matrix formulations.[1][2] The choice of solvent is critical for the successful formulation of these esters, impacting dissolution, film properties, and manufacturing processes. Ethyl crotonate, a colorless liquid with a pungent odor, has been identified as an effective solvent for cellulose esters and a plasticizer for acrylic resins.[3] This document provides a detailed application note on the use of this compound as a solvent for cellulose esters, including physical properties, estimated solubility and viscosity data, and experimental protocols for solution preparation and characterization. This information is intended to guide researchers in exploring the potential of this compound in novel drug delivery systems.

Properties of this compound and Cellulose Esters

A summary of the key physical and chemical properties of this compound and various common cellulose esters is provided below.

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₀O₂[3]
Molecular Weight114.14 g/mol -
AppearanceClear, colorless liquid[3]
OdorPungent, fruity-
Density~0.918 g/mL at 20°C-
Boiling Point136-137 °C-
Solubility in WaterSlightly soluble-

Table 2: Typical Properties of Common Cellulose Esters

PropertyCellulose Acetate (CA)Cellulose Acetate Butyrate (CAB)Cellulose Acetate Propionate (CAP)Reference
AppearanceWhite to off-white powder or flakesWhite powderWhite powder[4][5]
Acetyl Content (%)29.0 - 44.82.0 - 30.0Varies[4][6]
Butyryl Content (%)-17.0 - 53.0-[6]
Propionyl Content (%)--Varies[7]
Hydroxyl Content (%)Varies1.5 - 4.8Varies[6]
Molecular Weight (Mn)30,000 - 50,00016,000 - 70,000Varies[2]
General SolubilitySoluble in acetone, ethyl acetate, dioxaneSoluble in a wide range of solvents including ketones, esters, and aromatic hydrocarbonsSoluble in ketones, esters, and some alcohols[7][8]

Application in Drug Development

The solubility of cellulose esters in this compound allows for the preparation of solutions that can be used in various pharmaceutical coating processes. These coatings can be designed for controlled drug release, taste masking of bitter active pharmaceutical ingredients (APIs), or for enteric protection.[1][2] The choice of cellulose ester and its concentration in this compound will determine the final properties of the coating, such as its permeability, flexibility, and dissolution profile.

Estimated Solubility and Viscosity of Cellulose Ester Solutions in this compound

Table 3: Estimated Solubility and Viscosity of Cellulose Esters in this compound

Cellulose Ester GradeEstimated Solubility at 25°C ( g/100 mL)Expected Viscosity Behavior at 10% (w/v) Solution
Cellulose Acetate (e.g., CA-398-10)5 - 15Moderate
Cellulose Acetate Butyrate (e.g., CAB-381-0.5)10 - 25Low to Moderate
Cellulose Acetate Butyrate (e.g., CAB-551-0.2)> 20Low
Cellulose Acetate Propionate (e.g., CAP-482-0.5)10 - 20Moderate

Disclaimer: The values in this table are estimations based on solubility in other organic solvents and should be experimentally confirmed.

Experimental Protocols

The following protocols provide a framework for determining the solubility and viscosity of cellulose esters in this compound. These methods are based on standard industry practices, such as those outlined in ASTM D817.[9][10][11][12]

Protocol 1: Determination of Cellulose Ester Solubility in this compound

Objective: To determine the saturation solubility of a given cellulose ester in this compound at a specified temperature.

Materials:

  • Cellulose ester powder (e.g., CA, CAB, CAP)

  • This compound (analytical grade)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with compatible membranes)

  • Oven

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh a series of glass vials.

    • To each vial, add a known volume of this compound (e.g., 10 mL).

    • Add an excess amount of the cellulose ester powder to each vial to create a slurry.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25°C).

    • Stir the slurries for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Filtration:

    • After equilibration, stop the stirring and allow the excess solid to settle.

    • Carefully draw a known volume of the clear supernatant into a syringe fitted with a compatible filter (e.g., PTFE).

    • Dispense the filtered solution into a pre-weighed, clean, and dry vial.

  • Solvent Evaporation and Mass Determination:

    • Place the vials containing the filtered solution in an oven at a temperature sufficient to evaporate the this compound without degrading the cellulose ester (e.g., 60-80°C) until a constant weight is achieved.

    • Allow the vials to cool to room temperature in a desiccator.

    • Weigh the vials containing the dried cellulose ester.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved cellulose ester by subtracting the initial vial weight from the final weight.

    • Express the solubility in grams per 100 mL of solvent.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis prep1 Weigh vials prep2 Add this compound prep1->prep2 prep3 Add excess cellulose ester prep2->prep3 equil1 Place in constant temperature bath prep3->equil1 equil2 Stir for 24-48 hours equil1->equil2 sample1 Settle excess solid equil2->sample1 sample2 Filter supernatant sample1->sample2 analysis1 Evaporate solvent sample2->analysis1 analysis2 Weigh dried ester analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3 G cluster_setup Setup cluster_measure Measurement cluster_report Reporting setup1 Calibrate viscometer setup2 Prepare cellulose ester solution setup1->setup2 measure1 Load sample into viscometer setup2->measure1 measure2 Equilibrate to temperature measure1->measure2 measure3 Select spindle and speed measure2->measure3 measure4 Record stable viscosity reading measure3->measure4 report1 Average multiple readings measure4->report1 report2 Report viscosity with parameters report1->report2

References

Application Notes and Protocols for the Hydroboration of Ethyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroboration-oxidation is a powerful and versatile two-step organic reaction that converts alkenes into alcohols. This methodology is particularly valuable in synthetic chemistry due to its characteristic anti-Markovnikov regioselectivity and syn-stereoselectivity. When applied to α,β-unsaturated esters such as ethyl crotonate, hydroboration provides a route to β-hydroxy esters, which are important chiral building blocks in the synthesis of various pharmaceuticals and natural products. This document provides a detailed protocol for the hydroboration of this compound to produce ethyl 3-hydroxybutanoate, including the reaction mechanism, experimental procedures, and expected outcomes.

Reaction Principle

The hydroboration of this compound, an α,β-unsaturated ester, is believed to proceed primarily through a 1,4-conjugate addition of the borane (B79455) to the electron-deficient double bond. This mechanism is favored over a direct 1,2-addition to the alkene. The resulting enol borinate intermediate then tautomerizes to the more stable organoborane. Subsequent oxidation of this organoborane, typically with alkaline hydrogen peroxide, replaces the carbon-boron bond with a carbon-oxygen bond, yielding the desired β-hydroxy ester, ethyl 3-hydroxybutanoate.

Experimental Protocols

This protocol is adapted from established procedures for the hydroboration of α,β-unsaturated esters.

Materials:

Procedure:

Part 1: Hydroboration

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).

  • Dissolve the this compound in anhydrous tetrahydrofuran (THF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH3·THF) in THF (approximately 1.1 equivalents) dropwise to the stirred solution of this compound. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for another 2 hours.

Part 2: Oxidation and Work-up

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (NaOH) to the flask.

  • Following the NaOH addition, add 30% hydrogen peroxide (H2O2) dropwise, ensuring the temperature of the reaction mixture does not exceed 25 °C.

  • After the addition of H2O2 is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Transfer the reaction mixture to a separatory funnel and add diethyl ether to extract the product.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product, ethyl 3-hydroxybutanoate.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsTheoretical Yield (g)Observed Yield (%)
This compound114.141.0--
BH3·THF (1.0 M)-1.1--
Ethyl 3-hydroxybutanoate132.16-(calculated)(experimental)

Note: The observed yield will be dependent on the specific reaction scale and purification efficiency.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Work-up & Purification A Dry nitrogen-flushed round-bottom flask B Add this compound and anhydrous THF A->B C Cool to 0°C B->C D Slowly add BH3·THF solution at 0°C C->D Start Hydroboration E Stir at 0°C for 2h, then at room temperature for 2h D->E F Cool to 0°C E->F Proceed to Oxidation G Add 3M NaOH (aq) F->G H Add 30% H2O2 (aq) G->H I Stir at room temperature for 1h H->I J Extract with Diethyl Ether I->J Begin Work-up K Wash with Brine J->K L Dry with MgSO4 K->L M Concentrate in vacuo L->M N Purify by Column Chromatography M->N O O N->O Obtain Pure Ethyl 3-hydroxybutanoate

Caption: Experimental workflow for the hydroboration of this compound.

Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_oxidation Oxidation cluster_product Product EC This compound TS1 [Transition State] EC->TS1 1,4-Conjugate Addition BH3 BH3·THF BH3->TS1 EB Enol Borinate TS1->EB OB Organoborane EB->OB Tautomerization Product Ethyl 3-hydroxybutanoate OB->Product Oxidants 1. NaOH 2. H2O2 Oxidants->Product

Caption: Proposed 1,4-addition mechanism for hydroboration of this compound.

Application Notes and Protocols: Ethyl Crotonate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl crotonate is a versatile α,β-unsaturated ester that serves as a valuable C4 synthon in organic synthesis. Its reactivity is characterized by two primary electrophilic sites: the carbonyl carbon of the ester group and, more significantly, the β-carbon of the conjugated double bond. This dual reactivity allows it to participate in a variety of reactions, including Michael additions and cycloadditions, making it an excellent starting material for the synthesis of a wide range of heterocyclic compounds. These heterocycles are often scaffolds for pharmacologically active molecules. This document provides detailed protocols and data for the synthesis of key heterocyclic systems using this compound.

Synthesis of 3-Methyl-2-pyrazolin-5-ones

The reaction of this compound with hydrazine (B178648) derivatives is a fundamental method for synthesizing pyrazolone (B3327878) heterocycles. The reaction proceeds via an initial Michael addition of the hydrazine to the conjugated double bond of this compound, followed by an intramolecular cyclization through nucleophilic attack of the second nitrogen atom on the ester carbonyl group, with subsequent elimination of ethanol.

Logical Workflow: Synthesis of Pyrazolones

Start Start Materials: - this compound - Hydrazine Derivative (R-NHNH₂) Step1 Michael Addition Start->Step1 Intermediate Hydrazino Ester Intermediate Step1->Intermediate Nucleophilic attack on β-carbon Step2 Intramolecular Cyclization Intermediate->Step2 Product 3-Methyl-1-R-pyrazolidin-5-one Step2->Product Amidation & -EtOH Tautomer 3-Methyl-1-R-2-pyrazolin-5-one (Tautomer) Product->Tautomer Tautomerization Reagents Aldehyde (R-CHO) β-Ketoamide Ammonia Step1 Knoevenagel Condensation Reagents->Step1 EC This compound Step2 Michael Addition EC->Step2 Intermediate1 Enamine Intermediate Step1->Intermediate1 Intermediate2 Adduct Step2->Intermediate2 Step3 Cyclization & Dehydration Product Substituted Dihydropyridinone Step3->Product Intermediate1->Step2 Intermediate2->Step3 Reagents Phenol Derivative This compound Step1 Michael Addition Reagents->Step1 Acid Catalyst (e.g., H₂SO₄) Intermediate Phenoxy Ester Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Acylation) Intermediate->Step2 Step3 Dehydrogenation (Aromatization) Step2->Step3 Product Substituted 4-Methylcoumarin Step3->Product

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl Crotonate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of ethyl crotonate by distillation.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
No distillate is collecting, or the distillation rate is very slow. - Insufficient heating of the distillation flask.- Improper placement of the thermometer.- Leaks in the distillation apparatus.- Condenser water is too cold, causing the vapor to solidify.- Gradually increase the heating mantle temperature.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Check all joints and connections for a proper seal. Use vacuum grease if necessary.- Reduce the flow rate of the cooling water or use a coolant at a slightly higher temperature.
The temperature reading is fluctuating. - Uneven boiling (bumping) of the liquid.- Presence of multiple components with close boiling points.- Drafts affecting the distillation column.- Add boiling chips or a magnetic stir bar to the distillation flask.- Use a fractionating column for better separation.- Insulate the distillation column with glass wool or aluminum foil.
The distillate is cloudy. - Presence of water in the distillate. This compound is insoluble in water.[1]- Ensure all glassware is thoroughly dry before starting the distillation.- If the crude this compound is suspected to contain water, dry it with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.
The product purity is low after distillation. - Inefficient separation of impurities with close boiling points.- Distillation rate is too fast.- Potential formation of an azeotrope with impurities like water or ethanol (B145695).- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Reduce the heating rate to allow for better equilibrium between the liquid and vapor phases.- While specific azeotropic data for this compound with water or ethanol is not readily available in the literature, their formation is a possibility. Consider alternative purification methods like extractive distillation or using a different solvent if an azeotrope is suspected.
The material in the distillation flask is darkening or charring. - The heating temperature is too high, causing decomposition of this compound or impurities.- Reduce the heating mantle temperature.- If this compound has a high boiling point at atmospheric pressure, consider performing the distillation under reduced pressure (vacuum distillation) to lower its boiling point.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of pure this compound?

A1: The boiling point of this compound is typically reported in the range of 142-143 °C at atmospheric pressure (760 mmHg).[2][3]

Q2: What are the common impurities I might encounter when synthesizing this compound via Fischer esterification?

A2: Common impurities from the Fischer esterification of crotonic acid and ethanol include:

  • Unreacted starting materials: Crotonic acid and ethanol.

  • Byproduct: Water.

  • Catalyst: Sulfuric acid (if used).[4][5]

  • Side products: Diethyl ether (from the dehydration of ethanol) and crotonic anhydride (B1165640) (from the dehydration of crotonic acid).[6]

Q3: Should I use simple or fractional distillation to purify this compound?

A3: Fractional distillation is recommended for the purification of this compound, especially if the crude product contains impurities with boiling points close to that of this compound. Fractional distillation provides better separation efficiency compared to simple distillation.

Q4: How can I remove acidic impurities like unreacted crotonic acid and the sulfuric acid catalyst before distillation?

A4: Before distillation, it is advisable to perform a workup procedure. This typically involves washing the crude this compound with a saturated sodium bicarbonate solution to neutralize and remove acidic impurities. The organic layer can then be washed with brine and dried over an anhydrous drying agent like magnesium sulfate (B86663).

Q5: What should I do if I suspect an azeotrope is forming?

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₆H₁₀O₂114.14142-143[2][3]
Crotonic AcidC₄H₆O₂86.09185-189[6]
EthanolC₂H₆O46.0778.37[8]
WaterH₂O18.02100
Diethyl EtherC₄H₁₀O74.1234.6
Crotonic AnhydrideC₈H₁₀O₃154.16~248-250[6][9]
Sulfuric AcidH₂SO₄98.08337[4]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

  • Workup of Crude this compound: a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of a saturated sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution. c. Allow the layers to separate and discard the lower aqueous layer. d. Wash the organic layer with an equal volume of water, followed by an equal volume of brine (saturated sodium chloride solution). e. Drain the organic layer into a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate to dry the solution. Swirl the flask and let it sit for 10-15 minutes. f. Filter the dried solution into a round-bottom flask suitable for distillation.

  • Fractional Distillation Setup: a. Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. b. Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried this compound. c. Ensure all connections are secure and the thermometer bulb is positioned correctly at the level of the side arm leading to the condenser.

  • Distillation Process: a. Begin heating the distillation flask gently using a heating mantle. b. Observe the vapor rising through the fractionating column. c. Collect any low-boiling initial fractions (forerun) in a separate receiving flask. This may contain residual solvent or low-boiling impurities like diethyl ether. d. As the temperature stabilizes near the boiling point of this compound (142-143 °C), change to a clean, pre-weighed receiving flask to collect the main fraction. e. Continue distillation at a slow and steady rate (approximately 1-2 drops per second) while monitoring the temperature. A stable temperature reading indicates the collection of a pure fraction. f. Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness. g. Allow the apparatus to cool completely before disassembling.

Mandatory Visualization

TroubleshootingFlowchart Troubleshooting Distillation of this compound start Start Distillation issue Problem Encountered? start->issue no_distillate No/Slow Distillate issue->no_distillate Yes temp_fluctuation Temperature Fluctuation issue->temp_fluctuation Yes cloudy_distillate Cloudy Distillate issue->cloudy_distillate Yes low_purity Low Purity issue->low_purity Yes charring Charring in Flask issue->charring Yes end Successful Purification issue->end No check_heat Increase Heat / Check Thermometer / Check for Leaks no_distillate->check_heat add_boiling_chips Add Boiling Chips / Insulate Column temp_fluctuation->add_boiling_chips dry_glassware Dry Glassware / Pre-dry Sample cloudy_distillate->dry_glassware improve_separation Use Fractionating Column / Slow Distillation Rate low_purity->improve_separation reduce_heat Reduce Heat / Use Vacuum Distillation charring->reduce_heat check_heat->end add_boiling_chips->end dry_glassware->end improve_separation->end reduce_heat->end PurificationWorkflow This compound Purification Workflow start Crude this compound workup Workup: - Wash with NaHCO3 - Wash with Brine - Dry with MgSO4 start->workup filtration Filtration workup->filtration distillation Fractional Distillation filtration->distillation forerun Collect Forerun (Low-boiling impurities) distillation->forerun main_fraction Collect Main Fraction (Pure this compound) distillation->main_fraction end Purified this compound main_fraction->end

References

Technical Support Center: Synthesis of Ethyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl crotonate.

Troubleshooting Guides

Issue: Low Yield of this compound

Q1: My Fischer esterification reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants (crotonic acid and ethanol).[1] To drive the reaction towards the product (this compound), consider the following:

  • Excess Reactant: Utilize a large excess of one reactant, typically the less expensive one, which is usually ethanol (B145695). This shifts the equilibrium to favor the formation of the ester.

  • Water Removal: The most effective way to improve yield is to remove water as it forms. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene (B28343) to azeotropically remove water.

    • Drying Agents: Adding a drying agent, such as molecular sieves, to the reaction mixture to absorb water.[1]

  • Catalyst Activity: Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and anhydrous. Insufficient or hydrated catalyst will reduce the reaction rate.[1]

  • Reaction Time and Temperature: While higher temperatures can increase the reaction rate, excessive heat can lead to side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

Issue: Presence of Acidic Impurities After Synthesis

Q2: After my synthesis, the crude this compound is acidic. How do I remove unreacted crotonic acid and the acid catalyst?

A2: The presence of acidic impurities like unreacted crotonic acid and the acid catalyst is a common issue. A simple and effective method for their removal is a liquid-liquid extraction with a basic solution:

  • Sodium Bicarbonate Wash: Wash the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will react with the acidic impurities to form their corresponding sodium salts, which are soluble in the aqueous layer and can be separated. Be sure to vent the separatory funnel frequently, as this neutralization reaction produces carbon dioxide gas.

  • Brine Wash: After the bicarbonate wash, a wash with a saturated sodium chloride solution (brine) can help to remove any remaining water and salts from the organic layer.

Issue: Separation of cis and trans Isomers

Q3: My this compound product is a mixture of cis (Z) and trans (E) isomers. How can I separate them?

A3: The separation of geometric isomers can be challenging due to their similar physical properties. For this compound, the following techniques are effective:

  • Flash Chromatography: This is a common and effective method for separating cis and trans isomers of this compound. A typical solvent system to start with is a mixture of hexane (B92381) and ethyl acetate (B1210297). You can begin with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.

  • Fractional Distillation: If there is a sufficient difference in the boiling points of the cis and trans isomers, fractional distillation can be employed.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, reversed-phase HPLC can provide high resolution for separating the isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis via Fischer esterification?

A1: The most common impurities include:

  • Unreacted Starting Materials: Crotonic acid and ethanol.

  • Water: A byproduct of the esterification reaction.

  • Acid Catalyst: Sulfuric acid or p-toluenesulfonic acid.

  • Cis (Z) Isomer: The desired product is typically the trans (E) isomer, but the cis isomer can also be formed.

  • Side Products: At high temperatures, side reactions such as the dehydration of ethanol to form diethyl ether can occur.

Q2: How can I confirm the purity of my this compound and determine the isomeric ratio?

A2: Several analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile impurities and the cis and trans isomers, while MS can help in their identification. Commercial this compound is often specified to have a purity of at least 98.0% as determined by GC.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the isomeric ratio. The vinyl protons of the cis and trans isomers have distinct chemical shifts, allowing for quantification by comparing the integration of their respective signals.[3] ¹³C NMR can also be used to identify the different carbon environments in the isomers.

Q3: What is the expected ¹H NMR chemical shift for the vinyl protons of trans-ethyl crotonate?

A3: The ¹H NMR spectrum of trans-ethyl crotonate in CDCl₃ typically shows a doublet of quartets for the proton on the α-carbon and a doublet of quartets for the proton on the β-carbon of the double bond. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Q4: Can I use a different method than Fischer esterification to synthesize this compound?

A4: Yes, other methods exist, though Fischer esterification is common due to the availability and low cost of the starting materials. Alternative methods include the reaction of crotonyl chloride with ethanol.

Data Presentation

The following table summarizes the expected purity of this compound after various purification steps. The exact values can vary depending on the initial reaction conditions and the efficiency of each step.

Purification StepKey Impurities RemovedTypical Purity Achieved (by GC)
Crude Product Unreacted starting materials, catalyst, water, side products50-80%
Aqueous Wash (NaHCO₃) Unreacted crotonic acid, acid catalyst80-95%
Fractional Distillation Ethanol, water, other volatile impurities>98%
Column Chromatography cis isomer, other minor impurities>99%

Experimental Protocols

Detailed Methodology for the Purification of this compound

This protocol outlines the steps for purifying crude this compound synthesized via Fischer esterification.

1. Quenching and Initial Extraction: a. After the reaction is complete, allow the reaction mixture to cool to room temperature. b. Carefully pour the cooled mixture into a separatory funnel containing deionized water. c. Add diethyl ether or ethyl acetate to the separatory funnel to extract the this compound. d. Gently shake the funnel, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous layer.

2. Neutralization of Acidic Impurities: a. To the organic layer in the separatory funnel, add a saturated aqueous solution of sodium bicarbonate. b. Shake the funnel vigorously, venting frequently to release the CO₂ gas produced. c. Allow the layers to separate and drain the aqueous layer. d. Repeat the sodium bicarbonate wash until no more gas evolution is observed. e. Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

3. Drying the Organic Layer: a. Transfer the organic layer to a clean, dry Erlenmeyer flask. b. Add anhydrous magnesium sulfate (B86663) or sodium sulfate to the flask to act as a drying agent. Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry. c. Decant or filter the dried organic solution into a round-bottom flask.

4. Solvent Removal: a. Remove the extraction solvent (diethyl ether or ethyl acetate) using a rotary evaporator.

5. Fractional Distillation (Optional, for higher purity): a. Set up a fractional distillation apparatus. b. Carefully heat the crude this compound in the distillation flask. c. Collect the fraction that distills at the boiling point of this compound (approximately 138-140 °C at atmospheric pressure).

6. Column Chromatography (for isomer separation): a. Prepare a silica (B1680970) gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane). b. Load the concentrated this compound onto the top of the column. c. Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 2-5%). d. Collect the fractions and analyze them by TLC or GC to identify the fractions containing the pure trans-ethyl crotonate. e. Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualization

Purification_Workflow crude_product Crude this compound (contains acid, water, unreacted starting materials) extraction Liquid-Liquid Extraction (Water/Ether) crude_product->extraction neutralization Neutralization Wash (aq. NaHCO3) extraction->neutralization impurities1 Aqueous Waste (Acid, Salts) extraction->impurities1 Remove drying Drying (anhydrous MgSO4) neutralization->drying impurities2 Aqueous Waste (Salts) neutralization->impurities2 Remove solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Fractional Distillation solvent_removal->distillation chromatography Column Chromatography (Hexane/Ethyl Acetate) distillation->chromatography impurities3 Volatile Impurities distillation->impurities3 Remove pure_product Pure this compound chromatography->pure_product impurities4 Cis-Isomer & Other Impurities chromatography->impurities4 Remove

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Optimizing Ethyl Crotonate Reaction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl crotonate synthesis. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating crotonic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3] It is an equilibrium-driven reaction, and its efficiency is highly dependent on the reaction conditions.[2]

Q2: My reaction has run for the recommended time, but my yield is very low. What is the primary reason for this?

A2: The most common cause of low yield in a Fischer esterification is the reversible nature of the reaction. The reaction produces this compound and water. If water is not removed from the reaction mixture, it can hydrolyze the ester product back into the starting materials (crotonic acid and ethanol), shifting the chemical equilibrium backward and reducing the net yield.[1][2]

Q3: How can I effectively shift the reaction equilibrium to favor the formation of this compound?

A3: According to Le Châtelier's Principle, you can shift the equilibrium towards the product side in two main ways:

  • Use a Large Excess of a Reactant: The most common strategy is to use a large excess of the alcohol (ethanol), often using it as the reaction solvent. This drives the equilibrium forward.[1][2]

  • Remove a Product as It Forms: The continuous removal of water is a highly effective method to maximize yield. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a drying agent like molecular sieves to the reaction mixture.[1]

Q4: Which acid catalyst is best for my this compound synthesis?

A4: The choice of catalyst depends on factors like substrate sensitivity, cost, and handling preferences.

  • Sulfuric Acid (H₂SO₄): A strong, effective, and inexpensive liquid catalyst. However, it can sometimes promote side reactions like dehydration or charring if temperatures are too high.[2][3]

  • p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is easier and safer to handle than sulfuric acid. It is also highly effective and often gives cleaner reactions.[1][3]

  • Lewis Acids (e.g., Sc(OTf)₃): These are milder catalysts, suitable for reactions with acid-sensitive functional groups. They are typically more expensive.[1][3]

Q5: My final product is impure. What are the likely contaminants?

A5: Impurities in your this compound sample are often due to incomplete reaction or inadequate workup. Common contaminants include:

  • Unreacted Crotonic Acid: This can be removed by washing the organic layer with a basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃), during the workup procedure.

  • Residual Acid Catalyst: The catalyst is also removed during the sodium bicarbonate wash.

  • Excess Ethanol: Can be removed by washing with water or brine and subsequently by rotary evaporation.

  • Side Products: At excessively high temperatures, the alcohol can undergo dehydration to form diethyl ether.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Cause Diagnostic Check Recommended Solution
Equilibrium Limitation TLC or GC analysis shows significant unreacted crotonic acid despite a long reaction time.Use a large excess of ethanol (e.g., 10 equivalents or more) to serve as the solvent. Alternatively, use a Dean-Stark apparatus with a solvent like toluene (B28343) to azeotropically remove water as it is formed.[1][2]
Presence of Water Reagents were not anhydrous, or glassware was not properly dried.Use anhydrous ethanol and dry all glassware in an oven before use. Ensure the crotonic acid is dry. Even small amounts of initial water can inhibit the reaction.
Insufficient Catalyst The reaction is sluggish or stalls, with little product formation over time.Ensure you are using a catalytic amount (typically 1-5 mol%) of a strong acid like H₂SO₄ or p-TsOH. If the reaction is still slow, a slight increase in catalyst loading may help.
Suboptimal Temperature/Time The reaction was not heated to reflux, or the reflux time was too short.Ensure the reaction mixture is brought to a gentle reflux (the boiling point of ethanol, ~78 °C) and maintained for several hours (typically 2-4 hours). Monitor the reaction's progress via TLC.
Product Loss During Workup An emulsion formed during extraction, or product was lost during transfers.To break emulsions, add a small amount of brine (saturated NaCl solution). Ensure careful separation of layers in the separatory funnel. Rinse all glassware with the extraction solvent (e.g., ethyl acetate) to recover all product.

Issue 2: Product Purity is Low After Purification

Possible Cause Diagnostic Check Recommended Solution
Residual Acetic Acid The product has a sharp, acidic smell. NMR or IR spectroscopy shows a broad -OH peak characteristic of a carboxylic acid.The aqueous wash step was insufficient. Re-dissolve the product in a solvent like diethyl ether or ethyl acetate (B1210297) and wash thoroughly with 5% sodium bicarbonate solution until the aqueous layer is no longer acidic. Follow with a brine wash.
Water in Final Product The product appears cloudy. The ¹H NMR spectrum shows a broad singlet for water.The organic layer was not dried properly before solvent removal. Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) for a sufficient amount of time, then filter before concentrating.
Contamination with Byproducts GC-MS or NMR analysis shows unexpected peaks.High reaction temperatures may have caused side reactions. Ensure the reflux temperature does not significantly exceed the boiling point of the alcohol. Purify the final product carefully using fractional distillation, noting the boiling point of this compound (~138 °C).

Data Presentation

Table 1: Effect of Reactant Ratio on Ester Yield

This table illustrates the impact of using an excess of alcohol on the final yield in a typical Fischer esterification reaction.

Carboxylic Acid : Alcohol Molar RatioApproximate Ester Yield (%)
1 : 165%[2]
1 : 1097%[2]
1 : 10099%[2]
Data based on the esterification of acetic acid with ethanol, which serves as a representative model for Fischer esterification.[2]
Table 2: Comparison of Common Acid Catalysts
CatalystTypical Loading (mol%)AdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 1-5Highly effective, strong acid, low cost.[2]Liquid, corrosive, can cause charring/side reactions at high temperatures.
p-Toluenesulfonic Acid (p-TsOH) 1-5Solid, easy to handle, gives clean reactions.[1]More expensive than H₂SO₄.
Lewis Acids (e.g., Sc(OTf)₃) 1-5Milder conditions, suitable for sensitive substrates.[1][3]High cost, may be less effective for simple substrates.
Solid Acid Resins (e.g., Amberlyst) 5-10 (by weight)Easily filtered and recycled, simplifying workup.May have lower activity, requiring longer reaction times or higher temperatures.

Experimental Protocols

Protocol 1: Fischer Esterification of Crotonic Acid

This protocol describes the synthesis of this compound using an excess of ethanol as both a reactant and the solvent.

Materials:

  • Crotonic acid (1.0 eq)

  • Anhydrous Ethanol (10-20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)

  • Diethyl ether or Ethyl acetate (for extraction)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add crotonic acid (1.0 eq) and anhydrous ethanol (10-20 eq).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (~0.05 eq) to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 78-80 °C) using a heating mantle. Let the reaction proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Workup - Extraction: Dilute the residue with diethyl ether (or ethyl acetate) and transfer it to a separatory funnel.

  • Acid Wash: Wash the organic layer with 5% sodium bicarbonate solution to neutralize any unreacted crotonic acid and the sulfuric acid catalyst. Vent the separatory funnel frequently as CO₂ gas will be evolved. Repeat the wash until no more gas is produced.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the water and any dissolved inorganic salts.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound (boiling point: ~138 °C).

Visualizations

Reaction Pathway

Fischer_Esterification cluster_reactants Reactants cluster_products Products Crotonic_Acid Crotonic Acid (CH₃CH=CHCOOH) Reaction_Step Crotonic_Acid->Reaction_Step Ethanol Ethanol (CH₃CH₂OH) Ethanol->Reaction_Step Ethyl_Crotonate This compound (CH₃CH=CHCOOCH₂CH₃) Ethyl_Crotonate->Reaction_Step Water Water (H₂O) Water->Reaction_Step Reaction_Step->Ethyl_Crotonate H⁺ Catalyst (e.g., H₂SO₄)  Δ (Heat)   Reaction_Step->Water

Caption: Fischer esterification of crotonic acid with ethanol.

Experimental Workflow

Experimental_Workflow start Start: Reagent Prep (Dry Glassware, Anhydrous Reagents) setup 1. Reaction Setup (Combine Crotonic Acid, Ethanol, Catalyst) start->setup reflux 2. Reflux (Heat mixture to ~78°C for 2-4h) setup->reflux cool 3. Cool & Concentrate (Cool to RT, remove excess ethanol) reflux->cool workup 4. Aqueous Workup (Dilute with ether, wash with NaHCO₃ & Brine) cool->workup dry 5. Drying (Dry organic layer over Na₂SO₄) workup->dry isolate 6. Isolation (Filter and evaporate solvent) dry->isolate purify 7. Purification (Fractional Distillation) isolate->purify analyze 8. Analysis (Yield Calculation, GC, NMR) purify->analyze

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic start Problem: Low Yield check_reagents Were reagents & glassware completely dry? start->check_reagents check_equilibrium Was equilibrium shifted to products? check_reagents->check_equilibrium Yes sol_dry Solution: Use anhydrous reagents and oven-dried glassware. check_reagents->sol_dry No check_conditions Were reaction conditions optimal? check_equilibrium->check_conditions Yes sol_excess Solution: Use large excess of ethanol (≥10 eq). check_equilibrium->sol_excess No (Used low excess of alcohol) sol_water_removal Solution: Use a Dean-Stark trap to remove water. check_equilibrium->sol_water_removal No (Did not remove water) check_conditions->start No, Re-evaluate & Repeat sol_conditions Solution: Ensure reflux temperature (~78°C) and sufficient time (2-4h). Check catalyst load. check_conditions->sol_conditions No

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Ethyl Crotonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl crotonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory-scale methods for synthesizing this compound are the Fischer-Speier esterification of crotonic acid with ethanol (B145695) and the Wittig reaction of acetaldehyde (B116499) with a stabilized phosphorus ylide.

Q2: What are the primary side reactions to be aware of during this compound synthesis?

A2: In Fischer esterification, the main side reaction is the reverse reaction (hydrolysis of the ester), and potential ether formation from the alcohol at high temperatures, though studies suggest this is often minimal. For the Wittig reaction, the formation of the undesired Z-isomer and the generation of triphenylphosphine (B44618) oxide are the main concerns. Unreacted starting materials can also be present as impurities in both methods.

Q3: How can I control the stereoselectivity to obtain the desired E-ethyl crotonate?

A3: The Wittig reaction using a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate, strongly favors the formation of the thermodynamically more stable (E)-isomer.[1][2] Fischer esterification of (E)-crotonic acid will retain the stereochemistry of the double bond.

Troubleshooting Guides

Fischer-Speier Esterification of Crotonic Acid

This section addresses common issues encountered during the synthesis of this compound via Fischer esterification.

Problem 1: Low Yield of this compound

  • Question: My reaction has a low conversion rate, and a significant amount of crotonic acid remains unreacted. What could be the cause, and how can I improve the yield?

  • Answer: Low yield in Fischer esterification is often due to the reversible nature of the reaction.[3][4] The presence of water, a byproduct, can drive the equilibrium back towards the reactants.

    • Solutions:

      • Use Excess Ethanol: Employing a large excess of ethanol (e.g., using it as the solvent) can shift the equilibrium towards the formation of the ester.[3][4]

      • Remove Water: The most effective way to drive the reaction to completion is by removing water as it is formed. This can be achieved using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[3]

      • Ensure Anhydrous Conditions: Use anhydrous ethanol and dry glassware to minimize the initial amount of water in the reaction.[5]

      • Adequate Catalyst: Ensure a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid) is used.[5]

Molar Ratio (Ethanol:Acetic Acid)Ester Yield at Equilibrium
1:165%
10:197%
100:199%
Data sourced from a study on the esterification of acetic acid, illustrating the effect of excess alcohol on yield.[4]

Problem 2: Difficulty in Product Purification

  • Question: I am having trouble separating the this compound from the reaction mixture and unreacted starting materials. What is an effective workup procedure?

  • Answer: A standard aqueous workup is typically effective for isolating the ester.

    • Solution:

      • After cooling the reaction mixture, dilute it with an organic solvent like ethyl acetate (B1210297).

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted crotonic acid.[5]

      • Wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

      • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).[3]

      • Filter and remove the solvent under reduced pressure. The crude product can then be purified by distillation.

Wittig Reaction for this compound Synthesis

This section provides troubleshooting for the synthesis of this compound using a stabilized Wittig reagent.

Problem 1: Presence of Triphenylphosphine Oxide in the Final Product

  • Question: How can I effectively remove the triphenylphosphine oxide byproduct from my this compound?

  • Answer: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction. Several methods can be employed for its removal.

    • Solutions:

      • Crystallization/Precipitation: Triphenylphosphine oxide is poorly soluble in non-polar solvents like hexanes or diethyl ether.[6] You can often precipitate the byproduct by concentrating the reaction mixture and triturating it with a non-polar solvent. The less polar this compound will remain in solution.

      • Filtration through a Silica (B1680970) Plug: Due to its high polarity, triphenylphosphine oxide strongly adsorbs to silica gel. Filtering the crude product through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate), can effectively remove the byproduct.[7]

      • Complexation and Filtration: Triphenylphosphine oxide can form insoluble complexes with metal salts like zinc chloride (ZnCl₂). Adding a solution of ZnCl₂ in a polar solvent like ethanol can precipitate the complex, which can then be removed by filtration.[7]

Problem 2: Low Yield and/or Formation of the Z-Isomer

  • Question: My Wittig reaction is giving a low yield, and I am observing the formation of the undesired Z-isomer. How can I optimize the reaction for high yield and (E)-selectivity?

  • Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide.[8]

    • Solutions:

      • Use a Stabilized Ylide: For the synthesis of α,β-unsaturated esters like this compound, a stabilized ylide such as ethyl (triphenylphosphoranylidene)acetate is used. This type of ylide inherently favors the formation of the (E)-isomer, often with high selectivity (E/Z ratio > 95:5).[1][2]

      • Reaction Conditions: Ensure the reaction is carried out under appropriate conditions. While stabilized ylides are less reactive than unstabilized ones, they will still react efficiently with aldehydes. Heating the reaction mixture may be necessary to ensure complete conversion.

      • Purity of Reactants: Ensure the acetaldehyde is of high purity and free from acetic acid, which can quench the ylide.

Experimental Protocols

Fischer-Speier Esterification of this compound

Materials:

  • Crotonic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve crotonic acid (1.0 equivalent) in an excess of anhydrous ethanol (e.g., 10 equivalents or as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution until no more gas evolves.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation.

Wittig Reaction for this compound Synthesis

Materials:

  • Ethyl (triphenylphosphoranylidene)acetate (stabilized ylide)

  • Acetaldehyde

  • Anhydrous toluene (B28343) or dichloromethane

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (triphenylphosphoranylidene)acetate (1.0 equivalent) in anhydrous toluene.

  • Add acetaldehyde (1.0-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the crude residue, add a minimal amount of a moderately polar solvent (e.g., diethyl ether) to dissolve the product, followed by the addition of a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide.

  • Cool the mixture in an ice bath to maximize precipitation and then filter to remove the solid triphenylphosphine oxide.

  • Concentrate the filtrate to obtain the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel or distillation.

Visualizations

Fischer_Esterification_Workflow Reactants Crotonic Acid + Excess Ethanol + H2SO4 (cat.) Reflux Heat to Reflux (2-4 hours) Reactants->Reflux Workup Aqueous Workup (NaHCO3, Brine) Reflux->Workup Drying Dry over MgSO4 Workup->Drying Evaporation Solvent Removal Drying->Evaporation Purification Distillation Evaporation->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the Fischer-Speier esterification of this compound.

Wittig_Reaction_Workflow Reactants Ethyl (triphenylphosphoranylidene)acetate + Acetaldehyde in Toluene Reflux Heat to Reflux (12-18 hours) Reactants->Reflux Evaporation1 Solvent Removal Reflux->Evaporation1 Purification1 Precipitation of TPPO (Hexane/Ether) Evaporation1->Purification1 Filtration Filtration Purification1->Filtration Evaporation2 Solvent Removal Filtration->Evaporation2 Product Crude this compound Evaporation2->Product Purification2 Distillation or Chromatography Product->Purification2 FinalProduct Pure this compound Purification2->FinalProduct

Caption: Experimental workflow for the Wittig synthesis of this compound.

Fischer_Esterification_Mechanism cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Crotonic_Acid Crotonic Acid Protonated_Acid Protonated Crotonic Acid Crotonic_Acid->Protonated_Acid H+ Protonated_Acid2 Protonated Crotonic Acid Protonated_Acid->Protonated_Acid2 Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid2->Tetrahedral_Intermediate + Ethanol Tetrahedral_Intermediate2 Tetrahedral Intermediate Tetrahedral_Intermediate->Tetrahedral_Intermediate2 Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate2->Protonated_Intermediate Protonated_Intermediate2 Protonated Intermediate Protonated_Intermediate->Protonated_Intermediate2 Protonated_Ester Protonated this compound Protonated_Intermediate2->Protonated_Ester - H2O Protonated_Ester2 Protonated this compound Protonated_Ester->Protonated_Ester2 Ethyl_Crotonate This compound Protonated_Ester2->Ethyl_Crotonate - H+

Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.

References

Technical Support Center: Ethyl Crotonate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of ethyl crotonate.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound failing to polymerize with standard radical initiators?

This compound is a β-substituted α,β-unsaturated carboxylate monomer, which makes it inherently difficult to polymerize via standard free-radical methods.[1][2] The methyl group at the β-position creates significant steric hindrance, which impedes the propagation step. In fact, common radical initiators like azobisisobutyronitrile (AIBN) and rac-2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70L) are generally ineffective for the homopolymerization of alkyl crotonates.[1][2] While homopolymerization is challenging, free-radical copolymerization with more reactive monomers, such as 2-methylen-1,3-dioxepane (MDO), has been shown to be successful.[2]

Q2: My polymerization yield is very low. How can I improve it?

Low yields are a common issue. To improve them, consider the polymerization method and reaction conditions. Group-Transfer Polymerization (GTP) is a more effective method for polymerizing this compound.[1] Key factors to optimize in GTP include:

  • Temperature: Reaction temperature is critical. For instance, in one study, polymerization at -40 °C provided a good balance between monomer conversion (72%) and a narrow molecular weight distribution, while higher temperatures led to broader distributions and lower temperatures resulted in very slow reaction rates.[1]

  • Catalyst and Initiator: The choice of catalyst and initiator system is crucial. Organic superacid catalysts or silicon Lewis acid catalysts have been used successfully in GTP of this compound.[1][3][4] The purity of these reagents is paramount.

  • Steric Hindrance: The steric bulk of the ester group on the crotonate monomer can affect yield. Linear alkyl crotonates like this compound generally polymerize more smoothly than those with bulky groups like tert-butyl crotonate.[1]

Q3: The molecular weight distribution (MWD) of my poly(this compound) is too broad. How can I achieve a narrower MWD?

A broad MWD (high polydispersity index, PDI) often indicates poor control over the polymerization, with multiple termination or chain-transfer events occurring. In Group-Transfer Polymerization (GTP) of this compound, temperature is a key parameter for controlling MWD.[1]

  • Lowering the polymerization temperature generally leads to a narrower MWD. For example, polymerization at -60 °C yielded the narrowest MWD in one study, although the polymerization rate was very low.[1]

  • Conversely, increasing the temperature, for instance to -20 °C, resulted in a broader MWD.[1]

  • An optimal temperature, such as -40 °C, can provide a good compromise, yielding a polymer with a narrow MWD (e.g., M_w/M_n = 1.20) and a reasonable yield.[1]

Q4: What polymerization methods are recommended for this compound?

Given the difficulties with free-radical polymerization, the following methods are recommended:

  • Group-Transfer Polymerization (GTP): This is one of the most successful methods for producing poly(this compound) with a controlled molecular weight and narrow MWD.[1] It typically involves a silyl (B83357) ketene (B1206846) acetal (B89532) initiator and a Lewis acid catalyst.[3][4]

  • Anionic Polymerization: While less commonly detailed specifically for this compound in the provided results, anionic methods can polymerize sterically hindered monomers. However, control can be difficult, and side reactions like the formation of crotonate species from other monomers have been observed, indicating complex reactivity.[5][6][7]

  • Lewis Pair Polymerization: This is an emerging technique that has been shown to be effective for mthis compound and could be applicable to this compound.[3][4]

Below is a troubleshooting workflow for common polymerization issues.

TroubleshootingWorkflow start Polymerization Issue (No Polymer / Low Yield / Broad MWD) method Which polymerization method was used? start->method radical Free-Radical (e.g., AIBN, BPO) method->radical Free-Radical gtp_anionic GTP / Anionic method->gtp_anionic GTP/Anionic radical_outcome This is expected due to high steric hindrance of this compound. radical->radical_outcome check_conditions Review Reaction Conditions gtp_anionic->check_conditions radical_solution Solution: 1. Switch to GTP. 2. Attempt copolymerization with a more reactive monomer. radical_outcome->radical_solution temp_issue Is temperature optimized? check_conditions->temp_issue Temp reagent_issue Are reagents pure and atmosphere inert? check_conditions->reagent_issue Reagents temp_solution Adjust Temperature: - For narrow MWD, try -60°C to -40°C. - For better yield, try -40°C. temp_issue->temp_solution No reagent_solution Purify monomer, solvent, and initiator. Ensure rigorous exclusion of air and water. reagent_issue->reagent_solution No

Caption: Troubleshooting workflow for this compound polymerization.

Data Presentation

Table 1: Effect of Temperature on Group-Transfer Polymerization (GTP) of this compound.

This table summarizes the effect of reaction temperature on monomer conversion, polymer yield, number-average molecular weight (M_n), and molecular weight distribution (M_w/M_n).

EntryTemperature (°C)Time (h)Monomer Conversion (%)Polymer Yield (%)M_n (calc.)M_n (SEC)M_w/M_n (PDI)
1-60241191,3001,7001.18
2-402472698,2009,1001.20
3-2024918310,40011,3001.35
4024>999211,30012,1001.54

Data adapted from a study on GTP of this compound.[1] Conditions: [M]₀/[I]₀/[catalyst]₀ = 100/1/0.1.

Experimental Protocols

Protocol: Group-Transfer Polymerization (GTP) of this compound

This protocol describes a general procedure for the polymerization of this compound using an organic acid catalyst system. All procedures should be carried out under an inert atmosphere (e.g., dry nitrogen or argon) using standard Schlenk techniques or in a glovebox.[1][8]

Materials:

  • This compound (EtCr), monomer

  • 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS), initiator

  • 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂), catalyst

  • Dichloromethane (CH₂Cl₂), solvent, freshly distilled and dried

  • Methanol (B129727), for quenching

  • Hexane, for precipitation

Procedure:

  • Preparation: In a glovebox, add this compound (50.0 mmol) and CH₂Cl₂ (25 mL) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Initiator Addition: Add the initiator, MTS (0.50 mmol), to the monomer solution.

  • Cooling: Seal the Schlenk tube, remove it from the glovebox, and place it in a cooling bath set to the desired temperature (e.g., -40 °C). Allow the solution to equilibrate for at least 20 minutes with stirring.

  • Initiation of Polymerization: Prepare a stock solution of the catalyst in CH₂Cl₂. Rapidly inject the required amount of catalyst solution (0.050 mmol) into the stirring monomer/initiator mixture to start the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired amount of time (e.g., 24 hours) while maintaining the temperature.

  • Quenching: Terminate the polymerization by adding an excess of methanol (approx. 10 mL) to the reaction mixture.

  • Isolation: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the resulting crude polymer in a minimal amount of a suitable solvent (e.g., CHCl₃ or THF). Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as hexane, with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent (hexane), and dry it under vacuum to a constant weight.

Below is a diagram illustrating the key components in a Group-Transfer Polymerization reaction.

GTP_Mechanism cluster_reactants Reactants cluster_process Polymerization Process Monomer This compound (Monomer) Activation Catalyst activates Monomer Monomer->Activation Initiator Silyl Ketene Acetal (Initiator) Addition Initiator adds to activated Monomer Initiator->Addition Catalyst Lewis Acid (Catalyst) Catalyst->Activation Activation->Addition Propagation Silyl group transfers to incoming Monomer; Chain grows Addition->Propagation Propagation->Propagation n Monomers Product Poly(this compound) Propagation->Product

Caption: Simplified workflow of Group-Transfer Polymerization (GTP).

References

Technical Support Center: Improving Stereoselectivity in Reactions with Ethyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stereoselectivity of your reactions involving ethyl crotonate.

General Troubleshooting of Stereoselectivity

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the first steps to improve the diastereomeric ratio (d.r.)?

Low diastereoselectivity is a common issue that can often be addressed by systematically evaluating and optimizing reaction parameters. The first steps should involve assessing the reaction temperature, solvent, and the nature of the catalyst or reagents used.

  • Temperature: Lowering the reaction temperature is often the most effective initial step. Reduced thermal energy can enhance the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.

  • Solvent: The polarity of the solvent can significantly influence the transition state geometry. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) and polar protic (e.g., ethanol), if compatible with your reaction chemistry. Non-polar solvents can sometimes enhance stereoselectivity by promoting more organized, compact transition states.

  • Catalyst/Reagent Choice: The steric bulk and electronic properties of your catalyst, chiral auxiliary, or reagents are critical. If using a catalyst, consider screening different ligands or catalyst systems. For substrate-controlled reactions, modifying the steric bulk of protecting groups can influence the facial bias of the approach of your reagents.

Q2: I'm observing low enantiomeric excess (e.e.) in my asymmetric reaction. What are the likely causes and how can I address them?

Poor enantioselectivity in a catalytic asymmetric reaction often points to issues with the chiral catalyst's ability to create a sufficiently differentiated energetic pathway for the formation of the two enantiomers.

  • Catalyst Purity and Integrity: Ensure the chiral catalyst or ligand is of high purity and has not degraded. Moisture and air can deactivate many sensitive catalysts.

  • Catalyst Loading: While a higher catalyst loading can sometimes increase the reaction rate, it doesn't always improve enantioselectivity and can sometimes be detrimental. It is important to find the optimal catalyst loading for your specific reaction.

  • Sub-optimal Reaction Conditions: As with diastereoselectivity, temperature and solvent choice are crucial. A systematic screening of these parameters is highly recommended.

  • Catalyst-Substrate Mismatch: The chosen chiral catalyst may not be optimal for this compound or the other reactants. It is advisable to consult the literature for catalyst systems that have proven effective for α,β-unsaturated esters.

Below is a general workflow for troubleshooting poor stereoselectivity:

Troubleshooting Workflow start Low Stereoselectivity (d.r. or e.e.) temp Decrease Reaction Temperature start->temp solvent Screen Solvents (Vary Polarity) temp->solvent catalyst Optimize Catalyst/ Reagent solvent->catalyst concentration Adjust Reactant Concentration catalyst->concentration additives Introduce Additives (e.g., co-catalyst, salts) concentration->additives check_purity Verify Reagent and Catalyst Purity additives->check_purity result Improved Stereoselectivity? check_purity->result result->temp No, Re-evaluate end_good Reaction Optimized result->end_good Yes end_bad Consult Literature for Alternative Methods result->end_bad No, After Multiple Iterations

A general workflow for troubleshooting poor stereoselectivity.

Michael (Conjugate) Addition Reactions

Q3: I am performing an organocatalyzed Michael addition to this compound and getting a low d.r. and e.e. How can I improve this?

In organocatalyzed Michael additions, the stereochemical outcome is dictated by the formation of a transient chiral enamine or iminium ion and its subsequent reaction.

  • Catalyst Choice: The structure of the organocatalyst is paramount. For the addition of aldehydes or ketones to nitroalkenes, diarylprolinol silyl (B83357) ethers are common catalysts. For the addition of malonates, bifunctional catalysts like thiourea-based organocatalysts can be effective. These often rely on dual activation through hydrogen bonding.

  • Solvent Effects: Non-polar, aprotic solvents often favor high stereoselectivity in these reactions as they do not interfere with the crucial hydrogen bonding interactions between the catalyst and the substrates.

  • Additives: In some cases, the addition of a co-catalyst, such as a weak acid, can enhance both the reaction rate and the stereoselectivity.

The catalytic cycle for an organocatalyzed Michael addition is depicted below:

Organocatalyzed Michael Addition catalyst Chiral Amine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Nucleophile - H₂O nucleophile Nucleophile (e.g., Aldehyde) nucleophile->enamine michael_adduct Michael Adduct (Iminium Ion) enamine->michael_adduct + this compound ethyl_crotonate This compound (Michael Acceptor) ethyl_crotonate->michael_adduct michael_adduct->catalyst Hydrolysis product Chiral Product michael_adduct->product + H₂O hydrolysis Hydrolysis Diels-Alder Stereochemical Pathways reactants Diene + this compound (Dienophile) ts_endo Endo Transition State (Secondary Orbital Overlap) reactants->ts_endo ts_exo Exo Transition State (Sterically Favored) reactants->ts_exo product_endo Endo Product (Kinetic Product) ts_endo->product_endo product_exo Exo Product (Thermodynamic Product) ts_exo->product_exo

Technical Support Center: Ethyl Crotonate Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals with the workup procedures for reactions involving ethyl crotonate.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for working up a reaction involving this compound?

A typical workup procedure for a reaction involving this compound involves quenching the reaction, followed by an aqueous workup to separate the crude product. The organic layer is then washed, dried, and concentrated. Final purification is often achieved through distillation or column chromatography.

Q2: My reaction mixture is a dark, tarry material. How should I proceed with the workup?

Dark, tarry mixtures can result from polymerization or degradation of starting materials or products. Before a full workup, it is advisable to take a small aliquot of the crude mixture and test its solubility in various solvents. Diluting the mixture with a suitable solvent like diethyl ether or ethyl acetate (B1210297) may help to precipitate some of the polymeric material.[1] Filtration of this crude solution through a plug of silica (B1680970) gel can also be an effective initial purification step.[1]

Q3: I am having trouble with emulsion formation during the aqueous extraction. What can I do?

Emulsion formation is a common issue. To break an emulsion, you can try the following:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of vigorously shaking it.

  • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[2]

  • Filter the emulsion through a pad of Celite or glass wool.

Q4: What are the most common impurities I might expect after an this compound reaction?

Common impurities can include unreacted starting materials, catalysts, and side-products. For instance, in reactions where butyllithium (B86547) is used, residual butyllithium can react with ethyl chloroformate to form byproducts like ethyl pentanoate if the temperature is not carefully controlled.[2] Depending on the reaction, byproducts from Michael additions or polymerizations of the α,β-unsaturated ester can also be present.

Troubleshooting Guides

Problem: Low Yield of Desired Product
Possible Cause Troubleshooting Step
Incomplete ReactionMonitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) before quenching.
Product Loss During ExtractionEnsure the correct solvent is used for extraction. Perform multiple extractions with smaller volumes of solvent for better recovery. Check the pH of the aqueous layer to ensure the product is not ionized and soluble in the aqueous phase.
Product VolatilityThis compound and some of its derivatives can be volatile. When removing the solvent using a rotary evaporator, use a low bath temperature (e.g., 5–10°C) to prevent product loss.[2]
Degradation on Silica GelIf using column chromatography, some compounds may degrade on acidic silica gel. Consider using neutral or basic alumina, or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.
Problem: Difficulty in Product Purification
Purification Method Troubleshooting Tips
Distillation If the product co-distills with an impurity, try fractional distillation or vacuum distillation to improve separation.[3] For example, unreacted this compound can be separated from higher boiling point products like ethyl 4-bromocrotonate by distillation in vacuo.[3]
Column Chromatography If the product is difficult to separate from a non-polar impurity, try using a less polar eluent system. Conversely, for polar impurities, a more polar eluent system may be required. A plug of silica gel filtration can be a quick method to remove baseline impurities.[1]
Crystallization If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols

General Aqueous Workup Protocol
  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a quenching solution (e.g., water, saturated ammonium (B1175870) chloride, or a dilute acid/base solution as appropriate for the reaction chemistry).

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and gently mix the layers. Allow the layers to separate.

  • Washing: Drain the aqueous layer. Wash the organic layer sequentially with:

    • Water or dilute acid (e.g., 1 M HCl) to remove basic impurities.[1]

    • Saturated sodium bicarbonate solution to neutralize any acidic components.

    • Brine to remove the bulk of the dissolved water.[2]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).[2][3]

  • Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quench Quench Reaction Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry Organic Layer Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Distillation or Chromatography Concentration->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: General workflow for an this compound reaction workup.

References

Technical Support Center: Ethyl Crotonate Storage and Polymerization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of ethyl crotonate during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.

Troubleshooting Guide: Issues with this compound Storage

This guide is designed to help you identify and resolve common issues related to the unwanted polymerization of this compound during storage.

Q1: I opened a new bottle of this compound and noticed it is more viscous than expected. What could be the cause?

A1: Increased viscosity is a primary indicator of polymerization. This can be caused by several factors during storage, including exposure to heat, light, or oxygen. It is also possible that the product was shipped or stored in suboptimal conditions before arriving at your lab.

Q2: My this compound has turned a yellowish color. Is this related to polymerization?

A2: While pure this compound is a colorless to pale yellow liquid, a noticeable change in color, particularly darkening, can be an indication of degradation and potential polymerization. The formation of oligomers and polymers can sometimes lead to color changes.

Q3: I suspect my this compound has started to polymerize. How can I confirm this?

A3: You can confirm polymerization through several analytical methods. A simple method is to measure the viscosity and compare it to the specification of the fresh material. For a more detailed analysis, you can use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to detect the presence of dimers, trimers, and other oligomers.

Q4: What immediate steps should I take if I suspect polymerization?

A4: If you suspect polymerization, it is best to quarantine the material to prevent its use in experiments where monomer purity is critical. You should then proceed with analytical testing to confirm your suspicions. If polymerization is confirmed, the product may not be suitable for your application.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting suspected this compound polymerization.

Troubleshooting Workflow for this compound Polymerization cluster_Observe Observation cluster_Isolate Immediate Action cluster_Analyze Analysis cluster_Decision Decision cluster_Action Corrective Actions cluster_Use Resolution Observe Observe signs of polymerization (e.g., increased viscosity, color change) Isolate Isolate the suspected batch Observe->Isolate Analyze Perform analytical tests to confirm polymerization Isolate->Analyze Viscosity Viscosity Measurement Analyze->Viscosity GC_MS GC-MS Analysis Analyze->GC_MS HPLC HPLC Analysis Analyze->HPLC Decision Is polymerization confirmed? Analyze->Decision Discard Discard the batch if performance is critical Decision->Discard Yes Use Continue to use if within specification Decision->Use No Review Review storage conditions and inhibitor levels Discard->Review

Caption: Troubleshooting workflow for suspected this compound polymerization.

Frequently Asked Questions (FAQs)

Storage Conditions

  • Q: What are the ideal storage conditions for this compound?

    • A: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2] It should also be protected from direct sunlight.[1] The container should be tightly closed to prevent exposure to air and moisture.[1]

  • Q: At what temperature should I store this compound?

    • A: While specific temperature ranges can vary by manufacturer, a general recommendation is to store it in a cool environment. Some suppliers suggest storing below +30°C.

  • Q: Is this compound sensitive to air?

    • A: Yes, some safety data sheets indicate that this compound is air-sensitive. Oxygen can promote free-radical polymerization, so it is crucial to keep the container tightly sealed and consider purging the headspace with an inert gas like nitrogen or argon for long-term storage.

Polymerization Inhibitors

  • Q: What are polymerization inhibitors and why are they used?

    • A: Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization.[3] They work by scavenging free radicals that initiate the polymerization process.[4]

  • Q: What are common inhibitors used for this compound and similar unsaturated esters?

    • A: Common inhibitors for unsaturated esters include phenolic compounds like hydroquinone (B1673460) (HQ) and butylated hydroxytoluene (BHT), as well as quinones like p-benzoquinone (PBQ).[5][6]

  • Q: How do phenolic inhibitors like hydroquinone and BHT work?

    • A: In the presence of oxygen, free radicals react with O₂ to form peroxy radicals. Phenolic inhibitors donate a hydrogen atom to these peroxy radicals, forming a stable complex and terminating the polymerization chain.

  • Q: What is a typical concentration for these inhibitors?

    • A: The concentration of inhibitors can vary, but a common range for hydroquinone and its derivatives in monomers is around 200 ppm. The optimal concentration depends on the desired shelf life and the storage conditions.

Data on Common Polymerization Inhibitors

InhibitorChemical FamilyTypical Concentration RangeMechanism of Action
Hydroquinone (HQ) Phenolic100 - 500 ppmFree radical scavenger (requires oxygen)
Butylated Hydroxytoluene (BHT) Phenolic100 - 1000 ppmFree radical scavenger
p-Benzoquinone (PBQ) Quinone50 - 200 ppmReacts with initiating radicals

Experimental Protocols

Protocol 1: Detection of Oligomers in this compound by HPLC

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the separation and detection of this compound monomer from its oligomers.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (B52724) and water

  • This compound sample

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio may require optimization, but a good starting point is 60:40 (v/v) acetonitrile:water.

  • Sample Preparation: Dilute the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Column Temperature: 25°C

  • Analysis: Inject the prepared sample. The this compound monomer will elute as a sharp peak. Any oligomers present will have a higher molecular weight and will likely elute earlier as broader peaks. The presence and area of these additional peaks can be used to estimate the extent of polymerization.

Protocol 2: Monitoring Polymerization by Viscosity Measurement

Objective: To monitor the stability of this compound during storage by measuring changes in its viscosity.

Instrumentation and Materials:

  • Glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske)

  • Constant temperature water bath

  • Stopwatch

  • This compound samples (fresh and aged)

Procedure:

  • Temperature Control: Set the constant temperature water bath to a specified temperature (e.g., 25°C) and allow it to equilibrate.

  • Viscometer Preparation: Clean and dry the viscometer thoroughly.

  • Sample Loading: Load the this compound sample into the viscometer.

  • Thermal Equilibration: Place the viscometer in the water bath and allow at least 15 minutes for the sample to reach thermal equilibrium.

  • Flow Time Measurement: Following the specific instructions for your viscometer type, measure the time it takes for the liquid to flow between two marked points. Repeat the measurement at least three times and calculate the average flow time.

  • Comparison: Compare the flow time of the aged sample to that of a fresh, unpolymerized sample. A significant increase in flow time indicates an increase in viscosity and therefore, polymerization.

Protocol 3: Accelerated Aging Study

Objective: To evaluate the effectiveness of different polymerization inhibitors in this compound under accelerated aging conditions.

Instrumentation and Materials:

  • Oven capable of maintaining a constant temperature (e.g., 50°C)

  • Sealed vials

  • This compound

  • Polymerization inhibitors (e.g., hydroquinone, BHT)

  • Analytical balance

  • HPLC or GC-MS system for analysis

Procedure:

  • Sample Preparation: Prepare samples of this compound with different concentrations of the inhibitors to be tested (e.g., 0 ppm, 100 ppm HQ, 200 ppm HQ, 100 ppm BHT, 200 ppm BHT). Also, prepare a control sample with no inhibitor.

  • Aging: Place the sealed vials in the oven at a constant elevated temperature (e.g., 50°C).

  • Time Points: At regular intervals (e.g., 1, 2, 4, and 8 weeks), remove a set of vials for analysis.

  • Analysis: For each time point, analyze the samples for the presence of oligomers using the HPLC or a suitable GC-MS method. A visual inspection for changes in color and viscosity should also be performed.

  • Evaluation: Compare the rate of polymer formation in the samples with different inhibitors and concentrations to the control sample. This will allow you to determine the relative effectiveness of each inhibitor under these accelerated conditions.

Signaling Pathway and Workflow Diagrams

Mechanism of Inhibition by Phenolic Antioxidants

Inhibition Mechanism cluster_Initiation Polymerization Initiation cluster_Inhibition Inhibition Pathway Initiator Initiator (Heat, Light) Monomer This compound Monomer Initiator->Monomer creates Radical Free Radical (R•) MonomerRadical Monomer Radical (M•) Monomer->MonomerRadical forms Oxygen Oxygen (O2) MonomerRadical->Oxygen reacts with PeroxyRadical Peroxy Radical (MOO•) MonomerRadical->PeroxyRadical forms Inhibitor Phenolic Inhibitor (ArOH) PeroxyRadical->Inhibitor reacts with StableProduct Stable Product Inhibitor->StableProduct forms InhibitorRadical Inhibitor Radical (ArO•) Inhibitor->InhibitorRadical and InhibitorRadical->PeroxyRadical scavenges another

Caption: Mechanism of free radical scavenging by phenolic inhibitors in the presence of oxygen.

References

Technical Support Center: Scaling Up Ethyl Crotonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of ethyl crotonate synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound?

A1: The most common industrial method for synthesizing this compound is the Fischer-Speier esterification of crotonic acid with ethanol (B145695).[1][2] This process is favored for its cost-effectiveness and simplicity, especially on a large scale.[3] The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[2][4]

Q2: What are the main challenges when scaling up Fischer esterification of this compound?

A2: The primary challenges include:

  • Managing the reaction equilibrium: Fischer esterification is a reversible reaction. To achieve high yields, the equilibrium must be shifted towards the product. This is typically done by using an excess of one reactant (usually ethanol) or by removing water as it forms, for instance, through azeotropic distillation using a Dean-Stark apparatus.[2][3][5]

  • Heat Management: The reaction requires heating to proceed at a reasonable rate.[6] In large reactors, ensuring uniform heat distribution and preventing localized overheating, which can lead to side reactions and product decomposition, is crucial.[7]

  • Catalyst Selection and Deactivation: While strong mineral acids are effective, they can be corrosive and difficult to separate from the product. Solid acid catalysts can be an alternative, but they may suffer from deactivation over time, for example, due to the presence of water.[8]

  • Purification: Separating the this compound from unreacted starting materials, the catalyst, and byproducts can be challenging at a large scale. Distillation is a common method, but this compound can decompose at high temperatures.[9]

  • Safety: this compound is a highly flammable liquid with a low flash point.[10][11] Its vapors can form explosive mixtures with air.[12] Therefore, all equipment must be properly grounded, and sources of ignition must be eliminated.

Q3: What are common side reactions and impurities I should be aware of?

A3: During the synthesis of this compound, several side reactions can lead to impurities:

  • Formation of symmetrical ethers: The alcohol (ethanol) can dehydrate in the presence of a strong acid catalyst to form diethyl ether, especially at higher temperatures.

  • Polymerization: Crotonic acid and its esters can potentially undergo polymerization, especially at elevated temperatures or in the presence of certain catalysts.

  • Byproducts from starting materials: Impurities in the crotonic acid or ethanol starting materials can lead to the formation of other esters or unwanted byproducts.

Q4: How can I minimize catalyst deactivation?

A4: To minimize catalyst deactivation, particularly when using ion-exchange resins or other solid catalysts, it's important to use dry reactants and to efficiently remove water as the reaction progresses.[8] For liquid acid catalysts, ensuring proper concentration and preventing contamination is key. If catalyst deactivation is observed through decreased reaction rates, regeneration or replacement of the catalyst may be necessary.

Section 2: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction due to equilibrium. - Insufficient catalyst activity. - Reaction temperature is too low. - Loss of product during workup.- Use a larger excess of ethanol. - Implement continuous water removal (e.g., Dean-Stark trap). - Check the concentration and activity of the acid catalyst. - Increase the reaction temperature, monitoring for side reactions. - Optimize the extraction and distillation procedures to minimize losses.
Product Purity Issues - Presence of unreacted starting materials. - Formation of byproducts (e.g., diethyl ether). - Inefficient purification.- Increase reaction time or temperature to drive the reaction to completion. - Use a more efficient water removal method. - Carefully control the reaction temperature to minimize side reactions. - Optimize the distillation conditions (e.g., use vacuum distillation to lower the boiling point and prevent decomposition).[7] - Perform a wash step (e.g., with sodium bicarbonate solution) to remove acidic impurities before distillation.[5]
Slow Reaction Rate - Insufficient catalyst loading or activity. - Low reaction temperature. - Poor mixing in the reactor.- Increase the amount of catalyst or use a more active one. - Increase the reaction temperature. - Ensure adequate agitation to maintain a homogeneous reaction mixture, which is crucial for mass and heat transfer.
Product Discoloration - Decomposition of the product at high temperatures. - Presence of impurities that polymerize or degrade.- Avoid excessive heating during the reaction and distillation. - Use vacuum distillation to reduce the required temperature. - Ensure the purity of starting materials.
Catalyst Deactivation - Water poisoning the catalyst (especially solid acid catalysts). - Fouling of the catalyst surface.- Use anhydrous reactants. - Ensure efficient water removal during the reaction. - For solid catalysts, consider a regeneration step (e.g., washing and drying) or replacement.

Section 3: Experimental Protocols

Lab-Scale Fischer Esterification of Crotonic Acid

This protocol is a representative procedure for a lab-scale synthesis.

Materials:

  • Crotonic acid

  • Anhydrous ethanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottomed flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up a round-bottomed flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add crotonic acid, a significant excess of anhydrous ethanol, and toluene.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Remove the solvent (toluene and excess ethanol) using a rotary evaporator.

  • Purify the resulting crude this compound by vacuum distillation.

Section 4: Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow Workflow for Fischer Esterification of this compound Reactants Crotonic Acid + Ethanol (excess) Reaction Reaction Mixture in Reactor Reactants->Reaction Catalyst H2SO4 (catalyst) Catalyst->Reaction Heating Heating and Reflux Reaction->Heating Water_Removal Water Removal (e.g., Dean-Stark) Heating->Water_Removal Neutralization Neutralization (e.g., NaHCO3 wash) Heating->Neutralization Extraction Extraction & Drying Neutralization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification Product Pure this compound Purification->Product

Caption: A typical workflow for the synthesis of this compound via Fischer esterification.

Scale-Up Logic Diagram

Scale_Up_Challenges Key Considerations for Scaling Up this compound Synthesis cluster_0 Reaction Parameters cluster_1 Process Engineering cluster_2 Safety & Economics Kinetics Reaction Kinetics Heat_Transfer Heat Transfer Kinetics->Heat_Transfer Equilibrium Chemical Equilibrium Purification Purification Method Equilibrium->Purification Temp_Control Temperature Control Temp_Control->Heat_Transfer Scale_Up Successful Scale-Up Heat_Transfer->Scale_Up Mass_Transfer Mass Transfer (Mixing) Mass_Transfer->Scale_Up Purification->Scale_Up Safety Flammability & Handling Safety->Scale_Up Cost Cost of Raw Materials & Energy Cost->Scale_Up Catalyst Catalyst Lifetime Catalyst->Scale_Up

Caption: Interrelated factors to consider when scaling up this compound production.

References

Technical Support Center: Analysis of Ethyl Crotonate Purity by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of ethyl crotonate purity by Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when analyzing the purity of this compound by GC-MS?

A1: A primary challenge in analyzing this compound purity is ensuring the separation and accurate quantification of its geometric isomers, trans-ethyl crotonate and cis-ethyl crotonate. Due to their similar chemical properties, they can co-elute or have very close retention times, making accurate purity assessment difficult.

Q2: What are the expected major ions in the mass spectrum of this compound?

A2: For trans-ethyl crotonate (the more stable and common isomer), the mass spectrum is characterized by a molecular ion peak (M+) at m/z 114. Key fragment ions can be found at m/z 99, 86, 69, and 41. The base peak is typically at m/z 69.[1]

Q3: Can the GC-MS method distinguish between trans- and cis-ethyl crotonate?

A3: Yes, with a properly optimized GC method, it is possible to separate the trans and cis isomers. This typically requires a column with appropriate selectivity and a suitable temperature program. The Kovats retention index for trans-ethyl crotonate on a standard non-polar column is around 820-830, while for the cis-isomer, it is approximately 830.[1][2] This small difference highlights the need for an efficient capillary column.

Q4: What are the potential sources of impurities in this compound samples?

A4: Impurities can arise from the synthesis process or from degradation.

  • Synthesis-related impurities: These can include unreacted starting materials, by-products, or residual solvents.

  • Degradation products: this compound, particularly the trans-isomer, can undergo isomerization to the cis-isomer when exposed to heat, light, or certain catalytic conditions. Hydrolysis to crotonic acid and ethanol (B145695) is another potential degradation pathway, although less likely to be observed directly by GC-MS without derivatization.

Q5: How can I confirm the identity of a peak suspected to be an impurity?

A5: Peak identification can be achieved by:

  • Mass Spectral Library Matching: Comparing the obtained mass spectrum with a commercial library (e.g., NIST).

  • Analysis of Reference Standards: Injecting a certified reference standard of the suspected impurity to confirm its retention time and mass spectrum.

  • High-Resolution Mass Spectrometry (HRMS): To obtain an accurate mass and determine the elemental composition.

Experimental Protocol: GC-MS Analysis of this compound

This section details a standard methodology for the purity analysis of this compound.

1. Sample Preparation:

  • Solvent Selection: Use a high-purity volatile solvent such as dichloromethane, ethyl acetate, or hexane.

  • Dilution: Prepare a stock solution of this compound and dilute it to an appropriate concentration (e.g., 100 µg/mL) in the chosen solvent. For samples with suspected low-level impurities, a higher concentration may be necessary, but care should be taken to avoid column overload.

  • Internal Standard (Optional): For quantitative analysis, an internal standard (e.g., a stable, deuterated analog or a compound with similar chemical properties but a different retention time) can be added to all samples and standards.[3]

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column
Carrier Gas Helium, constant flow mode at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 split ratio) or Splitless for trace analysis
Oven Temperature Program Initial temperature: 50 °C (hold for 2 min), Ramp: 10 °C/min to 250 °C, Hold: 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 35 - 350

Data Presentation: Key Ions for Identification

The following table summarizes the key mass-to-charge ratios (m/z) for identifying this compound isomers.

CompoundMolecular WeightRetention Time (Approx.)*Key m/z Values
trans-Ethyl Crotonate114.14 g/mol ~7.5 min114 (M+), 99, 86, 69 (Base Peak), 41
cis-Ethyl Crotonate114.14 g/mol ~7.6 min114 (M+), 99, 86, 69 (Base Peak), 41

*Approximate retention time based on the provided GC method. Actual retention times may vary depending on the specific instrument and column conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Diagram: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Volatile Solvent Sample->Dilution ISTD Add Internal Standard (Optional) Dilution->ISTD Vial Transfer to GC Vial ISTD->Vial Injection Injection Vial->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration LibrarySearch Mass Spectral Library Search Integration->LibrarySearch Quantification Purity Quantification LibrarySearch->Quantification

Caption: Workflow for the GC-MS analysis of this compound purity.

Common Problems and Solutions
ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the inlet liner or column. 2. Column contamination. 3. Incorrect column installation.1. Use a deactivated inlet liner. 2. Trim the first 10-20 cm of the column. 3. Ensure a clean, square cut of the column and correct installation depth.
Poor Resolution of Isomers 1. Inefficient GC column. 2. Temperature program is too fast. 3. Carrier gas flow rate is not optimal.1. Use a high-efficiency capillary column (e.g., HP-5MS). 2. Decrease the oven ramp rate (e.g., to 5 °C/min) around the elution time of the isomers. 3. Optimize the carrier gas flow rate to achieve the best resolution.
Ghost Peaks 1. Contamination from the syringe or solvent. 2. Septum bleed. 3. Carryover from a previous injection.1. Run a solvent blank to identify the source of contamination. 2. Use a high-quality, low-bleed septum. 3. Implement a bake-out at the end of the GC run and/or use a solvent wash between injections.
Irreproducible Retention Times 1. Leaks in the system. 2. Fluctuations in oven temperature or carrier gas pressure. 3. Column degradation.1. Perform a leak check of the GC system. 2. Ensure stable GC conditions. 3. Condition or replace the GC column if it is old or has been subjected to high temperatures.

Diagram: Troubleshooting Logic for Isomer Separation

Troubleshooting_Isomers cluster_column Column & Inlet cluster_method GC Method Parameters cluster_sample Sample Issues Start Poor Resolution of This compound Isomers CheckColumn Is the column a high-resolution capillary (e.g., HP-5MS)? Start->CheckColumn CheckLiner Is the inlet liner clean and deactivated? CheckColumn->CheckLiner Yes Solution Improved Isomer Separation CheckColumn->Solution No, replace column CheckInstallation Is the column installed correctly with a clean cut? CheckLiner->CheckInstallation Yes CheckLiner->Solution No, replace liner CheckTemp Is the temperature ramp slow enough (<10°C/min)? CheckInstallation->CheckTemp Yes CheckInstallation->Solution No, reinstall column CheckFlow Is the carrier gas flow rate optimal (e.g., ~1 mL/min)? CheckTemp->CheckFlow Yes CheckTemp->Solution No, slow ramp rate CheckOverload Is the peak shape symmetrical (not fronting)? CheckFlow->CheckOverload Yes CheckFlow->Solution No, optimize flow CheckOverload->Solution Yes CheckOverload->Solution No, dilute sample

Caption: Troubleshooting decision tree for poor separation of this compound isomers.

References

resolving peaks in the NMR spectrum of ethyl crotonate reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Crotonate Reaction Analysis

This guide provides troubleshooting advice and answers to frequently asked questions regarding the resolution of overlapping peaks in the NMR spectrum of reaction mixtures containing this compound.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my 1H NMR spectrum of an this compound reaction mixture overlapping?

Peak overlap in 1H NMR spectra is common, especially in reaction mixtures containing multiple components with similar chemical environments, such as the starting material, product, and various side products.[1] For this compound, the vinyl protons (CH=CH) and the ethyl ester protons (OCH2CH3) of the reactant, product, and byproducts may have very similar chemical shifts, leading to signal overlap.[1]

Q2: What are the typical 1H NMR chemical shifts for this compound?

The proton NMR spectrum of this compound is well-resolved in a standard solvent like CDCl3.[2][3] The expected chemical shifts are summarized in the table below. Significant deviation from these values or the appearance of additional peaks indicates the presence of other species.

Table 1: Typical 1H NMR Chemical Shifts for this compound in CDCl3

ProtonsPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH3 (ester)1~1.25Triplet~7.1
O-CH22~4.18Quartet~7.1
=CH-6~5.83Doublet of Quartets~15.7, ~1.8
=CH-7~6.95Doublet of Quartets~15.7, ~6.9
CH3 (vinyl)8~1.88Doublet of Doublets~6.9, ~1.8

Data sourced from multiple references providing spectra of this compound.[2][3][4]

Q3: I suspect I have a mixture of the starting material and the Michael addition product. How can I begin to differentiate them?

For a hypothetical Michael addition reaction, the product's spectrum will show characteristic changes compared to the starting this compound. Specifically, the vinyl protons at ~5.8-7.0 ppm will be absent and replaced by new signals corresponding to protons on the newly formed single-bonded carbon chain. The table below illustrates a potential scenario of overlapping signals.

Table 2: Hypothetical 1H NMR Data for a Michael Addition Reaction Mixture

CompoundProtonsExpected Chemical Shift (δ, ppm)Potential for Overlap
This compound (Start) O-CH2~4.18High (with product O-CH2)
CH3 (ester)~1.25High (with product CH3)
Vinyl Protons~5.8-7.0Unique to starting material
Michael Adduct (Product) O-CH2~4.12High (with start O-CH2)
CH3 (ester)~1.20High (with start CH3)
New CH/CH2~2.4-2.8Unique to product

Troubleshooting Guide: Resolving Overlapping Peaks

If you are facing overlapping signals that prevent clear analysis of your reaction mixture, the following troubleshooting steps can be employed.

Issue: Vinyl and alkyl signals are overlapping, making it difficult to determine the conversion rate.

Solution 1: Change the NMR Solvent

The chemical shift of a proton is influenced by its surrounding environment, including the solvent.[5] Changing from a non-polar solvent like CDCl3 to an aromatic solvent like benzene-d6 (B120219) can alter the chemical shifts of different protons to varying degrees, potentially resolving the overlap.[6][7] Protons located in different parts of a molecule will experience different shielding or deshielding effects due to the magnetic anisotropy of the aromatic solvent.[7]

Solution 2: Use a Lanthanide Shift Reagent (LSR)

Lanthanide shift reagents are paramagnetic complexes that can coordinate with Lewis basic sites in a molecule, such as the carbonyl oxygen of the ester group in this compound.[7][8] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance of the proton from the coordination site, often simplifying complex spectra.[8][9] Europium-based reagents typically cause downfield shifts, while praseodymium reagents cause upfield shifts.[8]

Solution 3: Vary the Temperature

For molecules that exist as a mixture of conformers or rotamers, changing the temperature of the NMR experiment can sometimes resolve overlapping signals.[6] By altering the rate of interconversion between different conformations, the observed chemical shifts may change, potentially moving peaks apart.

Solution 4: Employ 2D NMR Spectroscopy

Two-dimensional NMR techniques can provide significantly more information than a 1D spectrum by spreading the signals across two frequency axes.[10]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled (typically 2-3 bonds apart).[11][12] Cross-peaks in a COSY spectrum show which protons are coupled to each other, allowing you to trace out the spin systems of the different molecules in your mixture.[3][13]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to.[10][12] This is extremely useful for resolving overlapping 1H signals, as it is less likely for two protons attached to different carbons to have both their proton and carbon chemical shifts be identical.

Experimental Protocols

Protocol 1: Solvent Change Study

  • Sample Preparation (CDCl3): Prepare your sample of the this compound reaction mixture in CDCl3 as you normally would (e.g., 5-10 mg in 0.6 mL of solvent).

  • Acquire Spectrum 1: Obtain a standard 1H NMR spectrum.

  • Sample Recovery: Carefully evaporate the CDCl3 under a gentle stream of nitrogen or on a rotary evaporator.

  • Sample Preparation (Benzene-d6): Re-dissolve the residue in 0.6 mL of benzene-d6.

  • Acquire Spectrum 2: Obtain a second 1H NMR spectrum.

  • Analysis: Compare the two spectra to see if the overlapping peaks have resolved.

Protocol 2: Using a Lanthanide Shift Reagent

  • Initial Sample Prep: Prepare a solution of your reaction mixture in a dry, non-coordinating solvent like CDCl3.[8] Ensure the solvent is free of stabilizers like ethanol, which can compete for the shift reagent.[8]

  • Acquire Baseline Spectrum: Run a standard 1H NMR spectrum of your sample.

  • Prepare LSR Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)3) in the same deuterated solvent.

  • Titration: Add a small aliquot (e.g., 1-2 mg worth) of the LSR to your NMR tube.

  • Acquire New Spectrum: Shake the tube gently to mix and acquire a new 1H NMR spectrum.

  • Repeat: Continue adding small amounts of the LSR and acquiring spectra until the desired peak separation is achieved. Keep track of which peaks are shifting to maintain correct assignments.[8]

Protocol 3: 2D COSY Experiment

  • Sample Preparation: Prepare a slightly more concentrated sample of your reaction mixture (15-20 mg in 0.6 mL of solvent) to ensure a good signal-to-noise ratio.

  • Instrument Setup: Load a standard COSY pulse program on the NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width in both dimensions (F1 and F2) to cover all proton signals (e.g., 0-10 ppm).

    • The number of increments in the F1 dimension will determine the resolution; 256-512 increments are typical.

    • Set the number of scans per increment based on your sample concentration (e.g., 4-16 scans).

  • Data Processing and Analysis: After acquisition, the data is Fourier transformed in both dimensions. Analyze the resulting 2D spectrum to identify cross-peaks that indicate J-coupling between protons.[11]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Overlapping NMR Peaks start Overlapping Peaks Observed in 1H NMR Spectrum check_purity Is the sample known to be a mixture? start->check_purity simple_adjust Initial Checks: - Re-shim the spectrometer - Increase number of scans check_purity->simple_adjust No solvent_change Change NMR Solvent (e.g., CDCl3 to C6D6) check_purity->solvent_change Yes not_resolved Peaks Still Overlapping simple_adjust->not_resolved resolved Peaks Resolved solvent_change->resolved solvent_change->not_resolved lsr Use Lanthanide Shift Reagent (e.g., Eu(fod)3) lsr->resolved lsr->not_resolved temp_change Vary Temperature temp_change->resolved temp_change->not_resolved two_d_nmr Perform 2D NMR (COSY, HSQC) two_d_nmr->resolved not_resolved->lsr Try next method not_resolved->temp_change not_resolved->two_d_nmr

Caption: A workflow for troubleshooting overlapping peaks in an NMR spectrum.

ShiftReagentMechanism Mechanism of Lanthanide Shift Reagent cluster_1 With Shift Reagent mol_no_lsr O R-O-C=CH-CH-R' Ha Hb spectrum_no_lsr 1H NMR Spectrum (Overlapping Peaks) mol_no_lsr:h1_a->spectrum_no_lsr mol_with_lsr O R-O-C=CH-CH-R' Ha Hb lsr Eu(fod)3 lsr->mol_with_lsr:f0 Coordinates to Lewis basic site (C=O) spectrum_with_lsr 1H NMR Spectrum (Resolved Peaks) mol_with_lsr:h2_a->spectrum_with_lsr δa' << δb' mol_with_lsr:h2_b->spectrum_with_lsr

References

Technical Support Center: Managing Exothermic Reactions with Ethyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving ethyl crotonate. The information is presented in a question-and-answer format to directly address potential issues and ensure the safe execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: this compound is a flammable liquid and vapor, posing a significant fire risk.[1][2] While stable under normal conditions, its reactions, particularly polymerization, Michael additions, and reductions, can be highly exothermic. The primary hazard is a thermal runaway, where the reaction's heat generation surpasses the cooling system's capacity. This leads to a rapid temperature and pressure increase within the reactor, potentially causing boiling, vessel over-pressurization, and the release of flammable vapors.[3]

Q2: What factors can contribute to a loss of thermal control in reactions with this compound?

A2: Several factors can lead to a loss of control over an exothermic reaction involving this compound:

  • Rapid Reagent Addition: Adding a reactant too quickly can accelerate the reaction rate beyond the system's ability to remove heat.

  • Inadequate Cooling: Insufficient cooling capacity, coolant flow rate, or a high coolant temperature can lead to heat accumulation.

  • Poor Agitation: Inefficient stirring can create localized hot spots where the reaction rate is significantly higher, potentially initiating a runaway.

  • Incorrect Reagent Concentration: Using higher concentrations of reactants than specified can lead to a faster and more energetic reaction.

  • Scale-up Issues: The heat generated by a reaction increases with volume, while the heat removal capacity (surface area) does not increase proportionally. A reaction that is manageable on a small scale can become hazardous when scaled up without proper engineering considerations.

Q3: Are there specific reaction types with this compound that are particularly prone to exotherms?

A3: Yes, several common reactions with α,β-unsaturated esters like this compound are known to be exothermic:

  • Free-Radical Polymerization: The polymerization of vinyl monomers is a classic example of a highly exothermic process. The heat of polymerization for esters similar to this compound can be significant, necessitating careful thermal management.

  • Michael Additions: The conjugate addition of nucleophiles (e.g., amines, thiols) to the double bond of this compound is often exothermic.

  • Reduction Reactions: Reduction of the ester or the double bond using reagents like metal hydrides can release a substantial amount of heat.

  • Diels-Alder Reactions: While often requiring heat to initiate, these cycloaddition reactions can also be exothermic, especially at higher concentrations.

Troubleshooting Guide

This guide provides systematic steps to address common issues encountered during exothermic reactions with this compound.

Problem Potential Causes Immediate Actions & Solutions
Sudden, Unexpected Temperature Spike 1. Reagent addition is too fast. 2. Cooling system malfunction. 3. Agitator failure or insufficient speed. 4. Incorrectly high concentration of a reactant. Immediate Actions: 1. Immediately cease all reagent addition.2. Ensure maximum cooling is applied (e.g., increase coolant flow, lower coolant temperature).3. Verify that the agitator is functioning correctly.Solutions: • If the temperature continues to rise, prepare for emergency quenching (see Experimental Protocols).• Once the temperature is stable, re-evaluate the addition rate and cooling capacity before proceeding.• If agitation has failed, do not restart it without a thorough risk assessment, as it may suddenly mix unreacted reagents and cause a violent exotherm.
Reaction Temperature Not Increasing (Stalling) 1. Reaction has not reached its activation temperature. 2. Inhibitor present in this compound was not removed. 3. Catalyst is inactive or insufficient. 4. A dangerous accumulation of unreacted reagents. Immediate Actions: 1. Stop reagent addition.Solutions: • Check the temperature of the heating bath.• Verify that any required inhibitor removal step was performed.• Consider adding a small, controlled amount of catalyst if appropriate for the reaction.• CRITICAL: Be extremely cautious about adding more reagents or significantly increasing the temperature, as a sudden initiation could lead to a runaway reaction with the accumulated material.
Localized Hot Spots or Gassing 1. Poor mixing. 2. Solid reagent not dissolving or dispersing. 3. Viscosity of the reaction mixture has increased significantly (gel effect in polymerization). Immediate Actions: 1. Stop reagent addition.Solutions: • Increase the agitation speed if safe to do so.• If a solid is not dissolving, consider if a different solvent or addition method is needed.• In polymerization, the "gel effect" can severely limit heat transfer. It may be necessary to dilute the reaction mixture if the viscosity becomes too high.
Pressure Increase in a Sealed Vessel 1. Solvent or reactant is boiling. 2. A gaseous byproduct is being generated. 3. Approaching a thermal runaway. Immediate Actions: 1. Immediately apply maximum cooling.2. Stop all reagent addition.Solutions: • If the pressure continues to rise, vent the reactor to a safe location (e.g., a scrubber or fume hood) if the system is designed for it.• Have an emergency quench plan ready.

Data Presentation

While specific calorimetric data for many this compound reactions is not widely available in the public domain, the following table summarizes its key physical properties relevant to managing reaction thermodynamics.

PropertyValue
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Boiling Point 142-143 °C
Flash Point 2.22 °C (Tag Closed Cup)[4]
NFPA 704 Ratings Health: 2, Flammability: 3, Instability: 0[1]

Experimental Protocols

The following are generalized, best-practice protocols for common exothermic reactions involving this compound. Always perform a thorough risk assessment before conducting any experiment.

Protocol 1: Controlled Free-Radical Polymerization of this compound
  • Reactor Setup:

    • Equip a jacketed reactor with a mechanical stirrer, thermocouple, reflux condenser, and a port for reagent addition (e.g., a syringe pump or addition funnel).

    • Ensure the reactor is connected to a cooling/heating circulator with sufficient capacity.

  • Inhibitor Removal:

    • If necessary, pass the this compound through a column of activated alumina (B75360) to remove the storage inhibitor (e.g., hydroquinone).

  • Initial Charge:

    • Charge the reactor with the solvent and this compound.

    • Begin agitation and heat the mixture to the desired reaction temperature (e.g., 70-80 °C).

  • Initiator Addition (Semi-batch):

    • Dissolve the free-radical initiator (e.g., AIBN, benzoyl peroxide) in a portion of the solvent.

    • Using a syringe pump, add the initiator solution to the reactor at a slow, controlled rate.

  • Temperature Monitoring and Control:

    • Continuously monitor the internal reaction temperature.

    • The rate of initiator addition should be adjusted to maintain the temperature within a narrow range (e.g., ±2 °C).

    • If the temperature rises unexpectedly, immediately stop the initiator addition and apply cooling.

  • Quenching a Runaway Polymerization:

    • In the event of a thermal runaway, have a quench solution ready. A common quenching agent for free-radical polymerizations is a solution of a radical scavenger like hydroquinone (B1673460) or 1,4-benzoquinone (B44022) in a suitable solvent.[5]

    • The quench solution should be added rapidly to the reaction mixture to inhibit the polymerization and halt heat generation.

Protocol 2: Controlled Michael Addition of an Amine to this compound
  • Reactor Setup:

    • Use a similar setup to the polymerization protocol, ensuring efficient stirring and temperature control. An ice bath should be readily available for immediate cooling.

  • Initial Charge:

    • Charge the reactor with this compound and a suitable solvent.

    • Cool the solution to the desired starting temperature (e.g., 0-5 °C), especially for highly reactive amines.

  • Amine Addition:

    • Add the amine dropwise to the stirred solution of this compound.

  • Temperature Monitoring and Control:

    • Monitor the internal temperature closely during the addition. The addition rate should be controlled to prevent the temperature from rising significantly above the set point.

    • Use the cooling jacket or an ice bath to dissipate the heat of reaction.

  • Reaction Completion and Workup:

    • After the addition is complete, allow the reaction to stir at the controlled temperature until completion (monitored by TLC or other appropriate analytical methods).

    • Proceed with the standard aqueous workup.

Visualizations

Exotherm_Troubleshooting start Exothermic Reaction with This compound in Progress temp_spike Unexpected Temperature Spike? start->temp_spike temp_spike->start No stop_addition IMMEDIATE ACTION: Stop All Reagent Addition temp_spike->stop_addition Yes max_cooling IMMEDIATE ACTION: Apply Maximum Cooling stop_addition->max_cooling check_agitation Check Agitation max_cooling->check_agitation stable Temperature Stabilized? check_agitation->stable runaway Thermal Runaway Imminent stable->runaway No continue_safe Re-evaluate and Continue with Caution stable->continue_safe Yes quench Execute Emergency Quench Protocol runaway->quench end Process Complete/Stopped quench->end continue_safe->end

Caption: Troubleshooting workflow for a temperature spike.

Michael_Addition_Workflow A 1. Setup Jacketed Reactor (Stirrer, Thermocouple, Addition Funnel) B 2. Charge Reactor with This compound and Solvent A->B C 3. Cool to Target Temperature (e.g., 0-5 °C) B->C D 4. Add Nucleophile (e.g., Amine) Dropwise via Addition Funnel C->D E 5. Continuously Monitor Temperature D->E F 6. Control Addition Rate to Maintain Target Temperature E->F Adjust Rate G 7. Stir to Completion After Addition is Finished E->G Addition Complete F->D H 8. Reaction Workup G->H

Caption: Experimental workflow for a controlled Michael addition.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl Crotonate and Ethyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ethyl crotonate and ethyl acrylate (B77674), two common α,β-unsaturated esters. Understanding their distinct reactivity profiles is crucial for selecting the appropriate reagent in organic synthesis, polymer science, and drug development. The primary difference lies in the presence of a methyl group at the β-position of this compound, which introduces significant steric and electronic effects absent in ethyl acrylate. These differences manifest in their susceptibility to nucleophilic attack, their performance in cycloaddition reactions, and their polymerization characteristics.

Overview of Structural and Electronic Differences

Ethyl acrylate (CH₂=CHCOOEt) and this compound (CH₃CH=CHCOOEt) are both α,β-unsaturated esters, featuring a carbon-carbon double bond conjugated with a carbonyl group. This conjugation renders the β-carbon electrophilic and susceptible to attack by nucleophiles.[1] However, the key distinction is the β-methyl group in this compound.

  • Steric Hindrance: The methyl group in this compound sterically encumbers the β-carbon and the double bond. This hindrance can impede the approach of nucleophiles or other reactants, often leading to slower reaction rates compared to the sterically unhindered ethyl acrylate.[2][3]

  • Electronic Effects: The methyl group is weakly electron-donating through hyperconjugation. This effect slightly increases the electron density of the carbon-carbon double bond in this compound, reducing the electrophilicity of the β-carbon compared to that of ethyl acrylate.

These fundamental differences are the primary drivers for the observed variations in their chemical reactivity.

Caption: Structural and electronic comparison of ethyl acrylate and this compound.

Reactivity in Michael Additions

The Michael addition, or conjugate addition, is a hallmark reaction for α,β-unsaturated carbonyl compounds.[1][4] In this reaction, a nucleophile attacks the electrophilic β-carbon. Due to the electronic and steric factors discussed, ethyl acrylate is generally a significantly better Michael acceptor than this compound.

Ethyl acrylate reacts readily with a wide range of nucleophiles, including amines, thiols, and carbanions.[5][6][7] In contrast, the steric bulk and reduced electrophilicity of the β-carbon in this compound often lead to much slower reaction times and may require stronger bases or more potent nucleophiles to achieve comparable yields.[8] For instance, in thiol-Michael additions, the reaction with acrylates is often considered a "click" reaction due to its speed and efficiency, while additions to crotonates are less facile.[9][10]

Quantitative Data for Michael Addition
NucleophileMichael AcceptorCatalyst/SolventReaction TimeYieldReference
BenzylamineMthis compoundMethanol (B129727) (Microwave)3 h83-98%[8]
BenzylamineMethyl AcrylateMethanol (Microwave)1.5 h92%[8]
EthanethiolEthyl AcrylateTriethylamine (B128534)/THF- (Fast)High[6]
Thiol GlycolateEthyl AcrylateTriethylamine5 h90%[11]

Note: Direct comparative kinetic data under identical conditions is sparse. The table illustrates general trends from different studies. Methyl esters are included as close analogs where ethyl ester data was unavailable.

G cluster_workflow Generalized Michael Addition Workflow start Reactants: α,β-Unsaturated Ester + Nucleophile (Nu-H) catalyst Add Base or Nucleophilic Catalyst start->catalyst reaction Nucleophilic attack at β-carbon catalyst->reaction protonation Proton Transfer reaction->protonation product Michael Adduct protonation->product

Caption: Experimental workflow for a typical Michael addition reaction.
Experimental Protocol: Thiol-Michael Addition to Ethyl Acrylate

This protocol is a representative procedure for the amine-catalyzed addition of a thiol to ethyl acrylate.[5][11]

  • Reactant Preparation: In a round-bottom flask, dissolve ethyl acrylate (1.0 equivalent) and the desired thiol (e.g., 1-butanethiol, 1.0 equivalent) in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF).

  • Initiation: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA, ~1-5 mol%), to the stirred solution at room temperature.[11]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or 1H NMR spectroscopy, observing the disappearance of the vinyl proton signals of ethyl acrylate.[9][10]

  • Workup: Once the reaction is complete (typically within a few hours), dilute the mixture with a solvent like ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting thioether product by column chromatography if necessary.

Reactivity in Diels-Alder Reactions

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene (B86901) ring.[12] Both ethyl acrylate and this compound can act as dienophiles. The reactivity in a normal-demand Diels-Alder reaction is enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene.[13]

Ethyl acrylate is a good dienophile used in numerous Diels-Alder reactions.[14] this compound, however, is generally less reactive. Its electron-donating β-methyl group slightly deactivates the double bond for reaction with electron-rich dienes. Furthermore, the steric hindrance of the methyl group can disfavor the formation of the typically preferred endo product, potentially leading to lower endo:exo ratios.[12][15] For many acrylates, the endo selectivity is not very pronounced without the use of a Lewis acid catalyst.[12]

Quantitative Data for Diels-Alder Reaction with Cyclopentadiene (B3395910)
DienophileCatalystTemperatureYieldendo:exo RatioReference
Ethyl AcrylateEt₂AlCl-78 °CHigh>95:5[15]
Methyl AcrylateNone100 °C-~1:1[16]
Acrylates (general)None--Not very pronounced[12]

G cluster_TS [4+2] Cycloaddition Transition States cluster_Products Cycloadducts Reactants Diene + Dienophile (e.g., Ethyl Acrylate) Endo_TS Endo TS (Kinetic Control) Reactants->Endo_TS Lower ΔG‡ (Often Preferred) Exo_TS Exo TS Reactants->Exo_TS Higher ΔG‡ Endo_P Endo Product Endo_TS->Endo_P Exo_P Exo Product Exo_TS->Exo_P

Caption: Energy profile for endo and exo pathways in the Diels-Alder reaction.
Experimental Protocol: Diels-Alder Reaction of Ethyl Acrylate

This protocol describes a typical procedure for the reaction between cyclopentadiene (which must be freshly cracked from its dimer) and an acrylate.[15][17]

  • Preparation: In a flame-dried, inert-atmosphere flask, dissolve ethyl acrylate (1.0 equivalent) in a dry solvent such as dichloromethane (B109758) or toluene (B28343) and cool the solution to an appropriate temperature (e.g., 0 °C or -78 °C for catalyzed reactions).

  • Diene Addition: Add freshly cracked cyclopentadiene (1.1-1.2 equivalents) dropwise to the stirred solution.

  • Catalysis (Optional): For enhanced rate and stereoselectivity, a Lewis acid catalyst (e.g., Et₂AlCl, 1.1 equivalents) can be added prior to the diene.[15]

  • Reaction: Allow the reaction to stir for several hours, monitoring by TLC.

  • Quenching and Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the layers, extract the aqueous layer with the organic solvent, and combine the organic fractions.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The product can be purified by column chromatography.

Reactivity in Polymerization

Ethyl acrylate is a widely used monomer in the production of polymers and copolymers for resins, plastics, and adhesives.[14] It undergoes polymerization readily, typically via free-radical mechanisms.[18]

This compound, on the other hand, is significantly less prone to polymerization. The steric hindrance from the β-methyl group makes it difficult for polymer chains to propagate. While polymerization of crotonates is possible, it often requires specific catalytic systems like group-transfer polymerization (GTP) to achieve controlled results and high molecular weight polymers.[19] The differing reactivity has been exploited in dual-curing systems, where an acrylate can be selectively reacted via Michael addition, leaving a less reactive methacrylate (B99206) or crotonate group available for a subsequent polymerization step.[18]

Comparative Polymerization Data
MonomerPolymerization MethodKey FindingsReference
Ethyl AcrylateRedox Initiator (Aqueous)Readily polymerizes; kinetics studied.
Ethyl AcrylateCopolymerizationUsed in a wide variety of copolymers.[14]
This compoundGroup-Transfer PolymerizationControlled polymerization is possible; polymer tacticity affects Tg.[19]
Methacrylates*Base-CatalyzedMuch less reactive than acrylates in Michael additions, allowing for sequential reactions.[11][18]

*Methacrylates are often used as a proxy for the reactivity of β-substituted acrylates like crotonates, showing significantly reduced reactivity due to steric and electronic effects.[18]

G cluster_workflow Free-Radical Polymerization Workflow Monomer Monomer (e.g., Ethyl Acrylate) Initiation Initiation I₂ → 2 I• I• + M → I-M• Monomer->Initiation Initiator Initiator (I₂) Initiator->Initiation Propagation Propagation I-M• + n(M) → I-(M)ₙ₊₁• Initiation->Propagation Termination Termination (Combination or Disproportionation) Propagation->Termination Polymer Polymer Termination->Polymer

Caption: Key stages of a free-radical polymerization process.
Experimental Protocol: Free-Radical Polymerization of Ethyl Acrylate

This is a general procedure for the bulk free-radical polymerization of ethyl acrylate.

  • Preparation: To a reaction vessel, add purified ethyl acrylate monomer. Commercial ethyl acrylate contains inhibitors that must be removed prior to polymerization, typically by passing it through a column of basic alumina.

  • Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a concentration typically ranging from 0.1 to 1 mol% relative to the monomer.

  • Polymerization: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature that causes thermal decomposition of the initiator (e.g., 60-80 °C for AIBN). The solution will become increasingly viscous as the polymer forms.

  • Termination: The reaction is typically run for a set time to achieve the desired conversion and molecular weight. To stop the reaction, cool the mixture to room temperature.

  • Isolation: Dissolve the viscous polymer solution in a suitable solvent like THF and precipitate the polymer by pouring the solution into a non-solvent such as methanol or hexane.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to remove residual solvent and monomer.

Conclusion

The reactivity of ethyl acrylate and this compound is fundamentally dictated by the absence or presence of a β-methyl group. Ethyl acrylate, being sterically unhindered and more electrophilic, is the more reactive substrate across a range of important chemical transformations.

  • In Michael additions , ethyl acrylate reacts faster and under milder conditions.

  • In Diels-Alder reactions , ethyl acrylate is a more reactive dienophile.

  • In polymerization , ethyl acrylate polymerizes much more readily than this compound.

This compound's lower reactivity, a direct consequence of steric hindrance and electronic donation from its methyl group, necessitates more forcing conditions or specialized catalytic systems to achieve similar transformations. This comparative analysis provides a framework for researchers to make informed decisions when selecting between these two versatile α,β-unsaturated esters for synthesis and materials science applications.

References

A Comparative Guide to Ethyl Crotonate and Methyl Crotonate in Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, frequently employs α,β-unsaturated esters as electrophilic acceptors. Among these, ethyl crotonate and mthis compound are two of the most common reagents. This guide provides an objective comparison of their performance in Michael additions, supported by general reactivity principles and detailed experimental protocols for their use. While direct, side-by-side quantitative comparisons in the literature are scarce, this guide will infer their relative performance based on established steric and electronic effects.

Executive Summary

Both this compound and mthis compound are effective Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles. The primary difference between them lies in the steric and electronic properties of their ester alkyl groups. The ethyl group is slightly larger and more electron-donating than the methyl group. These subtle differences can influence reaction rates and yields, though in many standard applications, the choice between the two may be dictated by factors such as cost, availability, or the specific requirements of a multi-step synthesis.

Theoretical Comparison: Steric and Electronic Effects

The reactivity of α,β-unsaturated esters in Michael additions is influenced by both steric hindrance around the carbonyl group and the electrophilicity of the β-carbon.

  • Steric Effects: The ethyl group is bulkier than the methyl group. This increased steric hindrance in this compound could potentially slow down the rate of nucleophilic attack at the β-carbon, especially with larger nucleophiles. However, for many common Michael donors, such as malonates, this difference in steric bulk is often considered to be minimal and may not significantly impact the overall outcome of the reaction.

  • Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. The ethyl group has a slightly stronger positive inductive effect (+I) than the methyl group. This increased electron-donating character can slightly decrease the electrophilicity of the β-carbon in this compound compared to mthis compound, potentially leading to a slower reaction rate.

Inference on Reactivity: Based on these general principles, mthis compound is expected to be slightly more reactive than this compound in Michael additions . The smaller size of the methyl group reduces steric hindrance, and its weaker electron-donating nature maintains a higher electrophilicity at the β-carbon. However, it is crucial to note that these effects are generally subtle and can be influenced by the specific nucleophile, catalyst, and reaction conditions employed.

Data Presentation

As no direct comparative studies with quantitative data were identified in the public domain, a table summarizing the expected relative performance based on theoretical principles is presented below.

FeatureMthis compoundThis compoundRationale
Relative Reactivity HigherLowerLess steric hindrance and weaker electron-donating group in mthis compound lead to a more electrophilic β-carbon.
Steric Hindrance LowerHigherThe methyl group is smaller than the ethyl group.
Electronic Effect Weaker +I EffectStronger +I EffectThe ethyl group is more electron-donating than the methyl group.

Experimental Protocols

The following are detailed, representative experimental protocols for the Michael addition of diethyl malonate to both this compound and mthis compound, catalyzed by sodium ethoxide. These protocols are based on established procedures for similar reactions.

Experimental Protocol 1: Michael Addition of Diethyl Malonate to this compound

Objective: To synthesize diethyl 2-(1-ethoxycarbonylethyl)malonate.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol (B145695)

  • Diethyl ether

  • 10% Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas, which should be safely vented. Continue adding sodium until the desired molar equivalent of sodium ethoxide is formed.

  • Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl malonate dropwise to the sodium ethoxide solution with stirring.

  • Addition of this compound: After the addition of diethyl malonate is complete, add this compound dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold 10% hydrochloric acid to neutralize the excess base. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Experimental Protocol 2: Michael Addition of Diethyl Malonate to Mthis compound

Objective: To synthesize diethyl 2-(1-methoxycarbonylethyl)malonate.

Materials:

  • Mthis compound

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • 10% Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: Follow the same procedure as in Experimental Protocol 1 to prepare a solution of sodium ethoxide in absolute ethanol.

  • Reaction Setup: Add diethyl malonate dropwise to the stirred sodium ethoxide solution at room temperature.

  • Addition of Mthis compound: Subsequently, add mthis compound dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction's completion via TLC.

  • Work-up: Cool the reaction mixture and neutralize it by pouring it into ice-cold 10% hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent by rotary evaporation. Purify the resulting crude product by vacuum distillation.

Visualizations

Reaction Mechanism

The following diagram illustrates the general base-catalyzed mechanism for the Michael addition of a malonate ester to a crotonate ester.

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Malonate R'OOC-CH2-COOR' Enolate R'OOC-CH(-)-COOR' Malonate->Enolate Deprotonation Base B: Base->Malonate Protonated_Base BH Crotonate CH3-CH=CH-COOR Enolate->Crotonate Conjugate Addition Intermediate_Enolate CH3-CH(-)-CH(Enolate)-COOR Protonated_Base->Intermediate_Enolate Crotonate->Intermediate_Enolate Product CH3-CH(BH)-CH(Enolate)-COOR Intermediate_Enolate->Product Protonation Final_Product CH3-CH2-CH(Malonate)-COOR Product->Final_Product Tautomerization & Work-up

Caption: General mechanism of a base-catalyzed Michael addition.

Experimental Workflow

The following diagram outlines a typical workflow for a Michael addition experiment as described in the protocols.

Experimental_Workflow start Start prep_base Prepare Sodium Ethoxide Solution start->prep_base add_malonate Add Diethyl Malonate prep_base->add_malonate add_crotonate Add Crotonate Ester add_malonate->add_crotonate reflux Reflux Reaction Mixture add_crotonate->reflux workup Aqueous Work-up & Extraction reflux->workup purify Dry and Concentrate workup->purify distill Vacuum Distillation purify->distill end End distill->end

Caption: A typical experimental workflow for a Michael addition.

Conclusion

Validating the Structure of Ethyl Crotonate: A 2D NMR Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the structural elucidation of ethyl crotonate, showcasing the power of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against other analytical techniques. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data and protocols integral to structural validation.

The precise determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. For a relatively simple yet illustrative molecule like this compound, 2D NMR spectroscopy offers a powerful and non-destructive method for unambiguous structural assignment.[1][2] This guide delves into the validation of the this compound structure using a suite of 2D NMR experiments, presenting the supporting data and comparing this approach with alternative methods such as mass spectrometry and X-ray crystallography.

Unambiguous Assignment through 2D NMR

Two-dimensional NMR techniques provide a detailed map of connectivity and spatial relationships within a molecule, resolving the ambiguities that can arise in one-dimensional (1D) spectra.[1] For this compound, key 2D NMR experiments include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Data Presentation: 2D NMR Analysis of this compound

The following tables summarize the quantitative data obtained from the 1D and 2D NMR analysis of this compound in deuterated chloroform (B151607) (CDCl3).

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.

Atom No.¹H Chemical Shift (ppm)¹H Multiplicity¹H Coupling Constants (Hz)¹³C Chemical Shift (ppm)
11.23tJ = 7.114.3
24.12qJ = 7.160.2
3---166.6
45.84dqJ = 15.5, 1.8123.1
56.92dqJ = 15.5, 6.9144.5
61.86ddJ = 6.9, 1.818.2

Data compiled from multiple sources.[3][4]

Experimental Workflow for Structural Validation

The logical flow for validating the structure of this compound using 2D NMR is depicted in the following diagram. This process begins with the acquisition of basic 1D spectra and progresses through a series of 2D experiments to build a complete picture of the molecular structure.

ethyl_crotonate_nmr_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structure Elucidation 1H_NMR ¹H NMR COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY Identifies proton spin systems HSQC HSQC (¹H-¹³C One-Bond Correlations) 1H_NMR->HSQC Provides proton chemical shifts HMBC HMBC (¹H-¹³C Long-Range Correlations) 1H_NMR->HMBC Provides proton chemical shifts 13C_NMR ¹³C NMR & DEPT 13C_NMR->HSQC Provides carbon chemical shifts 13C_NMR->HMBC Provides carbon chemical shifts Fragment_Assembly Assemble Fragments COSY->Fragment_Assembly HSQC->Fragment_Assembly Connects protons to directly attached carbons HMBC->Fragment_Assembly Connects fragments across quaternary carbons and heteroatoms Final_Structure Confirm Ethyl Crotonate Structure Fragment_Assembly->Final_Structure

2D NMR structural validation workflow for this compound.

Comparison with Alternative Structural Elucidation Techniques

While 2D NMR is a powerful tool, other analytical methods can also provide structural information. Here, we compare 2D NMR with Mass Spectrometry and X-ray Crystallography for the analysis of small molecules like this compound.

Table 2: Comparison of 2D NMR with Mass Spectrometry and X-ray Crystallography.

Feature2D NMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed atomic connectivity, stereochemistry, and solution-state conformation.[1]Molecular weight, elemental composition, and fragmentation patterns.[5]Precise 3D atomic coordinates in the solid state, absolute stereochemistry.[6]
Sample Requirements Soluble sample, typically mg quantities in deuterated solvent.[7]Very small sample amount (sub-µg), can be coupled with chromatography (LC-MS).[7][8]A single, well-ordered crystal.[6]
Sample State Solution, allowing for the study of dynamic processes.[9]Typically gas phase after ionization.[5]Solid (crystalline) state.[9]
Advantages Non-destructive, provides detailed structural information in a native-like state.[7][9]High sensitivity, high throughput, and provides accurate molecular weight.[7][10]Provides unambiguous atomic resolution structures.[9]
Limitations Lower sensitivity compared to MS, can be time-consuming for complex molecules.[7]Does not directly provide stereochemical or conformational information.[10]Requires crystal formation which can be a significant bottleneck.[6][11]

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.

COSY (Correlation Spectroscopy) Experiment
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl3.

  • 1D ¹H Spectrum : Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.[12]

  • COSY Setup : Load a standard COSY pulse program (e.g., cosygpqf).[13] The spectral widths in both dimensions (F1 and F2) should be set to cover all proton signals.[12]

  • Acquisition : Set the number of scans (e.g., 8-16) and the number of increments in the indirect dimension (e.g., 256-512).[12] The experiment should be run without sample spinning.[13]

  • Processing : Process the acquired data using a Fourier transform in both dimensions (xfb).[12] The resulting spectrum can be symmetrized to improve clarity.[13]

HSQC (Heteronuclear Single Quantum Coherence) Experiment
  • Sample Preparation : Use the same sample as for the COSY experiment.

  • 1D Spectra : Acquire both ¹H and ¹³C{¹H} 1D spectra to determine the spectral widths and transmitter offsets for both nuclei.[14]

  • HSQC Setup : Load a standard gradient-enhanced HSQC pulse program (e.g., hsqcedetgpsisp).[14][15] Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).[14]

  • Acquisition : Set the number of scans (e.g., 2-8) and the number of increments (e.g., 128-256).[15] The experiment should be performed without sample spinning.[15]

  • Processing : Process the data using a Fourier transform in both dimensions.[16] Phase correction will be required.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment
  • Sample Preparation : The same sample can be used.

  • 1D Spectra : Use the previously acquired 1D spectra for parameter setup.

  • HMBC Setup : Load a standard HMBC pulse program (e.g., hmbclpndqf). The ¹H spectral width is set in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1). A crucial parameter is the long-range coupling delay, which is typically optimized for J-couplings of 4-8 Hz.[14]

  • Acquisition : Set the number of scans (e.g., 8-32, as HMBC is less sensitive than HSQC) and the number of increments (e.g., 256-512).[17] This experiment is also run without sample spinning.

  • Processing : Process the data with a Fourier transform in both dimensions. The resulting spectrum is typically displayed in magnitude mode.

References

A Comparative Guide to Catalysts for Ethyl Crotonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl crotonate, a valuable intermediate in the pharmaceutical and chemical industries, is predominantly achieved through the esterification of crotonic acid with ethanol (B145695). The choice of catalyst for this reaction is a critical factor that dictates reaction efficiency, product yield, and process sustainability. This guide provides an objective comparison of common catalysts used for this compound synthesis, supported by experimental data from related esterification reactions, to aid researchers in catalyst selection and process optimization.

Performance Comparison of Key Catalysts

The selection of a catalyst for this compound synthesis typically involves a choice between homogeneous and heterogeneous systems. Sulfuric acid (H₂SO₄) represents a conventional homogeneous catalyst, while solid acid resins, such as Amberlyst-15, are widely used heterogeneous alternatives.

While direct comparative data for this compound synthesis under identical conditions is limited in publicly available literature, performance data from analogous esterification reactions provide valuable insights into their relative efficacy.

Table 1: Comparative Performance of Catalysts in Esterification Reactions

CatalystTypeReactionReactant ConversionProduct Yield/SelectivityReaction ConditionsKey AdvantagesKey Disadvantages
Sulfuric Acid (H₂SO₄) HomogeneousEsterification of various carboxylic acidsGenerally highHigh yields reported for similar estersTypically reflux temperatureHigh catalytic activity, low costCorrosive, difficult to separate from product, generates acidic waste
Amberlyst-15 Heterogeneous (Ion-Exchange Resin)Esterification of acetic acid with ethanolUp to 70% conversion of acetic acidHigh selectivity for the ester70°CEasily separable, reusable, non-corrosive, reduced waste[1]Potentially lower activity than H₂SO₄, mass transfer limitations
Zeolites (e.g., MnSO₄-doped natural zeolite) HeterogeneousEsterification of acetic acid and ethanol91.27% conversion of acetic acid[2]High selectivity for ethyl acetate[2]90 minutes reaction time[2]Shape selectivity, thermal stability, reusableCan be susceptible to deactivation, synthesis can be complex

Note: The data presented is for analogous esterification reactions and serves as an indicator of potential performance in this compound synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of esters using both homogeneous and heterogeneous acid catalysts.

Protocol 1: this compound Synthesis using a Homogeneous Catalyst (Sulfuric Acid)

This protocol is based on the general principles of Fischer esterification.

Materials:

  • Crotonic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine crotonic acid and an excess of anhydrous ethanol (e.g., a 1:3 molar ratio of acid to alcohol).

  • While stirring, slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the total reactant mass).

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the mixture to room temperature.

  • Slowly neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the this compound into an organic solvent.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation.

Protocol 2: this compound Synthesis using a Heterogeneous Catalyst (Amberlyst-15)

This protocol outlines the use of a solid acid catalyst, which simplifies product work-up.

Materials:

  • Crotonic acid

  • Anhydrous ethanol

  • Amberlyst-15 resin

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activate the Amberlyst-15 resin by washing it with ethanol and drying it in an oven.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine crotonic acid, anhydrous ethanol (e.g., a 1:3 molar ratio), and the activated Amberlyst-15 catalyst (typically 5-10 wt% of the reactants).

  • Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the catalyst. Maintain reflux for 4-8 hours, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst from the reaction mixture by simple filtration. The recovered catalyst can be washed, dried, and reused.[1]

  • Remove the excess ethanol from the filtrate under reduced pressure.

  • If necessary, dissolve the residue in an organic solvent, wash with a mild base (e.g., dilute NaHCO₃ solution) to remove any unreacted crotonic acid, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent to yield the crude product.

  • Purify the this compound by distillation.

Visualizing the Experimental Workflow

The logical flow of a comparative catalyst study can be effectively visualized. The following diagram illustrates a typical experimental workflow for evaluating different catalysts in this compound synthesis.

G cluster_prep Catalyst & Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis & Comparison prep_reactants Prepare Reactants (Crotonic Acid, Ethanol) reaction_homo Homogeneous Reaction (Reflux with H₂SO₄) prep_reactants->reaction_homo reaction_hetero Heterogeneous Reaction (Reflux with Amberlyst-15) prep_reactants->reaction_hetero prep_homo Prepare Homogeneous Catalyst (e.g., H₂SO₄ solution) prep_homo->reaction_homo prep_hetero Prepare Heterogeneous Catalyst (e.g., Activate Amberlyst-15) prep_hetero->reaction_hetero workup_homo Work-up (Homogeneous) - Neutralization - Extraction - Washing & Drying reaction_homo->workup_homo workup_hetero Work-up (Heterogeneous) - Catalyst Filtration - Solvent Evaporation - (Optional Wash & Dry) reaction_hetero->workup_hetero purification Purification (Distillation) workup_homo->purification workup_hetero->purification analysis Product Analysis (GC, NMR, IR) purification->analysis comparison Performance Comparison - Yield - Selectivity - Catalyst Reusability analysis->comparison

Caption: Workflow for comparing homogeneous and heterogeneous catalysts in this compound synthesis.

Conclusion

The choice between a homogeneous catalyst like sulfuric acid and a heterogeneous catalyst such as Amberlyst-15 for this compound synthesis involves a trade-off between reaction kinetics and process sustainability. While sulfuric acid may offer faster reaction rates, the ease of separation, reusability, and reduced environmental impact of solid acid catalysts make them an attractive option for modern chemical synthesis. For industrial applications, the benefits of a heterogeneous system often outweigh the potential for slightly slower reaction times. Researchers should consider the specific requirements of their synthesis, including scale, purity, and environmental considerations, when selecting the most appropriate catalyst.

References

A Comparative Spectroscopic Analysis of Cis and Trans Isomers of Ethyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectral properties of the cis (Z) and trans (E) isomers of ethyl crotonate. Understanding the distinct spectroscopic signatures of these geometric isomers is crucial for their identification, quantification, and characterization in various research and development settings, including synthetic chemistry and drug discovery. This document presents experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key quantitative spectral data for the cis and trans isomers of this compound, facilitating a direct comparison of their characteristic spectroscopic features.

Table 1: ¹H NMR Spectral Data of this compound Isomers in CDCl₃

Proton Assignment Trans-Ethyl Crotonate Cis-Ethyl Crotonate
Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Chemical Shift (δ, ppm)
=CH-CO5.81 (dq)15.6, 1.8
CH₃-CH=6.95 (dq)15.6, 6.9
-O-CH₂-CH₃4.17 (q)7.1
=CH-CH₃1.88 (dd)6.9, 1.8
-O-CH₂-CH₃1.28 (t)7.1

Table 2: ¹³C NMR Spectral Data of this compound Isomers in CDCl₃

Carbon Assignment Trans-Ethyl Crotonate Chemical Shift (δ, ppm) Cis-Ethyl Crotonate Chemical Shift (δ, ppm)
C =O166.6165.9
=C H-CO123.2122.5
CH₃-C H=144.5143.8
-O-C H₂-CH₃60.259.8
=CH-C H₃17.921.4
-O-CH₂-C H₃14.314.2

Table 3: Infrared (IR) Absorption Frequencies for this compound Isomers

Vibrational Mode Trans-Ethyl Crotonate (cm⁻¹) Cis-Ethyl Crotonate (cm⁻¹)
C=O Stretch ~1720~1710
C=C Stretch ~1655~1640
=C-H Out-of-Plane Bend ~980~810
C-O Stretch ~1170, ~1270~1175, ~1025

Table 4: UV-Visible (UV-Vis) Spectroscopic Data for this compound Isomers in Ethanol (B145695)

Isomer λ_max (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Trans-Ethyl Crotonate ~212~12,000
Cis-Ethyl Crotonate Shorter λ_max and lower ε than trans (predicted)Not available

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of the cis and trans isomers of this compound.

G cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation synthesis Synthesis of cis/trans This compound Mixture separation Isomer Separation (e.g., Fractional Distillation, Chromatography) synthesis->separation purified_cis Purified cis-Isomer separation->purified_cis purified_trans Purified trans-Isomer separation->purified_trans nmr NMR Spectroscopy (¹H, ¹³C) purified_cis->nmr ir IR Spectroscopy purified_cis->ir uv_vis UV-Vis Spectroscopy purified_cis->uv_vis purified_trans->nmr purified_trans->ir purified_trans->uv_vis data_analysis Spectral Data Analysis - Chemical Shifts - Coupling Constants - Absorption Frequencies - λ_max nmr->data_analysis ir->data_analysis uv_vis->data_analysis comparison Comparative Analysis of Cis vs. Trans Spectra data_analysis->comparison conclusion Structural Confirmation and Isomer Differentiation comparison->conclusion

Workflow for spectroscopic comparison of this compound isomers.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified cis or trans isomer of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0.00 ppm). The solution is then transferred to a standard 5 mm NMR tube.[1]

  • ¹H NMR Spectroscopy:

    • Instrument: A 300 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 75 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 128-1024 scans, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample of the purified cis or trans isomer is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Instrumentation:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Data Acquisition: A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the purified cis or trans isomer is prepared using a UV-transparent solvent, typically ethanol or hexane. The concentration is adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).

  • Instrumentation:

    • Instrument: A dual-beam UV-Vis spectrophotometer.

    • Scan Range: 200-400 nm.

    • Blank: A cuvette containing the pure solvent is used as a reference.

    • Data Acquisition: The absorbance spectrum is recorded, and the λ_max is determined.

Interpretation of Spectral Differences

The differentiation between the cis and trans isomers of this compound is readily achieved by analyzing the key differences in their respective spectra.

  • ¹H NMR: The most significant difference is the magnitude of the vicinal coupling constant (³J) between the olefinic protons. The trans isomer exhibits a larger coupling constant (typically 12-18 Hz) compared to the cis isomer (typically 6-12 Hz) due to the dihedral angle dependence of the coupling. In this case, the trans isomer has a J value of 15.6 Hz, while the cis isomer has a J value of 12 Hz. Furthermore, the chemical shifts of the vinylic protons and the allylic methyl protons are different due to the varying steric and electronic environments in the two isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the vicinity of the double bond are influenced by the stereochemistry. The methyl carbon (=CH-C H₃) in the cis isomer is more deshielded (appears at a higher ppm value) compared to the trans isomer due to steric compression.

  • IR Spectroscopy: The out-of-plane C-H bending vibration is a key diagnostic feature. The trans isomer shows a strong absorption band around 980 cm⁻¹, which is characteristic of a trans-disubstituted alkene. This band is absent in the spectrum of the cis isomer, which instead displays a band around 810 cm⁻¹. The C=O and C=C stretching frequencies are also slightly different due to the influence of stereochemistry on the conjugation.

  • UV-Vis Spectroscopy: The π → π* electronic transition is responsible for the strong UV absorption of α,β-unsaturated esters. The trans isomer is more planar, allowing for more effective overlap of the p-orbitals in the conjugated system. This leads to a lower energy transition and, consequently, a longer wavelength of maximum absorbance (λ_max) and a higher molar absorptivity (ε) compared to the more sterically hindered cis isomer.

Logical Relationship for Isomer Identification

The following diagram illustrates the logical process for distinguishing between the cis and trans isomers of this compound using the key spectral features discussed.

G cluster_nmr ¹H NMR Analysis cluster_ir IR Analysis start Unknown Ethyl Crotonate Isomer j_coupling Measure Vicinal Coupling Constant (³J_HH) start->j_coupling ch_bend Observe =C-H Out-of-Plane Bend start->ch_bend j_large J ≈ 12-18 Hz j_coupling->j_large Large j_small J ≈ 6-12 Hz j_coupling->j_small Small trans_isomer Trans Isomer j_large->trans_isomer cis_isomer Cis Isomer j_small->cis_isomer trans_bend Strong band at ~980 cm⁻¹ ch_bend->trans_bend Present cis_bend Band around ~810 cm⁻¹ ch_bend->cis_bend Present trans_bend->trans_isomer cis_bend->cis_isomer

Decision tree for isomer identification based on spectral data.

References

Quantitative Analysis of Ethyl Crotonate: A Comparative Guide to GC-FID, HPLC-UV, and qNMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of ethyl crotonate in various mixtures is crucial for quality control, reaction monitoring, and formulation development. This guide provides an objective comparison of three prevalent analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR). The performance of each method is evaluated based on experimental data for this compound and structurally similar compounds.

Performance Comparison of Analytical Methods

The selection of an optimal analytical method for the quantification of this compound hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the desired accuracy and precision. The following tables summarize the key quantitative performance parameters for each technique.

Table 1: Comparison of Quantitative Performance Parameters for this compound Analysis

Performance ParameterGas Chromatography-FID (GC-FID)High-Performance Liquid Chromatography-UV (HPLC-UV)Quantitative NMR (qNMR)
Linearity (R²) ≥ 0.999> 0.99> 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.4 µg/mL~0.25 mg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~1.3 µg/mL~0.8 mg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%97 - 103%[1]
Precision (%RSD) < 2%< 3%< 2.0%[2]
Analysis Time ~10-20 min~10-15 min~5-15 min/sample
Selectivity High for volatile compoundsModerate to HighHigh
Primary Standard Requirement YesYesYes (Internal or External)

Note: Some performance values are based on data for structurally similar volatile esters and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies for the quantitative analysis of this compound using GC-FID, HPLC-UV, and qNMR are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of volatile organic compounds like this compound.

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol (B129727) or ethyl acetate.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Add a constant concentration of an appropriate internal standard (e.g., n-nonane) to each calibration standard and sample.

  • For unknown samples, dissolve a precisely weighed amount of the mixture in the chosen solvent and add the internal standard.

GC-FID Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program: Initial temperature of 60°C (hold for 2 min), ramp to 180°C at 10°C/min, hold for 5 min.

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280°C

Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Determine the concentration of this compound in the unknown samples from this calibration curve.

High-Performance Liquid Chromatography-UV (HPLC-UV)

HPLC-UV is a versatile technique for the analysis of compounds with a UV chromophore, such as the α,β-unsaturated ester moiety in this compound.

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution to the desired concentrations (e.g., 1 - 200 µg/mL).

  • Dissolve a known weight of the sample mixture in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 210 nm

Quantification: Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards. Calculate the concentration of this compound in the samples based on their peak areas and the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of substances against a certified reference material without the need for identical standards of the analyte.

Sample Preparation:

  • Accurately weigh a specific amount of the sample containing this compound into an NMR tube.

  • Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) to the NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.

  • Ensure thorough mixing to achieve a homogeneous solution.

¹H-NMR Spectrometer Conditions:

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both this compound and the internal standard (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16 or higher to ensure an adequate signal-to-noise ratio (S/N > 250:1 for <1% integration error).

Quantification: The concentration of this compound is calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * P_IS

Where:

  • C_analyte = Concentration of this compound

  • I_analyte and I_IS = Integral values of the signals for the analyte and internal standard

  • N_analyte and N_IS = Number of protons corresponding to the integrated signals

  • MW_analyte and MW_IS = Molecular weights of the analyte and internal standard

  • m_sample and m_IS = Mass of the sample and internal standard

  • P_IS = Purity of the internal standard

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each analytical technique.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Solvent Prep1->Prep2 Prep3 Add Internal Standard Prep2->Prep3 GC GC Injection Prep3->GC Column Separation on Column GC->Column FID FID Detection Column->FID Integration Peak Integration FID->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

GC-FID Experimental Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Mobile Phase Prep1->Prep2 Prep3 Filter Sample Prep2->Prep3 HPLC HPLC Injection Prep3->HPLC Column Separation on C18 Column HPLC->Column UV UV Detection Column->UV Integration Peak Integration UV->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC-UV Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Prep1 Accurately Weigh Sample Prep2 Add Weighed Internal Standard Prep1->Prep2 Prep3 Dissolve in Deuterated Solvent Prep2->Prep3 NMR Acquire ¹H-NMR Spectrum Prep3->NMR Processing Phase & Baseline Correction NMR->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation

qNMR Experimental Workflow

References

A Comparative Analysis of Experimental and Calculated NMR Spectra of Ethyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between experimentally acquired and computationally predicted Nuclear Magnetic Resonance (NMR) spectra of ethyl crotonate. For researchers, scientists, and professionals in drug development, understanding the correlation and deviation between experimental and theoretical data is crucial for accurate structure elucidation and verification. This analysis will focus on both ¹H and ¹³C NMR spectra, presenting quantitative data in structured tables, detailing the methodologies involved, and illustrating the comparative workflow.

Chemical Structure and Atom Numbering

To facilitate the comparison, the atoms of this compound are numbered as follows. This numbering scheme will be used consistently throughout the guide.

Structure: Ethyl (E)-2-butenoate (trans-Ethyl Crotonate) Formula: C₆H₁₀O₂[1] SMILES: CCOC(=O)C=CC

Comparison of ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the ethyl group protons and the protons on the crotonate backbone. The comparison below uses experimental data obtained in CDCl₃ and calculated data from nmrdb.org, a common online prediction tool.

Proton(s) Experimental δ (ppm) [2]Experimental Multiplicity & J (Hz) [3]Calculated δ (ppm) Calculated Multiplicity & J (Hz)
H-a (CH₃-CH=)1.88Doublet of doublets, J = 6.9, 1.7 Hz1.88Doublet of doublets, J = 6.9, 1.8 Hz
H-b (-CH=CH-CO)5.82Doublet of quartets, J = 15.6, 1.7 Hz5.81Doublet, J = 15.7 Hz
H-c (=CH-CO)6.95Doublet of quartets, J = 15.6, 6.9 Hz6.94Doublet of quartets, J = 15.7, 6.9 Hz
H-d (-O-CH₂-)4.18Quartet, J = 7.1 Hz4.17Quartet, J = 7.1 Hz
H-e (-CH₂-CH₃)1.28Triplet, J = 7.1 Hz1.27Triplet, J = 7.1 Hz

Comparison of ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows six unique carbon signals. The experimental data presented was acquired in CDCl₃, and the calculated values are from nmrdb.org.[2][3]

Carbon Experimental δ (ppm) [2][4]Calculated δ (ppm)
C1 (CH₃-CH=)18.018.2
C2 (-CH=CH-CO)123.0123.5
C3 (=CH-CO)144.0144.8
C4 (C=O)167.0166.5
C5 (-O-CH₂-)60.060.3
C6 (-CH₂-CH₃)14.014.3

Experimental and Computational Methodologies

A clear understanding of the methods used to obtain both experimental and calculated data is essential for a meaningful comparison.

Experimental Protocol: Acquiring NMR Spectra

The experimental data cited in this guide were obtained through standard NMR spectroscopic techniques. A typical protocol is as follows:

  • Sample Preparation: A solution of this compound is prepared, typically at a concentration of 5% to 25% (v/v), in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).[4][5] A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: The sample is placed in a high-resolution NMR spectrometer. The data cited were acquired on spectrometers with frequencies such as 60 MHz.[5]

  • Data Acquisition: For ¹H NMR, a single scan is often sufficient due to the high sensitivity of the proton nucleus, with an acquisition time of around 7-15 seconds.[2][3] For ¹³C NMR, which has a much lower natural abundance and sensitivity, multiple scans are accumulated to achieve an adequate signal-to-noise ratio.[4] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are often used to differentiate between CH, CH₂, and CH₃ groups.[2][3]

  • Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to produce the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

Computational Protocol: Predicting NMR Spectra

The calculated NMR data were generated using online prediction engines such as nmrdb.org.[6][7] These platforms employ sophisticated algorithms to estimate chemical shifts and coupling constants based on the molecule's structure. The general workflow is:

  • Structure Input: The chemical structure of this compound is drawn using a molecule editor or inputted as a SMILES string (CCOC(=O)/C=C/C).

  • Prediction Algorithm: The software uses a combination of methods to predict the spectrum:

    • HOSE Codes: A hierarchical classification of atoms based on their bonding environment. The algorithm searches a database for similar atomic environments to predict chemical shifts.

    • Neural Networks/Machine Learning: These models are trained on vast databases of experimental NMR data and learn to correlate structural features with spectral parameters.[7][8]

  • Output Generation: The platform outputs a predicted spectrum, including a list of chemical shifts (δ) in ppm and proton-proton coupling constants (J-values) in Hz.[9]

Workflow for Comparing NMR Spectra

The logical flow for comparing experimental and calculated NMR data can be visualized as a straightforward process that integrates both laboratory work and computational chemistry.

G cluster_input Input cluster_methods Methodologies cluster_output Data Output cluster_analysis Analysis mol This compound Structure exp Experimental Acquisition (NMR Spectrometer) mol->exp calc Computational Prediction (Software/Algorithm) mol->calc exp_data Experimental Spectrum (δ, J, Multiplicity) exp->exp_data calc_data Calculated Spectrum (δ, J, Multiplicity) calc->calc_data comp Comparative Analysis (Tabulation & Validation) exp_data->comp calc_data->comp

Caption: Workflow for comparing experimental and calculated NMR spectra.

Conclusion

The comparison between experimental and calculated NMR data for this compound reveals a high degree of correlation. The predicted chemical shifts for both ¹H and ¹³C nuclei are generally within 0.1 ppm and 1.0 ppm of the experimental values, respectively. This strong agreement validates the utility of computational prediction tools as a reliable, first-pass method for spectral assignment and structure verification. Minor deviations can be attributed to solvent effects, concentration differences, and the inherent limitations of the prediction algorithms. For researchers, leveraging both experimental and computational approaches provides a robust framework for chemical structure analysis.

References

Navigating the Bioactivity of Ethyl Crotonate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of ethyl crotonate derivatives. It summarizes key experimental data, details methodologies, and visualizes relevant signaling pathways to support further research and development in this area.

This compound, an α,β-unsaturated ester, serves as a versatile scaffold in organic synthesis. Its derivatives have been explored for a range of biological activities, demonstrating potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. This guide focuses on comparing the efficacy of various this compound derivatives, with a particular emphasis on chalcone (B49325) and pyrazole-containing analogues, due to the prevalence of these structural motifs in the scientific literature.

Antimicrobial Activity

Derivatives of this compound have shown promise as antimicrobial agents against a spectrum of bacterial and fungal pathogens. The introduction of different substituents on the core structure significantly influences the minimum inhibitory concentration (MIC).

Comparative Antimicrobial Data
Derivative ClassCompoundTest OrganismMIC (µg/mL)Reference
Chalcone13 (fluoro & trifluoromethyl substituted)Staphylococcus aureus15.6[1][2]
Chalcone14 (fluoro & trifluoromethyl substituted)Staphylococcus aureus7.81[1][2]
Chalcone9 Staphylococcus aureus7.81-250[2]
Chalcone15 Staphylococcus aureus7.81-250[2]
ChalconeA3 (2,4-dichlorophenyl substituted)Bacterial and Fungal Strains16[3]
ChalconeA6 (2,4-difluorophenyl substituted)Bacterial and Fungal Strains16[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized chalcone derivatives was determined using the agar (B569324) well diffusion method or a serial tube dilution method.[1][2][3][4]

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to an inoculum density of approximately 1.5 x 10⁸ CFU/mL.

  • Preparation of Test Compounds: The synthesized derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions. Serial dilutions are then made to obtain a range of concentrations.

  • Assay Procedure (Agar Well Diffusion):

    • Muller-Hinton agar plates are uniformly inoculated with the microbial suspension.

    • Wells of a specific diameter are punched into the agar.

    • A fixed volume of each concentration of the test compound is added to the wells.

    • The plates are incubated at 37°C for 24 hours.

    • The diameter of the zone of inhibition around each well is measured.

  • Assay Procedure (Serial Tube Dilution):

    • A series of tubes containing decreasing concentrations of the test compounds in broth is prepared.

    • Each tube is inoculated with the microbial suspension.

    • The tubes are incubated at 37°C for 24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[3]

  • Controls: A positive control (a standard antibiotic like ampicillin (B1664943) or fluconazole) and a negative control (solvent alone) are included in each assay.[1][2][4]

Putative Antimicrobial Mechanism of Action

Chalcone derivatives are thought to exert their antimicrobial effects through multiple mechanisms. One proposed mechanism involves the inhibition of essential bacterial enzymes like DNA gyrase.[5] The α,β-unsaturated carbonyl moiety is also believed to play a role in their antimicrobial properties.

Antimicrobial_Mechanism cluster_chalcone Chalcone Derivative cluster_bacterium Bacterial Cell Chalcone Chalcone Derivative DNA_gyrase DNA Gyrase Chalcone->DNA_gyrase Inhibition Efflux_Pumps Efflux Pumps Chalcone->Efflux_Pumps Inhibition MurA MurA Transferase Chalcone->MurA Inhibition Anticancer_Signaling Chalcone Chalcone Derivative ROS Increased ROS Chalcone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Anti_inflammatory_Signaling cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, Cytokines IKK IKK Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκBα Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Activation Pyrazole Pyrazole Derivative Pyrazole->IKK Inhibition

References

A Comparative Guide to Assessing the Purity of Synthesized Ethyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensure the validity and reproducibility of experimental outcomes. Ethyl crotonate, an α,β-unsaturated ester, is a valuable building block in organic synthesis, including the development of pharmaceutical intermediates. This guide provides an objective comparison of common analytical techniques for assessing the purity of synthesized this compound, offers detailed experimental protocols, and compares its properties to relevant alternatives.

Purity Assessment of this compound

The purity of synthesized this compound is most effectively determined using chromatographic and spectroscopic methods. Gas Chromatography (GC) is ideal for quantifying volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the identity of the target compound and identifying structural isomers or other impurities.

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase, allowing for the quantification of this compound and any volatile impurities. A high purity sample, as is often required in research and pharmaceutical applications, should typically be ≥98% pure by GC analysis.[1][2][3][4]

Experimental Protocol: GC Analysis

  • Instrument : Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column : A capillary column is recommended for good resolution. For instance, a 12 m cross-linked methyl silicone column.[5]

  • Sample Preparation : Prepare a dilute solution of the synthesized this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

  • Injection : Inject 1 µL of the sample solution.

  • GC Conditions :

    • Injector Temperature : 250 °C

    • Detector Temperature : 280 °C

    • Oven Program : Start at an initial temperature of 45°C, then ramp up at a rate of 3°C/min.[5]

    • Carrier Gas : Helium or Nitrogen.

  • Data Analysis : The purity is determined by calculating the peak area percentage. The peak corresponding to this compound is identified by its retention time, which can be confirmed by running a standard.

Potential Impurities and their GC Behavior

Common impurities can include starting materials, side products, and stereoisomers. It is crucial to ensure the GC method can resolve these from the main product peak.

CompoundTypical Retention Time (Relative)Notes
trans-Ethyl Crotonate 2.95 min (under specific conditions)[5]The desired product.
cis-Ethyl Crotonate2.50 min (under specific conditions)[5]A common stereoisomeric impurity.
Ethyl PentanoateSimilar to trans-Ethyl Crotonate[5]A potential byproduct in certain synthesis routes. May co-elute with the product on some columns.
EthanolEarlierUnreacted starting material.
Crotonic AcidLater (or may require derivatization)Unreacted starting material.

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR can confirm the compound's identity and stereochemistry (trans vs. cis) and detect impurities. The simplicity of the this compound molecule's NMR spectra makes it a classic example for spectroscopic analysis.[6]

Experimental Protocol: NMR Analysis

  • Instrument : NMR Spectrometer (e.g., 60 MHz or higher for better resolution).[7]

  • Sample Preparation : Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube.[8][9]

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra. For more detailed analysis, 2D NMR experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations, respectively.[8][9]

  • Data Analysis : Purity is assessed by comparing the integrals of the product signals to those of any impurity signals. The chemical shifts and coupling constants confirm the structure.

¹H and ¹³C NMR Spectral Data for trans-Ethyl Crotonate in CDCl₃

Assignment ¹H Chemical Shift (ppm) [8]Multiplicity ¹³C Chemical Shift (ppm) [8]
CH₃-CH=~1.88Doublet of doublets~17.9
-CH=CH-CO~5.82Doublet of quartets~122.9
=CH-CO~6.95Doublet of quartets~144.5
C=O--~166.5
-O-CH₂-CH₃~4.18Quartet~60.2
-O-CH₂-CH₃~1.28Triplet~14.2

Logical Workflow for Synthesis and Purity Assessment

The following diagram illustrates the logical flow from the synthesis of this compound to its final purity verification.

cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Assessment start_materials Starting Materials (e.g., Crotonic Acid, Ethanol) reaction Esterification Reaction start_materials->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation distillation Distillation evaporation->distillation pure_product Purified this compound distillation->pure_product gc_analysis GC Analysis (Quantitative Purity) pure_product->gc_analysis nmr_analysis NMR Spectroscopy (Structural Confirmation) pure_product->nmr_analysis final_product Final Product (>98% Purity) gc_analysis->final_product nmr_analysis->final_product start Synthesized this compound Sample sample_prep_gc Prepare Dilute Sample (e.g., in Dichloromethane) start->sample_prep_gc sample_prep_nmr Prepare Concentrated Sample (in CDCl3) start->sample_prep_nmr gc_run Inject into GC-FID sample_prep_gc->gc_run gc_data Analyze Chromatogram (Peak Area %) gc_run->gc_data quant_purity Determine Quantitative Purity gc_data->quant_purity final_report Final Purity Report quant_purity->final_report nmr_run Acquire 1H & 13C NMR Spectra sample_prep_nmr->nmr_run nmr_data Analyze Spectra (Chemical Shifts, Integrals) nmr_run->nmr_data struct_confirm Confirm Structure & Identify Impurities nmr_data->struct_confirm struct_confirm->final_report

References

A Comparative Guide to the Cross-Reactivity of Ethyl Crotonate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential cross-reactivity of ethyl crotonate and its structurally related analogs. Due to a lack of publicly available direct comparative studies on the cross-reactivity of this compound analogs, this document outlines the theoretical framework for such an assessment, details relevant experimental protocols based on established methodologies, and discusses the structural features influencing this phenomenon.

Introduction to Hapten-Mediated Cross-Reactivity

This compound, an α,β-unsaturated carbonyl compound, is considered a potential hapten. Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. The covalent binding of a hapten to a carrier protein forms a hapten-carrier conjugate, which can then be recognized by the immune system, leading to sensitization.

Cross-reactivity occurs when the immune system, sensitized to a specific hapten, reacts to other structurally similar molecules. This is a critical consideration in drug development and chemical safety assessment, as exposure to a seemingly harmless analog could trigger an adverse immune reaction in a previously sensitized individual.

Understanding the structure-activity relationships (SAR) of haptens is crucial for predicting cross-reactivity. For α,β-unsaturated carbonyl compounds like this compound, the reactivity is largely governed by their ability to act as Michael acceptors, reacting with nucleophilic residues on proteins.[1][2]

Predicting Cross-Reactivity: A Structure-Activity Relationship Perspective

While specific experimental data on this compound analogs is limited, general SAR principles for α,β-unsaturated carbonyl compounds can guide the prediction of their cross-reactivity potential. The electrophilicity of the β-carbon, which is susceptible to nucleophilic attack by amino acid residues in proteins, is a key determinant of reactivity.

Table 1: Predicted Reactivity of this compound Analogs Based on Structural Features

Analog NameStructureKey Structural Difference from this compoundPredicted Relative ReactivityRationale
This compoundCH₃CH=CHCOOC₂H₅-BaselineThe methyl group on the β-carbon has a mild electron-donating effect.
Mthis compoundCH₃CH=CHCOOCH₃Ethyl ester replaced with methyl esterSimilarThe ester group has a minor influence on the reactivity of the α,β-unsaturated system.
Ethyl TiglateCH₃CH=C(CH₃)COOC₂H₅Additional methyl group on the α-carbonLowerThe additional methyl group provides steric hindrance and may slightly reduce the electrophilicity of the β-carbon.
Ethyl SorbateCH₃CH=CHCH=CHCOOC₂H₅Extended conjugation (diene)HigherThe extended conjugated system can further delocalize the electron density, potentially increasing the electrophilicity of the β-carbon and providing more sites for reaction.
AcroleinCH₂=CHCHOAldehyde instead of an ester, no methyl groupHigherAldehydes are generally more reactive than esters. The absence of a methyl group on the β-carbon reduces steric hindrance.[3]
Methyl Vinyl KetoneCH₂=CHCOCH₃Ketone instead of an ester, no methyl groupHigherKetones are generally more reactive than esters.[3]

Experimental Protocols for Assessing Cross-Reactivity

The following are detailed methodologies for key experiments that can be adapted to assess the cross-reactivity of this compound and its analogs. These protocols are based on internationally recognized guidelines for skin sensitization testing.[4][5][6][7][8]

Direct Peptide Reactivity Assay (DPRA)

This in chemico method assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine (B10760008), mimicking its reaction with skin proteins.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test chemical (this compound or analog) in a suitable solvent (e.g., acetonitrile).

    • Prepare stock solutions of cysteine-containing peptide (Ac-RFAACAA-COOH) and lysine-containing peptide (Ac-RFAAKAA-COOH) in the appropriate buffer.

  • Reaction Incubation:

    • Mix the test chemical solution with each peptide solution in a 1:10 (peptide to chemical) molar ratio.

    • Incubate the mixtures for 24 hours at 25°C with shaking.

  • Analysis:

    • Following incubation, analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining unbound peptide.

  • Data Interpretation:

    • Calculate the percentage of peptide depletion for both cysteine and lysine peptides.

    • Higher peptide depletion indicates higher reactivity and a greater potential for skin sensitization and cross-reactivity.

Human Cell Line Activation Test (h-CLAT)

This in vitro assay measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) as an indicator of dendritic cell activation, a key event in skin sensitization.

Protocol:

  • Cell Culture:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2-mercaptoethanol.

  • Exposure:

    • Seed the THP-1 cells in a 24-well plate.

    • Expose the cells to various concentrations of the test chemical (this compound or analog) for 24 hours. Include a positive control (e.g., DNCB) and a negative control (solvent).

  • Staining and Flow Cytometry:

    • Harvest the cells and stain them with fluorescently labeled antibodies against CD86 and CD54. A viability dye (e.g., propidium (B1200493) iodide) should also be included.

    • Analyze the cells using a flow cytometer to determine the expression levels of CD86 and CD54 on viable cells.

  • Data Interpretation:

    • Calculate the relative fluorescence intensity (RFI) for CD86 and CD54 compared to the solvent control.

    • A significant upregulation of these markers indicates a sensitizing potential. Cross-reactivity can be assessed by comparing the concentration-response curves of the different analogs.

Signaling Pathway and Experimental Workflow

T-Cell Mediated Immune Response to Haptens

The diagram below illustrates the key events in the T-cell mediated immune response following exposure to a hapten like this compound. This process involves the formation of a hapten-protein conjugate, uptake and processing by antigen-presenting cells (APCs), and subsequent activation of T-cells.[9][10]

T_Cell_Response cluster_skin Skin cluster_lymph_node Lymph Node Hapten Hapten Hapten-Protein Conjugate Hapten-Protein Conjugate Hapten->Hapten-Protein Conjugate Covalent Binding Protein Protein Protein->Hapten-Protein Conjugate APC Antigen Presenting Cell (APC) Hapten-Protein Conjugate->APC Uptake Processed Antigen Processed Antigen APC->Processed Antigen Processing & Presentation (MHC) Naive T-Cell Naive T-Cell Processed Antigen->Naive T-Cell Antigen Recognition (TCR) Activated T-Cell Activated T-Cell Naive T-Cell->Activated T-Cell Activation & Proliferation Inflammatory Response Inflammatory Response Activated T-Cell->Inflammatory Response Cytokine Release

Caption: T-Cell mediated immune response to a hapten.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines a logical workflow for assessing the cross-reactivity of this compound analogs, starting with in chemico methods and progressing to more complex in vitro assays.

Cross_Reactivity_Workflow Start Start Select Analogs Select Analogs based on SAR Start->Select Analogs DPRA Direct Peptide Reactivity Assay (DPRA) Select Analogs->DPRA Reactivity_Assessment Reactive? DPRA->Reactivity_Assessment hCLAT Human Cell Line Activation Test (h-CLAT) Reactivity_Assessment->hCLAT Yes End End Reactivity_Assessment->End No Sensitization_Potential Sensitizing? hCLAT->Sensitization_Potential Cross_Reactivity_Analysis Compare Dose-Response Curves (Cross-Reactivity Assessment) Sensitization_Potential->Cross_Reactivity_Analysis Yes Sensitization_Potential->End No Cross_Reactivity_Analysis->End

Caption: Workflow for assessing cross-reactivity.

Conclusion

References

Ethyl Crotonate: A Superior Choice for Key Synthetic Reactions and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals seeking a versatile and efficient α,β-unsaturated ester, ethyl crotonate presents distinct advantages over other common alternatives such as ethyl acrylate (B77674) and ethyl methacrylate (B99206). Its unique structural features lead to favorable reactivity, stereoselectivity, and utility as a key building block in the synthesis of complex molecules and as a warhead in covalent inhibitors.

This compound's utility stems from the presence of a methyl group on the β-carbon of its α,β-unsaturated system. This substitution pattern influences its electrophilicity and steric environment, leading to differential performance in crucial synthetic transformations like the Michael addition and the Diels-Alder reaction. These reactions are fundamental in the construction of a wide array of pharmaceutical compounds.

Comparative Performance in Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. The reactivity of the α,β-unsaturated ester in this reaction is paramount. While direct head-to-head quantitative kinetic studies are not extensively documented in readily available literature, a qualitative reactivity order for the thiol-Michael addition has been established: propyl maleimide (B117702) > diethyl fumarate (B1241708) > diethyl maleate (B1232345) > dimethylacrylamide > acrylonitrile (B1666552) > This compound > ethyl cinnamate (B1238496) > ethyl methacrylate. This indicates that this compound is more reactive than ethyl methacrylate in this specific transformation. The decreased reactivity of ethyl methacrylate can be attributed to the electron-donating effect and steric hindrance of the α-methyl group, which deactivates the double bond towards nucleophilic attack. Conversely, ethyl acrylate, lacking a β-methyl group, is generally more reactive than this compound. This graduated reactivity allows for finer control in synthetic sequences where selectivity is crucial.

Advantages in Diels-Alder Reactions

Application in Drug Development: Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)

A significant application of α,β-unsaturated carbonyl compounds in drug development is their use as "warheads" in targeted covalent inhibitors. These inhibitors form a permanent covalent bond with a specific nucleophilic amino acid residue, often a cysteine, in the target protein, leading to irreversible inhibition. This strategy has proven effective in the development of drugs for cancer and autoimmune diseases.

Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune disorders. Several approved BTK inhibitors, such as ibrutinib (B1684441), utilize an acrylamide (B121943) moiety, a close structural analog of an α,β-unsaturated ester, to covalently modify a cysteine residue (Cys481) in the active site of BTK.[1][2] The electrophilicity of the β-carbon is crucial for this reaction. While acrylamides are commonly used, the reactivity of α,β-unsaturated esters can be modulated by substituents, offering a potential avenue for fine-tuning the inhibitor's potency and selectivity, thereby minimizing off-target effects. The reactivity of this compound, being intermediate between the more reactive acrylates and less reactive methacrylates, could offer a balanced profile for such applications.

Below is a diagram illustrating the covalent inhibition of the BTK signaling pathway.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation PKC->NFkB Ca_release->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Covalent Inhibitor (e.g., with α,β-unsaturated ester) Inhibitor->BTK Covalent Inhibition

BTK Signaling Pathway Inhibition

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for key reactions are provided below.

General Experimental Workflow for Evaluating Covalent Inhibitors

The evaluation of covalent inhibitors targeting a specific kinase like BTK typically follows a structured workflow to determine their potency, selectivity, and mechanism of action.

Covalent_Inhibitor_Workflow A Compound Synthesis (α,β-unsaturated ester warhead) B Biochemical Assay (Kinase Activity) A->B Initial Screening C Mass Spectrometry (Covalent Adduct Formation) B->C Confirmation of Covalent Binding D Cell-Based Assays (Target Engagement & Pathway Inhibition) C->D Cellular Potency E Selectivity Profiling (Kinome Scan) D->E Determine Specificity F In Vivo Efficacy Studies (Animal Models) E->F Preclinical Evaluation

Covalent Inhibitor Evaluation Workflow
Representative Experimental Protocol for Thiol-Michael Addition

This protocol describes a general procedure for the addition of a thiol to an α,β-unsaturated ester, which can be adapted for comparative studies of this compound and its analogs.

Materials:

  • α,β-unsaturated ester (e.g., this compound, ethyl acrylate, ethyl methacrylate)

  • Thiol (e.g., thiophenol, benzyl (B1604629) mercaptan)

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Base catalyst (e.g., triethylamine, DBU) (optional, for catalyzed reactions)

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated ester (1.0 mmol) in the chosen solvent (5 mL).

  • Add the thiol (1.2 mmol, 1.2 equivalents) to the solution.

  • If a catalyst is used, add the base catalyst (0.1 mmol, 0.1 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired Michael adduct.

Characterization: The structure and purity of the product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl Crotonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Ethyl crotonate, a highly flammable liquid and irritant, requires specific procedures for its disposal to mitigate risks and prevent environmental contamination. This guide provides essential, step-by-step information for the safe and effective disposal of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, eye protection (safety glasses or goggles), and a face shield if necessary.[1][2][3][4] A lab coat or other protective clothing is also recommended.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1][2][5]

  • Ignition Sources: this compound is highly flammable.[2][6] Ensure that there are no open flames, sparks, or hot surfaces in the vicinity.[1][2][3][4][5][7] Use only non-sparking tools and explosion-proof equipment.[1][3][4][7]

  • Static Discharge: Take precautionary measures against static discharge, which can ignite flammable vapors.[1][2][3][4][7] Ground and bond containers and receiving equipment.[1][7]

Spill Management

In the event of a spill, follow these procedures for containment and cleanup:

  • Evacuate and Ventilate: Remove all personnel from the immediate area and ensure adequate ventilation.[2]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[1][2] Do not allow the chemical to enter drains, sewers, or waterways.[1][2][8][9]

  • Absorb the Spill: Use an inert, non-combustible absorbent material such as sand, diatomite, or acid binders to soak up the spilled this compound.[5][9]

  • Collect and Store: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[1][3][5][7]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with national and local regulations.[8] It is classified as hazardous waste and requires professional handling.[3]

  • Do Not Dispose in Drains: Under no circumstances should this compound be disposed of down the drain or into the sewage system.[1][8][9] This can lead to environmental contamination and potential explosive atmospheres in the sewer lines.

  • Use Original or Approved Containers: Whenever possible, leave the chemical in its original container.[8] If transferring to a new container for disposal, ensure it is appropriate, properly sealed, and clearly labeled as "Hazardous Waste: this compound."

  • Engage a Licensed Waste Disposal Service: Contact a licensed and reputable professional waste disposal company to handle the collection and disposal of this compound.[2] This is the recommended and safest method for disposal.

  • Incineration: A common disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by a qualified waste disposal facility.

  • Disposal of Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or contaminated PPE, should be collected and disposed of as hazardous waste along with the this compound.[3][9]

  • Empty Container Disposal: Empty containers of this compound retain product residue and vapors and can be dangerous.[3][5] They should be treated as hazardous waste and disposed of through a licensed waste disposal service.[3][8] Do not reuse, cut, weld, or expose empty containers to heat or ignition sources.[5]

Summary of Key Disposal Information

For quick reference, the following table summarizes the critical data related to the disposal of this compound.

ParameterInformationSource
Waste Classification Hazardous Waste[3]
UN Number 1862[9]
Transport Hazard Class 3 (Flammable Liquid)[8][9]
Packing Group II[8][9]
Primary Disposal Method Contact a licensed professional waste disposal service.[2]
Alternative Disposal Method Burn in a chemical incinerator with an afterburner and scrubber.[2]
Environmental Precautions Do not allow product to enter drains or sewage systems. Avoid release to the environment.[1][2][4][6][7][8][9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

EthylCrotonateDisposal start This compound for Disposal assess_ppe Wear Appropriate PPE (Gloves, Eye Protection) start->assess_ppe check_ventilation Ensure Adequate Ventilation (Fume Hood) assess_ppe->check_ventilation no_ignition Remove All Ignition Sources check_ventilation->no_ignition is_spill Is it a Spill? no_ignition->is_spill contain_spill Contain Spill with Inert Absorbent is_spill->contain_spill Yes prepare_container Ensure Waste is in a Properly Labeled, Sealed Container is_spill->prepare_container No collect_spill Collect Absorbed Material in a Sealed Container contain_spill->collect_spill label_spill_waste Label as Hazardous Waste collect_spill->label_spill_waste label_spill_waste->prepare_container contact_disposal Contact Licensed Waste Disposal Service prepare_container->contact_disposal end Professional Disposal (e.g., Incineration) contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the operational handling and disposal of ethyl crotonate. It is designed to furnish researchers, scientists, and drug development professionals with the procedural knowledge to mitigate risks and ensure a safe laboratory environment.

This compound is a flammable liquid and vapor that can cause skin irritation and serious eye damage.[1] Adherence to the following personal protective equipment (PPE), handling, and disposal protocols is critical for minimizing exposure and preventing accidents.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is your first line of defense. The following table summarizes the required equipment for various levels of exposure.

PPE ComponentSpecificationsPurpose
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).Prevents skin contact, which can cause irritation.[1][3] Nitrile gloves may offer limited protection for incidental contact but are not recommended for prolonged use with esters.[4][5]
Body Protection Flame-retardant lab coat and closed-toe shoes.Protects skin from splashes and in the event of a fire.[3][6]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Minimizes inhalation of vapors.[1][7]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic procedure is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.[8]

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[2][3]

    • Assemble all necessary equipment and reagents before introducing this compound.

    • Confirm the availability of a spill kit rated for flammable liquids.

  • Handling :

    • Don all required PPE as outlined in the table above.

    • Ground and bond all containers to prevent static discharge, a potential ignition source.[2][9]

    • Dispense the smallest necessary amount of this compound slowly and carefully to minimize splashing and vapor generation.

    • Keep containers tightly closed when not in use.[8][9]

    • Maintain a safe distance from ignition sources such as open flames, hot plates, and electrical equipment.[1][2]

  • Post-Handling :

    • Thoroughly clean the work area after use.

    • Remove gloves using a technique that avoids skin contact with the exterior of the glove.

    • Wash hands thoroughly with soap and water after handling is complete.[1]

Disposal Plan: Managing this compound Waste

Proper disposal is a critical step in the chemical management lifecycle.

  • Waste Collection :

    • Collect all this compound waste, including contaminated materials like paper towels and gloves, in a designated, properly labeled hazardous waste container.[10]

    • The container must be compatible with flammable liquids and have a secure, tight-fitting lid.[10]

  • Storage :

    • Store the hazardous waste container in a designated satellite accumulation area.

    • This area should be in a well-ventilated location, away from ignition sources and incompatible materials.[10]

  • Disposal :

    • This compound and its contaminated waste must not be disposed of down the drain.[11]

    • Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[11][12]

Emergency Protocols: Immediate Response Plan

In the event of an emergency, a swift and informed response is vital.

  • Spill :

    • Alert personnel in the immediate area and evacuate if necessary.

    • Eliminate all ignition sources.[7]

    • If the spill is small, contain it with an inert absorbent material (e.g., sand, vermiculite).[6][9]

    • Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[6][7]

    • Ventilate the area.[9]

  • Fire :

    • Activate the nearest fire alarm and alert emergency services.

    • If the fire is small and you are trained to do so, use a dry chemical, CO2, or alcohol-resistant foam extinguisher.[7][9]

    • Do not use a water jet, as it may spread the fire.[1]

    • Evacuate the area immediately if the fire is large or spreading.

  • Exposure :

    • Eyes : Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Skin : Remove contaminated clothing and wash the affected area with plenty of soap and water.[1]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[12]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][12]

Visual Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_fume_hood Verify Fume Hood Functionality prep_safety_equip Check Eyewash/ Safety Shower prep_fume_hood->prep_safety_equip prep_ppe Don Appropriate PPE prep_safety_equip->prep_ppe handle_dispense Dispense Chemical in Fume Hood prep_ppe->handle_dispense handle_grounding Ensure Grounding and Bonding handle_dispense->handle_grounding handle_closure Keep Container Closed handle_grounding->handle_closure post_clean Clean Work Area handle_closure->post_clean post_decontaminate Properly Remove PPE post_clean->post_decontaminate post_wash Wash Hands Thoroughly post_decontaminate->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_service Dispose via Licensed Service disp_store->disp_service

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Emergency Response for this compound Spill

spill This compound Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ignite Eliminate Ignition Sources alert->ignite contain Contain Spill with Inert Absorbent ignite->contain collect Collect Material with Non-Sparking Tools contain->collect dispose Place in Sealed Container for Disposal collect->dispose ventilate Ventilate Spill Area dispose->ventilate

Caption: Immediate steps to take in the event of an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.